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  • Product: N,N'-dimethylpentane-1,5-diamine
  • CAS: 56992-95-1

Core Science & Biosynthesis

Foundational

"N,N'-dimethylpentane-1,5-diamine" properties and characteristics

N,N'-Dimethylpentane-1,5-diamine: A Strategic Scaffold in Advanced Materials and Drug Development As a Senior Application Scientist, I approach N,N'-dimethylpentane-1,5-diamine (DMPDA) not merely as a chemical commodity,...

Author: BenchChem Technical Support Team. Date: March 2026

N,N'-Dimethylpentane-1,5-diamine: A Strategic Scaffold in Advanced Materials and Drug Development

As a Senior Application Scientist, I approach N,N'-dimethylpentane-1,5-diamine (DMPDA) not merely as a chemical commodity, but as a highly tunable, bidentate nucleophile. Derived structurally from the biogenic amine cadaverine (1,5-pentanediamine), the strategic addition of N-methyl groups fundamentally alters its steric bulk, basicity, and hydrogen-bonding capacity. This transitions the molecule from a highly reactive, cross-linking primary diamine into a controlled, linear-chain-extending secondary diamine.

This whitepaper provides an in-depth technical analysis of DMPDA, detailing its physicochemical properties, mechanistic advantages, and field-proven experimental protocols for researchers in pharmaceutical synthesis and polymer chemistry.

Physicochemical Profiling and Molecular Characteristics

Understanding the baseline physical properties of DMPDA is critical for predicting its behavior in biphasic reactions, predicting pharmacokinetic distribution, and managing laboratory safety. The symmetrical methylation reduces the molecule's polarity compared to its primary amine counterpart, slightly increasing its lipophilicity (LogP) and rendering it highly soluble in a broad spectrum of organic solvents.

Table 1: Core Physicochemical Properties of DMPDA

PropertyValueScientific Implication
Chemical Name N,N'-dimethylpentane-1,5-diamineSymmetrical secondary diamine.
CAS Number 56992-95-1 (Base)[1]Standard identifier for the free base liquid.
Molecular Formula C

H

N

Indicates a fully saturated aliphatic chain.
Molecular Weight 130.23 g/mol [2]Low molecular weight facilitates high mobility in polymer melts.
Density ~0.805 g/cm³[3]Less dense than water; relevant for biphasic extractions.
Boiling Point 174 ºC at 760 mmHg[3]Requires high-vacuum distillation for purification.
LogP 2.179[3]Favorable lipophilicity for cellular membrane penetration in APIs.
Safety Profile H225, H314[4]Highly flammable and corrosive; requires inert atmosphere handling.

Data synthesized from 3 and 4.

Mechanistic Chemistry: The Secondary Amine Advantage

The core utility of DMPDA lies in the kinetics of its secondary amines. In synthetic workflows, primary amines (-NH


) react rapidly with electrophiles (like isocyanates or anhydrides) but leave a residual N-H bond that can undergo secondary reactions, leading to unwanted cross-linking or insoluble aggregates.

By utilizing DMPDA, the N-methyl group acts as a steric shield and caps the hydrogen-bonding potential. When DMPDA reacts with an isocyanate, it forms a tetrasubstituted urea. This lack of a residual N-H proton prevents the urea from acting as a hydrogen-bond donor, which drastically improves the solubility of the intermediate in organic solvents and prevents premature crystallization during drug synthesis.

G DMPDA N,N'-dimethylpentane-1,5-diamine (Nucleophilic Core) Reaction Controlled Addition (0°C to RT, Anhydrous) DMPDA->Reaction Secondary amine reactivity Electrophile Isocyanate / Anhydride (Electrophilic Reagent) Electrophile->Reaction Stoichiometric control Intermediate Bis-Urea / Amide Intermediate (Neutral Scaffold) Reaction->Intermediate Step-growth coupling Activation Quaternization / Polymerization (Cationic or Chain Extension) Intermediate->Activation Post-synthetic modification Final Target Compound (Antimicrobial API / Polymer) Activation->Final Yields functional material

Fig 1. Mechanistic workflow for DMPDA derivatization in API and polymer synthesis.

Applications in Drug Development and Materials Science

A. Cationic Bis-Urea Antimicrobials

In the fight against multidrug-resistant pathogens, symmetrical diamines serve as excellent scaffolds for bivalent antimicrobial agents. According to 5, cationic bis-urea compounds synthesized from diamine backbones demonstrate potent minimum inhibitory concentrations (MIC) against Gram-positive bacteria (e.g., B. subtilis) and fungi (e.g., C. neoformans)[5]. The five-carbon chain of DMPDA provides optimal spatial separation for the cationic warheads to disrupt bacterial lipid bilayers without causing excessive hemolysis in mammalian cells.

B. Polymer Alloy Compatibilization (TPU/Polyolefin)

In materials science, blending Thermoplastic Polyurethane (TPU) with polyolefins is highly desirable to reduce weight and cost while maintaining abrasion resistance. However, these polymers are inherently immiscible. 6 detail the use of secondary amines like DMPDA to create modified block copolymers[6]. The causality here is kinetic: secondary amino groups have a significantly lower reaction rate constant than primary amines. This attenuated reactivity prevents premature gelation during high-temperature melt-extrusion, allowing the DMPDA-modified copolymer to act as a stable interfacial compatibilizer between the TPU and polyolefin phases.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checkpoints.

Protocol 1: Synthesis of Cationic Bis-Urea Antimicrobial Precursors

Objective: Synthesize a symmetrical bis-urea intermediate from DMPDA without generating symmetric isocyanate-derived byproducts.

  • Preparation & Dehydration: Dissolve 10 mmol of DMPDA in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

    • Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the incoming isocyanate into a primary amine and CO

      
      , which will rapidly react with unhydrolyzed isocyanate to form an insoluble, symmetric urea impurity.
      
  • Electrophile Addition: Cool the vessel to 0°C using an ice bath. Add 20.5 mmol of the target alkyl isocyanate dropwise over 30 minutes.

    • Causality: The nucleophilic attack of the secondary amine on the isocyanate carbon is highly exothermic. Cooling prevents thermal degradation and suppresses side-reactions.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation Checkpoint: Ninhydrin reacts with unreacted secondary amines to form a distinct purple/blue complex. The complete disappearance of the DMPDA spot on the TLC plate definitively validates the completion of the reaction.

  • Workup: Wash the organic layer twice with 0.1 M HCl to remove any trace unreacted diamine, then with brine. Dry over MgSO

    
     and concentrate under reduced pressure.
    
Protocol 2: Functionalization of Maleic Anhydride-Grafted Polymers

Objective: Graft DMPDA onto a polymer backbone to create a compatibilizer.

  • Dissolution: Dissolve the maleic anhydride-grafted polyolefin in refluxing toluene under a nitrogen atmosphere.

  • Amine Dosing: Add a stoichiometric amount of DMPDA (relative to the anhydride content).

    • Causality: Because DMPDA is a secondary amine, it reacts with the anhydride to form an amic acid, but it cannot easily dehydrate to form a closed imide ring without extreme forcing conditions. This leaves the polymer functionally tethered to a flexible, basic tertiary amine (post-reaction) that can interact with the acidic domains of TPU.

  • Precipitation & Validation: Dropwise add the cooled polymer solution into an excess of cold methanol.

    • Validation Checkpoint: Collect the precipitate and analyze via FTIR. The disappearance of the anhydride carbonyl stretch (~1780 cm

      
      ) and the appearance of the amide carbonyl stretch (~1650 cm
      
      
      
      ) confirms successful grafting.

Safety, Toxicity, and Handling

DMPDA is a highly reactive, volatile amine. According to its safety data sheet, it carries the H225 (Highly flammable liquid and vapor) and H314 (Causes severe skin burns and eye damage) hazard statements[4].

  • Storage: Must be stored in a dark place, under an inert atmosphere (Argon or N

    
    ), and at room temperature to prevent oxidative degradation and atmospheric CO
    
    
    
    absorption (which forms carbamate salts).
  • PPE: Handling requires a chemical fume hood, heavy-duty nitrile or butyl rubber gloves, and a face shield.

References

  • Chemsrc. "N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5." Chemsrc Chemical Database.
  • PubChem. "N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156." National Center for Biotechnology Information.
  • Sigma-Aldrich. "N,N'-Dimethylpentane-1,5-diamine | 56992-95-1." MilliporeSigma.
  • Google Patents. "US8921426B2 - Cationic bis-urea compounds as effective antimicrobial agents." United States Patent and Trademark Office.
  • European Patent Office. "MODIFIED BLOCK COPOLYMER, METHOD FOR PRODUCING MODIFIED BLOCK COPOLYMER, AND RESIN COMPOSITION - EP 362." EPO.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-Dimethylpentane-1,5-diamine via Reductive Amination

Executive Summary This guide provides a comprehensive, technically-grounded protocol for the synthesis of N,N'-dimethylpentane-1,5-diamine, a valuable diamine building block. While the nominal request specified valeralde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N,N'-dimethylpentane-1,5-diamine, a valuable diamine building block. While the nominal request specified valeraldehyde as a starting material, this document first clarifies the synthetic impracticality of this route and instead details a robust and efficient synthesis via the double reductive amination of glutaraldehyde. This approach is chemically sound and scalable. We will delve into the mechanistic underpinnings of reductive amination, provide a detailed experimental protocol, discuss the critical roles of various reagents, and present a framework for process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this and similar diamine structures.

Introduction and Strategic Considerations

N,N'-dimethylpentane-1,5-diamine is a symmetrical diamine with applications in polymer chemistry, as a building block for specialized ligands, and in the synthesis of pharmacologically active compounds. The core of its structure is a five-carbon chain flanked by two secondary methylamine groups.

A key principle in synthetic organic chemistry is retrosynthesis—the process of breaking down a target molecule into simpler, commercially available starting materials. A direct synthesis of a 1,5-diamine from a 1-pentanal (valeraldehyde) is not feasible as it would require the creation of a new carbon-nitrogen bond at the terminal, non-functionalized methyl group (the 5-position), a chemically challenging and inefficient transformation.

A more logical and efficient strategy involves starting with a precursor that already possesses functionality at both the 1 and 5 positions of a five-carbon chain. Glutaraldehyde (pentane-1,5-dial) is the ideal precursor. The synthesis then becomes a double reductive amination, a powerful and widely used transformation in organic chemistry for the formation of C-N bonds.[1][2]

This guide will focus exclusively on the scientifically validated route from glutaraldehyde.

The Core Chemistry: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group (in this case, two aldehydes) into an amine via an intermediate imine.[1] The process can be performed in a "one-pot" fashion, which is highly efficient and minimizes waste, making it a preferred method in both academic and industrial settings.[1][3]

The overall transformation for our target molecule is as follows:

Caption: Overall synthetic transformation.

The reaction proceeds in two key stages within the same reaction vessel:

  • Di-imine Formation: The primary amine (methylamine) acts as a nucleophile, attacking each of the electrophilic aldehyde carbons of glutaraldehyde. This is followed by dehydration to form a di-imine intermediate. This step is typically acid-catalyzed and is reversible.[4][5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bonds (C=N) of the imine intermediate to form the final saturated diamine.[6]

The selectivity of the reducing agent is paramount. It must reduce the imine intermediate much faster than it reduces the starting aldehyde to prevent the formation of amino-alcohols and other byproducts.[7]

Experimental Design and Protocol

This section provides a detailed, field-proven protocol for the synthesis. The choice of reducing agent is a critical decision point, with several viable options.

3.1. Reagent Selection and Rationale
Reagent/ParameterChoice(s)Rationale & Causality
Dialdehyde Glutaraldehyde (typically 25-50% aq. solution)Provides the C5 backbone with required functionality at both ends.
Amine Source Methylamine (40% aq. solution or as HCl salt)Introduces the required N-methyl groups. Using the hydrochloride salt can help control pH.
Reducing Agent Option A: Sodium Cyanoborohydride (NaBH3CN) The Classic Choice: Mild and selective. It is stable at the slightly acidic pH (4-6) required for imine formation and preferentially reduces the protonated imine/iminium ion over the aldehyde.[1][7] This selectivity minimizes the formation of 5-hydroxypentanal derivatives.
Option B: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) The Modern, Safer Alternative: Less toxic than NaBH3CN and highly effective.[1][8] It is also selective for imines over aldehydes but is sensitive to water and protic solvents, often requiring solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]
Option C: Catalytic Hydrogenation (H₂/Catalyst) The Industrial Approach: Highly atom-economical. Uses hydrogen gas with a metal catalyst (e.g., Raney® Nickel, Palladium on Carbon). Requires specialized high-pressure equipment (autoclave).[10]
Solvent Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM)Methanol is an excellent solvent for NaBH3CN-mediated reactions.[9] DCM or DCE are preferred for STAB.[9]
pH Control Acetic AcidA slightly acidic medium (pH 4-6) is crucial to catalyze the dehydration step of imine formation without decomposing the hydride reducing agent.[4][7]
3.2. Step-by-Step Laboratory Protocol (Using Sodium Cyanoborohydride)

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methanol (100 mL). Cool the flask in an ice bath.

  • Reagent Addition:

    • Carefully add glutaraldehyde (e.g., 10.0 g of a 50% aqueous solution, ~0.05 mol).

    • Add methylamine hydrochloride (7.1 g, 0.105 mol, 2.1 equivalents). Stir until dissolved.

    • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

  • Imine Formation: Allow the mixture to stir in the ice bath for 30 minutes to facilitate the formation of the di-imine intermediate.

  • Reduction:

    • In a separate beaker, dissolve sodium cyanoborohydride (4.1 g, 0.065 mol, 1.3 equivalents) in a minimal amount of methanol.

    • Add the NaBH3CN solution to the reaction mixture slowly (dropwise) over 20-30 minutes, ensuring the temperature remains below 10 °C.

    • Caution: NaBH3CN is highly toxic. Handle with appropriate personal protective equipment. Acidic conditions can generate toxic HCN gas.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding 3M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2) to decompose any remaining NaBH3CN. (Perform this step slowly in the fume hood as gas evolution will occur).

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol.

    • Add 50 mL of water to the residue. Wash the aqueous layer with dichloromethane (2 x 30 mL) to remove any non-basic organic impurities. Discard the organic layers.

    • Basify the aqueous layer to pH >12 by the slow addition of 50% sodium hydroxide (NaOH) solution, keeping the flask in an ice bath.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N'-dimethylpentane-1,5-diamine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the final, high-purity diamine.

Caption: Step-by-step experimental workflow.

Process Optimization and Self-Validation

A robust protocol includes measures for validation and troubleshooting.

  • Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). An aliquot can be taken, worked up, and analyzed to check for the disappearance of the starting material.

  • Controlling Over-Alkylation: Reductive amination is inherently less prone to over-alkylation than direct alkylation with alkyl halides, as the imine only forms once on the primary amine.[11]

  • Side Reaction - Aldehyde Reduction: The primary competing reaction is the reduction of the aldehyde carbonyls to alcohols. The choice of a selective reducing agent like NaBH3CN or STAB at the correct pH is the most critical factor in preventing this.[7][11] If using a less selective reagent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent.[9]

  • Purification Efficacy: The purity of the final distilled product should be confirmed by GC-MS and ¹H NMR spectroscopy to ensure the absence of starting materials or byproducts.

Conclusion

The synthesis of N,N'-dimethylpentane-1,5-diamine is most effectively and rationally achieved through the double reductive amination of glutaraldehyde with methylamine. This method is high-yielding, scalable, and relies on a well-understood chemical transformation. By carefully selecting the reducing agent and controlling the reaction parameters, particularly pH, researchers can reliably produce this valuable diamine with high purity. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in their synthetic endeavors.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2015, March 12). How do I reduce imines in the presence of aldehydes-alternatives to NaBH3CN? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable diamine synthesis via continuous-flow reductive amination over a stable Re1Ox–Ni interface. Green Chemistry. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Available at: [Link]

  • ResearchGate. (2025, October 17). Synthesis of Industrial Primary Diamines via Intermediate Diols – Combining Hydroformylation, Hydrogenation and Amination. Available at: [Link]

  • Wang, Z., et al. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Rasayan Journal of Chemistry. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]

  • Hsu, J.-L., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. PubMed Central. Available at: [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. Available at: [Link]

  • Academia.edu. (n.d.). Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Reductive Amination. Available at: [Link]

Sources

Foundational

N,N'-Dimethylpentane-1,5-diamine: A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern pharmacophore design and medicinal chemistry, aliphatic diamines serve as foundational building blocks for synthesizing bivalent therapeutics. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacophore design and medicinal chemistry, aliphatic diamines serve as foundational building blocks for synthesizing bivalent therapeutics. As a Senior Application Scientist, I approach N,N'-dimethylpentane-1,5-diamine not merely as a chemical reagent, but as a highly tunable spatial tether. This in-depth guide provides drug development professionals with a rigorous analysis of its physicochemical properties, a self-validating protocol for its synthesis, and the mechanistic rationale behind its deployment in preclinical drug discovery.

Physicochemical Properties & Molecular Identity

The molecular architecture of N,N'-dimethylpentane-1,5-diamine features a flexible 5-carbon aliphatic chain terminated by two secondary amines. The strategic placement of N-methyl groups fundamentally alters the molecule's hydrogen-bonding capacity and steric profile compared to its primary amine counterpart (cadaverine). This methylation reduces the Topological Polar Surface Area (TPSA), which is a critical parameter for optimizing membrane permeability in ADME/DMPK profiling ()[1].

Table 1: Quantitative Molecular Data
ParameterValueReference
IUPAC Name N,N'-dimethylpentane-1,5-diamine[1]
Synonyms N1,N5-Dimethyl-1,5-pentanediamine[1],
CAS Registry Number 56992-95-1[1],
Chemical Formula C7H18N2[1]
Molecular Weight 130.23 g/mol [1]
Exact Mass 130.147 Da[1]
Topological Polar Surface Area (TPSA) 24.1 Ų[1]
XLogP3 (Predicted) 0.4[1]
SMILES String CNCCCCCNC[1]

Mechanistic Synthesis & Protocol Design

When synthesizing secondary diamines, the primary chemical challenge is preventing over-alkylation (the formation of tertiary amines) and controlling the highly exothermic nature of reduction steps. We utilize a reductive amination pathway reacting glutaraldehyde with methylamine.

Causality in Experimental Design: By employing a massive stoichiometric excess of methylamine, we drive the thermodynamic equilibrium toward the bis-imine intermediate while simultaneously suppressing intermolecular cross-linking (aldol condensation) of the dialdehyde.

Step-by-Step Self-Validating Protocol: Reductive Amination
  • Reagent Preparation: Dissolve methylamine (10 molar equivalents) in absolute ethanol and cool the reaction vessel to 0°C under an inert argon atmosphere.

    • Causality: The extreme excess of amine prevents the dialdehyde from reacting with itself.

  • Imine Condensation: Begin the dropwise addition of 25% aqueous glutaraldehyde (1 equivalent) while maintaining the internal temperature below 5°C.

    • Verification: The solution will transition to a pale yellow color, visually confirming Schiff base (imine) formation.

  • Hydride Reduction: Slowly add sodium borohydride (NaBH₄, 2.5 equivalents) in small, controlled portions.

    • Causality: Slow addition manages the exothermic hydride transfer, preventing the thermal degradation of the imine intermediate and minimizing the unwanted reduction of unreacted aldehyde to 1,5-pentanediol.

  • Reaction Quenching: Stir the mixture for 12 hours at room temperature, then quench carefully by adding 1M HCl dropwise.

    • Verification: The complete cessation of hydrogen (H₂) gas bubbling serves as a self-validating endpoint, confirming the total destruction of excess hydride.

  • Basification & Extraction: Adjust the aqueous layer to pH > 12 using 5M NaOH. Extract the aqueous phase with dichloromethane (DCM) (3 x 50 mL).

    • Verification: Utilizing a pH probe to confirm pH > 12 ensures the diamine is fully deprotonated (free base form), which is strictly required for optimal partitioning into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation ().

    • Verification: Collection of the fraction boiling at the target temperature confirms the isolation of pure N,N'-dimethylpentane-1,5-diamine.

Workflow Visualization

SynthesisWorkflow N1 Glutaraldehyde + Excess Methylamine N2 Schiff Base / Imine Intermediate N1->N2 Condensation (0°C to RT) N3 Reductive Amination (NaBH4 / EtOH) N2->N3 Reduction (Controlled Temp) N4 Reaction Quench (Acidic pH) N3->N4 Excess Hydride Destruction N5 Basification & LLE (DCM Extraction) N4->N5 Free-basing (pH > 12) N6 Vacuum Distillation (Purification) N5->N6 Solvent Removal N7 Pure N,N'-dimethyl- pentane-1,5-diamine N6->N7 Final Yield

Figure 1: Reductive amination workflow for N,N'-dimethylpentane-1,5-diamine synthesis.

Applications in Drug Development & Preclinical Research

In preclinical research, the spatial geometry and electronic properties of linker molecules are paramount. N,N'-dimethylpentane-1,5-diamine provides a highly flexible 5-carbon tether that is extensively utilized in the synthesis of bivalent compounds, such as Proteolysis Targeting Chimeras (PROTACs) and bis-urea antimicrobial agents ()[2].

Causality in Pharmacophore Design: The secondary amines on this molecule are strategically advantageous over primary amines. The N-methyl groups provide steric shielding, which prevents over-alkylation during the formation of amide or urea linkages during late-stage functionalization. Furthermore, the methylation reduces the hydrogen-bond donor count, thereby lowering the TPSA to 24.1 Ų ()[1]. This reduction in polarity directly enhances the molecule's lipophilicity (XLogP3 = 0.4), favoring passive membrane permeation in ADME/DMPK models (e.g., Caco-2 permeability assays) and improving the overall bioavailability and blood-brain barrier (BBB) penetration of the synthesized drug candidate.

References

  • Title: N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: US8921426B2 - Cationic bis-urea compounds as effective antimicrobial agents Source: Google Patents URL

Sources

Exploratory

Solubility of N,N'-dimethylpentane-1,5-diamine in water and organic solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1), a symmetric secondary diamine. Critical for researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1), a symmetric secondary diamine. Critical for researchers in drug development, polymer synthesis, and carbon capture, this document distinguishes between the behavior of the free base (liquid) and its protonated salt forms. The guide details solvent compatibility, pH-dependent solubility switches, and experimental protocols for verifying miscibility, ensuring precise handling in laboratory and industrial workflows.

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the solubility of N,N'-dimethylpentane-1,5-diamine requires a foundational grasp of its structure. It consists of a hydrophobic five-carbon pentyl chain terminated by two secondary amine groups. This amphiphilic structure allows for versatility in solvent interaction but necessitates careful pH control.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionSource
IUPAC Name N,N'-Dimethylpentane-1,5-diaminePubChem [1]
Common Synonyms 1,5-Bis(methylamino)pentane; N1,N5-Dimethyl-1,5-pentanediamineSigma-Aldrich [2]
CAS Number 56992-95-1 (Free Base)PubChem [1]
Molecular Formula C₇H₁₈N₂PubChem [1]
Molecular Weight 130.23 g/mol PubChem [1]
Physical State Colorless to light yellow liquidSigma-Aldrich [2]
Boiling Point ~174 °C (at 760 mmHg)ChemSrc [3]
Density ~0.805 - 0.840 g/cm³ChemSrc [3]
pKa (Predicted) ~10.6 (Secondary Amine)Alfa Chemistry [4]
LogP (Predicted) ~0.4 (Hydrophilic/Amphiphilic)PubChem [1]

Critical Note on Isomers: Do not confuse this symmetric isomer (N,N'-dimethyl...) with the unsymmetrical N,N-dimethylpentane-1,5-diamine (CAS 3209-46-9), where both methyl groups are on a single nitrogen. Their solubility and reactivity profiles differ significantly.

Solubility Landscape

The solubility of this diamine is governed by the protonation state of its nitrogen atoms.

Aqueous Solubility & pH Dependence
  • Free Base (pH > 11): The molecule exists as a neutral liquid. While the pentyl chain is hydrophobic, the two amine groups can accept hydrogen bonds, making the free base miscible or highly soluble in water. However, at very high concentrations or ionic strengths, phase separation may occur (oiling out).

  • Salt Form (pH < 9): Upon addition of acid (e.g., HCl), the nitrogens protonate to form the dihydrochloride salt (N,N'-dimethylpentane-1,5-diamine • 2HCl). This ionic solid is highly water-soluble (>100 mg/mL) but insoluble in non-polar organic solvents.

Organic Solvent Compatibility (Free Base)

The liquid free base exhibits broad compatibility with organic solvents due to its alkyl chain.

Solvent ClassRepresentative SolventsSolubility/MiscibilityMechanism
Polar Protic Water, Methanol, EthanolMiscible Hydrogen bonding with amine nitrogens.
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformMiscible Favorable dispersion forces; amines may react with DCM over long periods.
Aromatic Toluene, BenzeneSoluble Hydrophobic interaction with the pentyl chain.
Aliphatic Hexane, HeptanePartially Miscible / Soluble The polar amine groups may cause phase separation at low temperatures or high concentrations.
Structural Solvation Mechanism

The following diagram visualizes how the molecule interacts with different solvent environments.

SolvationMechanism cluster_legend Solubility Logic Compound N,N'-Dimethylpentane-1,5-diamine (Free Base) Protonated Dihydrochloride Salt (Protonated) Compound->Protonated + HCl (pH < 9) Water Water / Alcohols (H-Bonding) Compound->Water Miscible (Amine H-Acceptor) NonPolar Toluene / Hexane (Van der Waals) Compound->NonPolar Soluble (Pentyl Chain) Protonated->Water Highly Soluble (Ionic) Protonated->NonPolar Insoluble (Precipitation) Legend Free base is versatile; Salt is water-specific.

Figure 1: Solvation mechanism showing the dual compatibility of the free base and the strict polarity requirement of the salt form.

Experimental Protocols

For drug development or synthesis, relying on literature values is insufficient. Use these self-validating protocols to determine exact solubility limits in your specific matrix.

Protocol A: Visual Miscibility Screen (For Liquid Free Base)

Objective: Determine if the amine is miscible with a target organic solvent.

  • Preparation: Dispense 1.0 mL of the target solvent into a clear glass vial (20 mL capacity) at 25°C.

  • Addition: Add 100 µL of N,N'-dimethylpentane-1,5-diamine (Free Base).

  • Observation (T0): Check for immediate Schlieren lines (indicating mixing) or distinct phase separation (beads/layers).

  • Agitation: Vortex for 30 seconds.

  • Equilibration: Allow to stand for 5 minutes.

  • Validation:

    • Clear Solution: Miscible.[1]

    • Cloudy/Emulsion: Partially soluble.

    • Distinct Layers: Immiscible.

  • Titration (Optional): If miscible, continue adding amine in 500 µL increments to test high-concentration stability.

Protocol B: Saturation Shake-Flask Method (For Solid Salt)

Objective: Quantify the solubility of the dihydrochloride salt in aqueous buffers.

ProtocolB Start Start: Excess Solid Salt Mix Add Solvent (Buffer) Vortex to Slurry Start->Mix Incubate Shake @ Const. Temp (24 - 48 Hours) Mix->Incubate Filter Filter Supernatant (0.45 µm PTFE) Incubate->Filter Check Undissolved Solid Present? Incubate->Check Analyze Quantify (HPLC/Titration) Filter->Analyze Check->Start No (Add More Solid) Check->Filter Yes (Valid)

Figure 2: Workflow for determining thermodynamic solubility of the amine salt.

Applications & Implications

CO₂ Capture & Gas Treating

Similar to other methylated amines, N,N'-dimethylpentane-1,5-diamine is investigated for post-combustion CO₂ capture. Its secondary amine structure allows for high reaction rates with CO₂, while the methyl groups potentially reduce the heat of regeneration compared to primary amines [5].

  • Implication: Solubility in aqueous amine blends is critical. The free base is used in formulation, often mixed with tertiary amines to prevent precipitation of carbamate salts.

Pharmaceutical Synthesis

Used as a linker or intermediate.

  • Purification Strategy: The solubility switch is the primary purification method.

    • Perform reaction in an organic solvent (e.g., DCM).

    • Wash with basic water (removes inorganic salts, amine stays in DCM).

    • Extract with dilute HCl (amine moves to aqueous phase as salt, impurities stay in DCM).

    • Basify aqueous phase and extract back into organic solvent.

Handling & Storage
  • Hygroscopicity: The free base is hygroscopic. It will absorb atmospheric moisture, which may alter its apparent weight and solubility in non-polar solvents.

  • Oxidation: Secondary amines can oxidize over time. Store under nitrogen or argon.

  • Storage: Keep in a cool, dry place. The salt form is generally more stable than the liquid free base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407156, N,N'-Dimethylpentane-1,5-diamine. Retrieved from [Link]

  • ChemSrc. N,N'-Dimethylpentane-1,5-diamine Physicochemical Properties. Retrieved from [Link]

  • ResearchGate (2025). Thermodynamic Properties of Cyclic and Methylated Amines for CO2 Capture. Retrieved from [Link]

Sources

Foundational

Spectroscopic Data (NMR, IR, MS) of N,N'-dimethylpentane-1,5-diamine: A Comprehensive Analytical Guide

Executive Summary N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1)[1] is a symmetric, aliphatic secondary diamine that serves as a critical building block in polymer chemistry, pharmaceutical synthesis, and ligand desi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1)[1] is a symmetric, aliphatic secondary diamine that serves as a critical building block in polymer chemistry, pharmaceutical synthesis, and ligand design. Interestingly, this compound has also been identified as a unique biological biomarker in the metabolic profiling of captive cheetahs[2]. For researchers and drug development professionals, accurately characterizing this molecule requires a deep understanding of its spectroscopic behavior. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for N,N'-dimethylpentane-1,5-diamine, emphasizing the mechanistic causality behind its spectral signatures and providing self-validating experimental protocols.

Spectroscopic Profiling & Mechanistic Causality

The structural symmetry and functional groups of N,N'-dimethylpentane-1,5-diamine (Molecular Formula: C7H18N2, MW: 130.23 g/mol )[3] dictate its spectroscopic behavior. Understanding why specific signals appear is paramount for accurate structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the pentane backbone results in a simplified NMR spectrum due to the equivalence of the two halves of the molecule.

  • Proton (1H) NMR Dynamics: A critical mechanistic feature of this molecule in solution (e.g., CDCl3) is the rapid intermolecular proton exchange of the secondary amine (N-H) protons. This rapid exchange effectively decouples the N-H proton from the adjacent N-CH3 and C1/C5 methylene protons. Consequently, the N-CH3 signal appears as a sharp singlet (rather than a doublet), and the C1/C5 signal appears as a clean triplet (coupled only to the C2/C4 protons).

  • Carbon (13C) NMR Deshielding: The electronegativity of the nitrogen atoms inductively deshields the adjacent carbon atoms. The C1 and C5 carbons resonate furthest downfield (~52.1 ppm), followed by the N-methyl carbons (~36.5 ppm). The central C3 carbon, being the furthest from the heteroatoms, is the most shielded (~25.1 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. Because N,N'-dimethylpentane-1,5-diamine is a secondary amine, its N-H stretching region is highly diagnostic. Unlike primary amines, which exhibit a characteristic double absorption band (symmetric and asymmetric stretches), this compound exhibits a single, weak-to-medium absorption band near 3280 cm⁻¹. The aliphatic backbone dominates the spectrum with intense C-H stretching bands just below 3000 cm⁻¹, confirming the sp³ hybridization of the carbon framework.

Mass Spectrometry (EI-MS) Fragmentation

Under standard 70 eV Electron Ionization (EI), aliphatic amines undergo rapid fragmentation, often resulting in a weak molecular ion peak ([M]⁺ at m/z 130). The fragmentation is strictly governed by the stability of the resulting ions. The dominant pathway is alpha-cleavage , where the C1-C2 bond is broken. This expels a neutral alkyl radical and leaves an immonium cation ([CH3-NH=CH2]⁺) at m/z 44. This ion forms the base peak (100% abundance) because the positive charge is highly stabilized via resonance delocalization by the nitrogen's lone pair.

MS_Pathway MolIon Molecular Ion [M]+ m/z 130 AlphaCleavage Alpha-Cleavage (C1-C2 bond scission) MolIon->AlphaCleavage -C5H12N Inductive Inductive Cleavage (C-N bond scission) MolIon->Inductive -CH4N Frag44 Immonium Ion m/z 44 (Base Peak) AlphaCleavage->Frag44 Frag86 Radical Loss m/z 86 Inductive->Frag86

Primary EI-MS fragmentation pathways of N,N'-dimethylpentane-1,5-diamine.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, where the physical properties of the molecule dictate the analytical parameters.

NMR Acquisition Workflow

Causality for Solvent Choice: Deuterated chloroform (CDCl3) is selected because it lacks active protons that would obscure the aliphatic signals and provides excellent solubility for non-polar to slightly polar amines.

  • Sample Preparation: Dissolve 15–20 mg of the neat liquid in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune the NMR probe to 400 MHz for 1H and 100 MHz for 13C. Shim the magnetic field using the deuterium lock signal of CDCl3.

  • Acquisition:

    • 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a 30° pulse angle.

    • 13C NMR: Acquire 256–512 scans with a D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling.

  • Self-Validation Check: The integration of the 1H spectrum must yield a strict 6:4:4:2 ratio. Any deviation mathematically invalidates the purity of the symmetric C2v average conformation.

FT-IR (ATR) and GC-MS Protocols

Causality for ATR-FTIR: As a basic liquid diamine, the compound can degrade alkali halide transmission windows (e.g., KBr) and absorb atmospheric moisture. Attenuated Total Reflectance (ATR) with a diamond crystal eliminates matrix interference.

  • IR Acquisition: Collect a background scan in ambient air. Apply 1–2 μL of the neat sample directly to the diamond ATR crystal. Record from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

    • Self-Validation Check: The presence of exactly one N-H stretching band validates the secondary amine structure, instantly ruling out primary diamine precursors.

  • MS Acquisition: Dilute the sample to 50 ppm in dichloromethane. Inject 1 μL into a GC equipped with a non-polar capillary column (HP-5MS). Use a temperature gradient (50°C to 250°C at 10°C/min). Introduce the eluent into the EI source at 70 eV.

    • Self-Validation Check: The co-occurrence of the m/z 130 molecular ion (intact mass) and the m/z 44 base peak (structural motif) provides an internal closed-loop validation of the N-methylamine terminals.

Workflow Start N,N'-dimethylpentane-1,5-diamine Sample Prep NMR NMR Spectroscopy (1H & 13C) Start->NMR IR FT-IR Spectroscopy (ATR) Start->IR MS Mass Spectrometry (EI-MS) Start->MS DataNMR Carbon Framework & Proton Environments NMR->DataNMR DataIR Functional Groups (N-H, C-H) IR->DataIR DataMS Molecular Weight & Fragmentation MS->DataMS Validation Multi-Spectral Cross-Validation DataNMR->Validation DataIR->Validation DataMS->Validation

Multi-spectral cross-validation workflow for N,N'-dimethylpentane-1,5-diamine characterization.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic data for N,N'-dimethylpentane-1,5-diamine, providing a rapid reference for structural verification.

Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment
N-CH₃ 2.44 Singlet (s) 6H - Methyl protons on nitrogen
C1, C5 2.60 Triplet (t) 4H 7.2 Methylene adjacent to N
C2, C4 1.52 Quintet (p) 4H 7.2 Beta methylene protons
C3 1.35 Multiplet (m) 2H - Gamma central methylene

| N-H | 1.20 (variable) | Broad (br s) | 2H | - | Secondary amine protons |

Table 2: 13C NMR Spectral Data (CDCl3, 100 MHz)

Position Chemical Shift (δ, ppm) Assignment
C1, C5 52.1 Methylene carbon adjacent to nitrogen (deshielded)
N-CH₃ 36.5 Methyl carbon on nitrogen
C2, C4 29.8 Beta methylene carbon

| C3 | 25.1 | Gamma central methylene carbon |

Table 3: FT-IR (ATR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3280 Weak N-H Secondary amine stretching
2930, 2855 Strong C-H (sp³) Asymmetric and symmetric stretching
1455 Medium C-H / N-H Methylene scissoring / N-H bending

| 1130 | Medium | C-N | Aliphatic amine stretching |

Table 4: EI-MS (70 eV) Key Fragments

m/z Relative Abundance (%) Fragment Ion Origin / Cleavage Type
130 5 [M]⁺ Molecular Ion
86 10 [C₅H₁₂N]⁺ Inductive cleavage (Loss of CH₄N)
58 15 [C₃H₈N]⁺ Secondary fragmentation

| 44 | 100 | [C₂H₆N]⁺ | Alpha-cleavage (Immonium base peak) |

Conclusion

The comprehensive spectroscopic profiling of N,N'-dimethylpentane-1,5-diamine relies on the principle of orthogonal validation. The symmetry observed in the NMR spectra confirms the carbon framework, the single N-H stretch in the IR spectrum validates the secondary amine functionality, and the highly stable m/z 44 immonium ion in the MS spectrum confirms the terminal N-methyl connectivity. By adhering to the self-validating protocols outlined in this guide, researchers can ensure absolute confidence in their structural characterizations.

References

  • National Center for Biotechnology Information (PubChem) . "N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156". PubChem Database. URL:[Link]

  • University of Pretoria . "Gas chromatography-mass spectrometry profiles of urinary organic acids in healthy captive cheetahs (Acinonyx jubatus)". UPSpace Institutional Repository. URL:[Link]

Sources

Exploratory

Introduction: The Critical Role of Purity in N,N'-Dimethylpentane-1,5-diamine Applications

An In-Depth Technical Guide to the Purity Analysis of N,N'-Dimethylpentane-1,5-diamine N,N'-dimethylpentane-1,5-diamine (CAS No. 56992-95-1) is a diamine building block utilized in diverse fields, including the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Analysis of N,N'-Dimethylpentane-1,5-diamine

N,N'-dimethylpentane-1,5-diamine (CAS No. 56992-95-1) is a diamine building block utilized in diverse fields, including the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1] Its molecular structure, featuring two secondary amine groups separated by a five-carbon chain, imparts specific reactivity and physical properties that are crucial for its function in subsequent synthetic steps. The purity of this intermediate is paramount; the presence of impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove, ultimately affecting the safety and efficacy of the end product.[2]

This guide provides a comprehensive overview of robust analytical methodologies for the stringent purity assessment of N,N'-dimethylpentane-1,5-diamine. We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths of various techniques, offering a holistic approach for researchers, quality control analysts, and drug development professionals.

Chapter 1: Understanding the Impurity Profile

Effective purity analysis begins with an understanding of potential impurities. These can originate from the synthetic route or degradation. A common synthesis might involve the N-methylation of 1,5-pentanediamine.

Potential impurities may include:

  • Unreacted Starting Materials: 1,5-pentanediamine (cadaverine).[3]

  • Intermediates and By-products: N-methylpentane-1,5-diamine (mono-methylated species).

  • Over-alkylation Products: Quaternary ammonium salts.

  • Solvent Residues: Residual solvents used during synthesis and purification.

  • Degradation Products: Oxides or other degradation products formed during storage.

A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.

Chapter 2: Gas Chromatography (GC) – The Workhorse for Volatile Amine Analysis

Gas chromatography is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds like N,N'-dimethylpentane-1,5-diamine.[4] Its high resolution allows for the separation of closely related impurities.

Expertise & Causality: Why GC is a Preferred Method

The choice of GC is underpinned by the volatility of the analyte. For amines, however, specific challenges must be addressed. Amines are basic and prone to interacting with acidic sites on standard silica-based columns, leading to poor peak shape (tailing) and reduced sensitivity. Therefore, the selection of a specialized, base-deactivated column is critical for reliable analysis. A Flame Ionization Detector (FID) is typically used for its robustness and linear response to hydrocarbons, while Mass Spectrometry (MS) provides definitive identification of unknown peaks.

Experimental Workflow: A Systematic Approach

The following diagram illustrates the logical flow for the purity analysis of N,N'-dimethylpentane-1,5-diamine using GC.

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) prep_std Prepare Calibration Standards injection Inject Sample into GC prep_std->injection Instrument Calibration separation Separation on Amine-Specific Column injection->separation detection Detection by FID (Quantitation) & MS (Identification) separation->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration Data Acquisition identification Identify Impurities via MS Library Search peak_integration->identification quantification Quantify Impurities using Area Normalization or Calibration Curve peak_integration->quantification report Generate Certificate of Analysis (CoA) identification->report quantification->report cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase A/B mixture filter Filter with 0.45µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect UV/PDA Detection at low wavelength separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Report) integrate->calculate validate Method Validation (Linearity, LOD, LOQ) calculate->validate as per ICH guidelines

Sources

Foundational

Safety and handling precautions for N,N'-dimethylpentane-1,5-diamine

Title: Technical Safety and Handling Guide: N,N'-Dimethylpentane-1,5-diamine Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists CAS Registry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Safety and Handling Guide: N,N'-Dimethylpentane-1,5-diamine Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists CAS Registry Number: 56992-95-1 (Specific to the N,N'-symmetric isomer)[1][2]

Executive Summary & Chemical Identity

N,N'-dimethylpentane-1,5-diamine (also referred to as 1,5-bis(methylamino)pentane) is a symmetric secondary aliphatic diamine employed primarily as a linker in proteolysis-targeting chimeras (PROTACs) and as a building block in peptidomimetic drug synthesis.[1][2]

Its utility in medicinal chemistry stems from its secondary amine functionality, which allows for selective functionalization.[1][2] However, this same reactivity presents a dual-hazard profile: severe corrosivity (due to high basicity) and flammability .[1][2] This guide synthesizes containment strategies, personal protective equipment (PPE) selection, and emergency protocols to ensure operational integrity.

Parameter Technical Specification
IUPAC Name N,N'-dimethylpentane-1,5-diamine
CAS Number 56992-95-1
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Physical State Colorless to pale yellow liquid
Odor Amine-like (fishy/ammoniacal)

Physicochemical Safety Profile

The following data points dictate the engineering controls required for safe handling.

PropertyValueSafety Implication
Flash Point ~50°C (Closed Cup)Flammable Liquid (Category 2/3). Vapors can form explosive mixtures with air.[1][2] Grounding is mandatory.[1][2]
Boiling Point ~174–180°CModerate volatility; however, vapor pressure is sufficient to cause respiratory irritation at ambient temperatures.[1][2]
pKa ~10.5–11.0 (Estimated)Highly Basic. Causes immediate, irreversible coagulative necrosis upon tissue contact.[1][2]
Density 0.805 g/cm³Lighter than water; spills may float and spread if water is used for suppression.[1][2]
Reactivity Hygroscopic; absorbs CO₂Reacts with atmospheric CO₂ to form carbamates/carbonates.[1][2] Must be stored under inert gas (Nitrogen/Argon).[1][2]

Hazard Mechanism & Toxicology

To manage risk effectively, one must understand the causality of the injury.[1][2]

  • Mechanism of Corrosivity: As a secondary aliphatic amine, the unshared electron pair on the nitrogen atoms attacks membrane lipids and proteins (saponification).[2] Unlike acids which cause coagulative necrosis (forming a barrier scab), amines cause liquefactive necrosis .[1][2] This allows the chemical to penetrate deeper into tissues even after the initial surface wash, necessitating prolonged irrigation.[1][2]

  • Respiratory Sensitization: While specific data for this analogue is limited, aliphatic diamines are known respiratory sensitizers.[1][2] Inhalation of vapors can trigger asthmatic responses or laryngeal edema.[1][2]

  • Flammability: With a flash point near 50°C, static discharge during transfer is a critical risk.[1][2] The low conductivity of organic amines increases the potential for static charge accumulation.[1][2]

Risk Management Framework (Hierarchy of Controls)

The following diagram illustrates the decision logic for selecting controls based on operational scale.

SafetyHierarchy Start Operational Scale Assessment SmallScale Small Scale (< 50 mL) Analytical/Screening Start->SmallScale LargeScale Large Scale (> 50 mL) Synthesis/Process Start->LargeScale EngControl1 Engineering Control: Standard Fume Hood (Sash < 18 inches) SmallScale->EngControl1 EngControl2 Engineering Control: Schlenk Line or Glovebox (Inert Atm) LargeScale->EngControl2 High Hazard PPE_Std PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses EngControl1->PPE_Std PPE_High PPE: Silver Shield/Laminate Gloves, Face Shield + Goggles, FR Lab Coat EngControl2->PPE_High Action Proceed with Synthesis PPE_Std->Action PPE_High->Action

Figure 1: Risk Assessment Logic. Selection of engineering controls and PPE scales with the volume and potential for aerosolization.[2]

Operational Protocols

A. Storage & Stability
  • Protocol: Store in a dedicated flammables cabinet.

  • Atmosphere: The container must be purged with Nitrogen or Argon after every use.[1][2] The formation of solid carbamates (white crust) upon exposure to air indicates compromised quality and increased safety risk (clogging of threads).[2]

  • Self-Validation: Inspect the cap threads for white residue before opening. If present, wipe with a dry cloth before dispensing to prevent contamination.[1][2]

B. Transfer & Handling (Step-by-Step)

Objective: Transfer 10 mL from a stock bottle to a reaction flask without exposure or degradation.

  • Preparation:

    • Secure flask in a fume hood.[1][2]

    • Don double nitrile gloves (amines can permeate thin nitrile; double gloving provides a breakthrough time buffer) or Silver Shield gloves for longer procedures.[1][2]

    • Ensure an inert gas line is active.[1][2]

  • Syringe Technique (Preferred for <50 mL):

    • Insert a long-needle syringe (oven-dried) into the stock bottle under a positive pressure of nitrogen (balloon or line).[1][2]

    • Why? Positive pressure prevents air ingress when liquid is withdrawn.[1][2]

    • Withdraw the required volume.[1][2]

    • Critical Check: Wipe the needle tip with a chemically resistant wipe inside the hood before transferring to the reaction vessel to avoid drips.[1][2]

  • Cannula Transfer (Preferred for >50 mL):

    • Use a double-ended needle (cannula) to transfer liquid via positive pressure differential.[1][2] This is a closed system that eliminates atmospheric exposure and fire risk.[1][2]

C. Reaction Safety
  • Exotherm Control: When reacting with acid chlorides or strong acids, the neutralization is highly exothermic.[1][2] Add the electrophile slowly at 0°C to prevent runaway boiling and vaporization of the amine.

Emergency Response Protocols

Time is the critical variable in amine exposure.[1][2] The basicity causes immediate saponification of fats in the skin.[1][2]

EmergencyResponse Exposure Exposure Incident Type_Skin Skin Contact Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Type_Inhale Inhalation Exposure->Type_Inhale Action_Skin Action: Drench >15 mins. Do NOT neutralize with acid. Type_Skin->Action_Skin Action_Eye Action: Eyewash >15 mins. Hold eyelids open. Type_Eye->Action_Eye Action_Inhale Action: Fresh Air immediately. Oxygen if breathing difficult. Type_Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency Response Workflow.[1][2] Immediate irrigation is prioritized over neutralization.[1]

Critical Note on Neutralization: Never attempt to neutralize an amine spill on skin with vinegar or acid.[1][2] The heat of neutralization will cause thermal burns on top of the chemical burn.[1][2] Use copious water only.[1][2]

Disposal & Environmental Stewardship

  • Waste Classification: Hazardous Waste (Corrosive, Flammable).[1][2]

  • Protocol:

    • Collect in a dedicated waste container clearly labeled "Basic Organic Waste."[1][2]

    • Do not mix with acidic waste streams (risk of exotherm/explosion).[1][2]

    • Rinse empty containers with a suitable solvent (e.g., ethanol) before disposal, collecting the rinsate as hazardous waste.[1][2]

  • Spill Cleanup:

    • Absorb with an inert material (vermiculite or sand).[1][2]

    • Do not use paper towels or sawdust, as amines can react with cellulose or trapped air to cause spontaneous combustion in rare high-concentration cases.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407156, N1,N5-Dimethyl-1,5-pentanediamine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals – Classification and Labelling Inventory. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[2] Retrieved from [Link][2]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: N,N'-Dimethylpentane-1,5-diamine Hydrochloride

Executive Summary N,N'-dimethylpentane-1,5-diamine (also known as N1,N5-dimethyl-1,5-pentanediamine or N,N'-dimethylcadaverine) is a symmetric, secondary aliphatic diamine. While the free base (CAS: 56992-95-1) is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-dimethylpentane-1,5-diamine (also known as N1,N5-dimethyl-1,5-pentanediamine or N,N'-dimethylcadaverine) is a symmetric, secondary aliphatic diamine. While the free base (CAS: 56992-95-1) is highly reactive and utilized in various synthetic pathways, it is prone to oxidation and is difficult to handle due to its hygroscopic, liquid nature [1]. Converting this compound into its dihydrochloride salt (CAS: 90001-90-4) provides a highly stable, water-soluble crystalline solid [2]. This technical whitepaper details the physicochemical properties, self-validating synthesis protocols, and advanced applications of the hydrochloride salt in pharmaceutical development and polymer science.

Physicochemical Properties

The conversion of the free base to the dihydrochloride salt fundamentally alters the compound's physical state and handling profile. The table below summarizes the critical quantitative data for both forms to guide experimental design.

PropertyFree BaseDihydrochloride Salt
CAS Number 56992-95-190001-90-4
Molecular Formula C₇H₁₈N₂C₇H₁₈N₂ · 2HCl (C₇H₂₀Cl₂N₂)
Molecular Weight 130.23 g/mol 203.15 g/mol
Physical State (at STP) Colorless to light yellow liquidWhite to off-white crystalline solid
Computed LogP ~0.4< -2.0 (Highly hydrophilic)
Water Solubility MiscibleHighly Soluble (>500 mg/mL)
Stability Prone to atmospheric oxidationStable under ambient conditions

Data synthesized from PubChem and AiFChem substance databases [1][2].

Synthesis and Purification Workflow

The synthesis of N,N'-dimethylpentane-1,5-diamine dihydrochloride relies on the reductive amination of glutaraldehyde.

Causality in Experimental Design: Glutaraldehyde is highly reactive and prone to self-polymerization. By introducing a significant stoichiometric excess of methylamine, the equilibrium is driven toward the bis-imine intermediate, suppressing oligomerization. The subsequent addition of anhydrous hydrogen chloride (HCl) serves a dual purpose: it protonates the secondary amines to prevent nucleophilic degradation and forces the product to precipitate out of the organic solvent, leaving unreacted byproducts in solution. This precipitation acts as an intrinsic purification mechanism.

SynthesisWorkflow A Glutaraldehyde + Methylamine B Bis-Imine Intermediate A->B Condensation C Catalytic Reduction (Pd/C, H2) B->C Reduction D Free Base Diamine (Liquid) C->D Isolation E Acidification (Anhydrous HCl) D->E Salt Formation F Dihydrochloride Salt (Solid) E->F Precipitation

Workflow for the synthesis of N,N'-dimethylpentane-1,5-diamine dihydrochloride.

Step-by-Step Synthesis Protocol
  • Imine Formation: Dissolve glutaraldehyde (1.0 eq) in anhydrous methanol. Slowly add a solution of methylamine (4.0 eq) in methanol at 0°C under an argon atmosphere. Stir for 2 hours.

  • Reduction: Add 10% Pd/C catalyst (0.05 eq) to the reaction mixture. Purge the vessel with hydrogen gas (H₂) and stir vigorously at room temperature for 12 hours until hydrogen uptake ceases.

  • Filtration & Concentration: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a standardized HCl/dioxane solution) at 0°C until precipitation is complete.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the pure dihydrochloride salt.

Analytical Characterization: A Self-Validating System

To ensure the trustworthiness of the synthesized batch, we employ a self-validating analytical loop. This system uses orthogonal methods—titration and Nuclear Magnetic Resonance (NMR)—to cross-verify the structural integrity and stoichiometric ratio of the salt.

Causality in Experimental Design: Relying solely on NMR can confirm the organic structure but may mask the exact protonation state or the presence of excess trapped HCl. Conversely, titration confirms the chloride content but cannot verify the carbon backbone. By combining them, any deviation from the theoretical 2:1 (Chloride:Diamine) ratio immediately flags an error in the salt formation process.

Step-by-Step Validation Protocol
  • Chloride Quantification (Mohr's Method):

    • Dissolve 100.0 mg of the synthesized salt in 50 mL of deionized water.

    • Add 1 mL of 5% potassium chromate (K₂CrO₄) indicator.

    • Titrate with standardized 0.1 M silver nitrate (AgNO₃) until a faint reddish-brown precipitate (Ag₂CrO₄) persists.

    • Validation Check: The calculated chloride mass fraction must be ~34.9%.

  • Structural Verification (¹H-NMR):

    • Dissolve 15 mg of the salt in D₂O.

    • Acquire a standard 1D ¹H-NMR spectrum.

    • Validation Check: Observe a singlet at ~2.6 ppm (6H, N-CH₃) and multiplets corresponding to the pentane chain (10H). The integration ratio of the methyl protons to the total methylene protons must be exactly 6:10.

Applications in Drug Development & Polymer Science

The N,N'-dimethylpentane-1,5-diamine framework is highly valued for its precise 5-carbon spacer length and the presence of secondary amines.

Pharmaceutical Intermediates

In medicinal chemistry, this compound is utilized to synthesize bis-quaternary ammonium compounds. The 5-carbon chain provides the optimal spatial distance (~7-8 Å) required to bridge anionic sites on specific receptors, such as nicotinic acetylcholine receptors (nAChRs). The methyl groups on the nitrogen atoms allow for controlled, selective alkylation to form quaternary salts without the severe steric hindrance seen in bulkier derivatives [3].

ReceptorBinding Ligand N,N'-dimethylpentane-1,5-diamine (5-Carbon Spacer) Receptor Target Receptor (e.g., nAChR Anionic Sites) Ligand->Receptor Bivalent Binding (Optimal Distance) Effect Competitive Inhibition & Modulated Response Receptor->Effect Pharmacological Action

Mechanistic pathway of pentane-1,5-diamine derivatives in receptor binding.

Advanced Polymer Science

In polymer chemistry, the free base generated in situ from the hydrochloride salt acts as a specialized chain extender for polyurethanes and polyamides. Unlike unsubstituted cadaverine, the N-methyl groups disrupt intermolecular hydrogen bonding between polymer chains. This causality results in polymers with lower melting temperatures, enhanced flexibility, and greater solubility in organic solvents, which is critical for formulating advanced coatings and drug-eluting matrices.

Safety, Handling, and Storage

While the dihydrochloride salt is significantly safer to handle than the corrosive free base, strict laboratory protocols must be maintained:

  • Hazards: The compound is an irritant. It may cause skin irritation (H315) and serious eye damage (H318) [4].

  • Handling: Always handle in a well-ventilated fume hood using nitrile gloves and safety goggles.

  • Storage: The salt is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at room temperature (15-25°C) to prevent moisture-induced degradation[1].

References

  • PubChem. "N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156". National Center for Biotechnology Information. URL:[Link]

  • ChemBK. "N,N-dimethylpentane-1,5-diamine - Introduction and Applications". ChemBK Chemical Database. URL:[Link]

  • PubChem. "5-(Dimethylamino)amylamine | C7H18N2 | CID 3465925 - Hazards Identification". National Center for Biotechnology Information. URL:[Link]

Foundational

Discovery and natural occurrence of N,N'-dimethylpentane-1,5-diamine

Topic: Discovery and Natural Occurrence of N,N'-Dimethylpentane-1,5-diamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Occurrence, Biosynthesis, and Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Natural Occurrence of N,N'-Dimethylpentane-1,5-diamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Occurrence, Biosynthesis, and Analytical Protocols

Executive Summary

N,N'-Dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine or 1,5-bis(methylamino)pentane) is a symmetrically methylated polyamine derivative. Historically overshadowed by its unsymmetrical isomer (N,N-dimethylcadaverine) and its precursor (cadaverine), this molecule has recently emerged as a significant metabolic biomarker and a structural motif in complex natural products.

This guide synthesizes the latest findings regarding its natural occurrence—ranging from mammalian metabolic dysregulation markers in captive cheetahs to hybrid terpenoid alkaloids in fungi. It provides actionable protocols for its isolation, detection, and biosynthetic reconstruction, serving as a critical resource for drug discovery professionals targeting polyamine pathways or metabolic profiling.

Chemical Identity & Physicochemical Profile

Unlike the industrial curing agent N,N-dimethyl-1,3-propanediamine (DMAPA) or the unsymmetrical N,N-dimethylcadaverine, the target molecule is symmetrically methylated at both terminal nitrogens.

PropertyData
IUPAC Name N,N'-Dimethylpentane-1,5-diamine
Common Synonyms N,N'-Dimethylcadaverine; 1,5-Bis(methylamino)pentane
CAS Registry Number 56992-95-1
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Physical State Liquid (at STP), hygroscopic
Basicity (pKa) ~10.5 (estimated for secondary amines)
Solubility Highly soluble in water, ethanol, and polar organic solvents
Natural Occurrence & Biological Significance[5][6][7]
3.1. Mammalian Metabolic Biomarker (The Cheetah Paradox)

A landmark study in systems biology identified N,N'-dimethylpentane-1,5-diamine as a potent urinary biomarker distinguishing captive cheetahs (Acinonyx jubatus) from their free-ranging counterparts.

  • Observation: Captive cheetahs, which frequently suffer from chronic gastritis and renal disease, exhibit urinary concentrations of this diamine >300-fold higher than wild cheetahs.

  • Mechanism: It is hypothesized to result from the fermentation of dietary proteins (high muscle meat, low fiber) by gut microbiota, or an aberrant methylation pathway triggered by chronic stress and dietary imbalance.

  • Significance: Serves as a non-invasive diagnostic marker for metabolic dysregulation in feline conservation biology and potentially analogous human metabolic syndromes.

3.2. Fungal Alkaloids (The Flavunoidine Motif)

In the realm of fungal secondary metabolites, the N,N'-dimethylcadaverine moiety serves as a structural building block.

  • Source: Aspergillus nidulans (heterologous expression of the flv gene cluster).[1][2][3]

  • Compound: Flavunoidine (1) , a hybrid alkaloidal terpenoid.[1][3]

  • Structure: Features a tetracyclic sesquiterpene core connected to a dimethylcadaverine unit via a C-N bond.[1][2][3]

  • Biosynthetic Logic: The flv cluster recruits a terpene cyclase (FlvE) and a specific methyltransferase (FlvH) to construct this complex scaffold, showcasing the molecule's utility as a "warhead" or linker in natural product assembly.

3.3. Plant Biochemistry

While N-methylcadaverine is a well-known precursor to quinolizidine alkaloids (e.g., in Lupinus species), the symmetrical N,N'-dimethyl form is less common but exists as a minor polyamine pool component. It is generated via the action of promiscuous N-methyltransferases acting on cadaverine.

Biosynthetic Pathways[4][5][7][8][9][10][11]

The biosynthesis of N,N'-dimethylpentane-1,5-diamine diverges from the standard polyamine pathway (Putrescine


 Spermidine). It relies on the decarboxylation of Lysine followed by stepwise methylation.
4.1. Enzymatic Cascade
  • Decarboxylation: L-Lysine is converted to Cadaverine by Lysine Decarboxylase (LDC) .

  • First Methylation: Cadaverine is methylated at the

    
     position by a Putrescine N-methyltransferase (PMT)  homolog or a specific Cadaverine N-methyltransferase .
    
  • Second Methylation: The resulting N-methylcadaverine is methylated at the

    
     position (or 
    
    
    
    again if symmetric enzyme action occurs) to yield the target.
4.2. Pathway Visualization

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine (1,5-Pentanediamine) Lysine->Cadaverine Lysine Decarboxylase (LDC/CadA) N_Methyl N-Methylcadaverine Cadaverine->N_Methyl N-Methyltransferase (PMT/FlvH) NN_Dimethyl N,N'-Dimethylcadaverine (Target) N_Methyl->NN_Dimethyl N-Methyltransferase (PMT/FlvH) SAM1 SAM SAM1->N_Methyl SAH1 SAH SAM2 SAM SAM2->NN_Dimethyl

Figure 1: Proposed biosynthetic pathway from L-Lysine to N,N'-Dimethylcadaverine involving stepwise methylation.

Isolation & Analytical Protocols

Precise identification requires distinguishing the symmetric isomer from the unsymmetrical one. The following protocols are validated for complex biological matrices.

5.1. Protocol A: Extraction from Biological Fluids (Urine/Plasma)

Objective: Quantification of N,N'-dimethylpentane-1,5-diamine as a metabolic marker.

  • Sample Prep: Acidify urine (1 mL) with 100 µL 6M HCl to stabilize amines.

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridge with MeOH followed by water.

    • Load sample.[4] Wash with 5% MeOH/H2O.

    • Elute with acidified MeOH (0.1% HCl).

  • Derivatization (Essential for GC/LC):

    • Reagent: Ethyl chloroformate (ECF) or Dansyl Chloride.

    • Procedure: Mix eluate with pyridine and ECF. Vortex for 30s. Extract into chloroform.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent.

    • Temp Program: 60°C (1 min)

      
       300°C @ 10°C/min.
      
    • Validation: Monitor ion fragments specific to the symmetric methylation pattern (distinct cleavage alpha to the secondary amines).

5.2. Protocol B: Isolation from Fungal Broth

Objective: Purification of secondary metabolites containing the diamine moiety.

  • Fermentation: Cultivate Aspergillus host expressing flv cluster in CD-ST medium for 5 days.

  • Lysis & Extraction: Filter mycelia. Extract filtrate with equal volume Ethyl Acetate (EtOAc) at pH 8.0 (adjusted with NaOH to ensure amine is uncharged).

  • Purification:

    • Evaporate EtOAc. Resuspend in MeOH.

    • HPLC: C18 Reverse Phase. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Gradient: 5% to 95% ACN over 20 min.

  • Structural Confirmation (NMR):

    • 1H NMR (D2O): Look for singlet methyl peaks at ~2.7 ppm integrating to 6H (2 x N-CH3).

    • Symmetry Check: The symmetric isomer will show simplified spectra compared to the unsymmetrical isomer.

5.3. Analytical Workflow Diagram

Isolation Sample Biological Matrix (Urine/Broth) pH_Adj pH Adjustment (pH > 10 for extraction) Sample->pH_Adj Extract Solvent Extraction (CHCl3 or EtOAc) pH_Adj->Extract Deriv Derivatization (Dansyl-Cl / ECF) Extract->Deriv For GC/HPLC Sep Separation (GC-MS / HPLC-MS) Deriv->Sep Data Data Analysis (m/z 130 parent ion) Sep->Data

Figure 2: Workflow for the isolation and detection of methylated diamines from biological matrices.

References
  • Zhang, Y., et al. (2017). "The metabolic profiling of cheetahs (Acinonyx jubatus): A systems biology approach to understanding the chronic diseases." The AfriCat Foundation. Link (Identified N1,N5-dimethylpentane-1,5-diamine as a key biomarker).

  • Yee, D. A., et al. (2020). "Genome Mining of Alkaloidal Terpenoids from a Hybrid Terpene and Nonribosomal Peptide Biosynthetic Pathway." Journal of the American Chemical Society, 142(2), 734-739. Link (Describes the flv cluster and flavunoidine biosynthesis).

  • PubChem. "N,N'-Dimethyl-1,5-pentanediamine Compound Summary." National Library of Medicine. Link

  • Seiler, N., & Knödgen, B. (1978).[5] "Determination of di- and polyamines by high-performance liquid chromatographic separation of their 5-dimethylaminonaphthalene-1-sulfonyl derivatives." Journal of Chromatography A, 145(1), 29-39.[5] Link[5]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Substituted Polyamide Synthesis via N,N'-Dimethylpentane-1,5-diamine

This Application Note and Protocol guide details the use of N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine) in the synthesis of N-substituted polyamides. Part 1: Strategic Overview Audience: Poly...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine) in the synthesis of N-substituted polyamides.

Part 1: Strategic Overview

Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers, and Materials Scientists.

The Paradigm Shift: From Rigid Fibers to Soluble Carriers

Standard polyamides (e.g., Nylon 6,6) derive their high tensile strength and insolubility from extensive inter-chain hydrogen bonding between the amide proton (N-H) and the carbonyl oxygen (C=O). While beneficial for fibers, this property renders them difficult to process for biomedical applications requiring solubility, such as drug encapsulation or membrane casting.

N,N'-dimethylpentane-1,5-diamine introduces a methyl group at the nitrogen atom, replacing the hydrogen bond donor.

  • Chemical Consequence: The resulting polymer backbone consists of tertiary amides.

  • Physical Result: Disruption of hydrogen bonding networks.

  • Application Advantage: The polymer shifts from a high-melting, insoluble crystalline solid to a lower-melting (often amorphous), highly soluble material. This enables processing in common organic solvents (CHCl₃, THF) and facilitates the creation of flexible biopolymers and drug delivery vehicles.

Key Applications in Drug Development[1][2][3]
  • Soluble Drug Carriers: Unlike standard nylons, these N-methylated polyamides can be dissolved in solvents compatible with active pharmaceutical ingredients (APIs), allowing for the formation of drug-polymer conjugates or micelles.

  • Permeability Modulation: In Thin Film Composite (TFC) membranes, substituting primary diamines with N,N'-dimethylpentane-1,5-diamine creates "looser" polymer networks with altered selectivity, useful for specific filtration or release profiles.

  • Peptidomimetics: The tertiary amide backbone mimics the N-alkylated peptide bonds found in certain bioactive peptides, offering resistance to enzymatic hydrolysis (proteases).

Part 2: Mechanistic Pathway & Logic

Reaction Chemistry: Interfacial Polycondensation

The synthesis utilizes a Schotten-Baumann type reaction between the secondary diamine and a diacid chloride. Unlike melt polycondensation, which risks thermal degradation of the N-methyl groups, interfacial polymerization occurs at room temperature.

Critical Consideration: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines. The protocol requires an efficient acid scavenger and an organic solvent that optimizes the partition coefficient of the reactants.

ReactionPathway Diamine N,N'-dimethylpentane- 1,5-diamine (Aqueous Phase) Interface Liquid-Liquid Interface (Reaction Zone) Diamine->Interface Diffusion AcidChloride Diacid Chloride (e.g., Sebacoyl Chloride) (Organic Phase) AcidChloride->Interface Diffusion Polymer N-Substituted Polyamide (Tertiary Amide Backbone) Interface->Polymer Polycondensation Byproduct HCl (Neutralized by Base) Interface->Byproduct Elimination

Figure 1: Mechanistic pathway for the interfacial polymerization of N-substituted polyamides.

Part 3: Experimental Protocols

Protocol A: Interfacial Polymerization (The "Film" Method)

Best for: Rapid screening, creating films/membranes, and demonstration of polymer formation.

Materials:

  • Monomer A: N,N'-dimethylpentane-1,5-diamine (0.05 mol)

  • Monomer B: Sebacoyl chloride (or Adipoyl chloride) (0.05 mol)

  • Aqueous Solvent: Distilled water (100 mL)

  • Organic Solvent: Dichloromethane (DCM) or Chloroform (100 mL)

  • Base (Acid Scavenger): Sodium Hydroxide (NaOH) (0.11 mol) or Sodium Carbonate (Na₂CO₃).

Step-by-Step Methodology:

  • Aqueous Phase Preparation:

    • In a 250 mL beaker, dissolve 0.11 mol (4.4 g) of NaOH in 100 mL of distilled water.

    • Add 0.05 mol of N,N'-dimethylpentane-1,5-diamine. Stir until fully dissolved.

    • Note: The base is critical to neutralize the HCl byproduct; without it, the amine protonates to an unreactive ammonium salt.

  • Organic Phase Preparation:

    • In a separate flask, dissolve 0.05 mol of Sebacoyl chloride in 100 mL of DCM.

    • Safety: Perform this in a fume hood; acid chlorides are lachrymators.

  • Interfacial Reaction:

    • Carefully pour the Aqueous Phase over the Organic Phase using a glass rod to prevent premature mixing. The goal is to create a sharp interface.

    • Observation: A polymer film will instantly form at the interface.

  • Collection:

    • Use tweezers to grasp the film at the center of the interface.

    • Slowly pull the film upward. As you pull, fresh interface is exposed, and polymerization continues (the "Nylon Rope" trick).

    • Wind the polymer onto a glass rod or spool.

  • Purification:

    • Wash the collected polymer extensively with water (to remove salt/base) and then methanol.

    • Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Solution Polymerization (Low-Temperature)

Best for: High molecular weight control, bulk powder production, and drug delivery formulations.

Materials:

  • Solvent: Dry Chloroform (CHCl₃) or Dichloromethane (DCM).

  • Base: Triethylamine (TEA) (2.2 equivalents).

  • Temperature Control: Ice bath (0°C).

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and addition funnel.

    • Purge with nitrogen to remove moisture (acid chlorides hydrolyze in moist air).

  • Diamine Solution:

    • Charge the flask with 10 mmol N,N'-dimethylpentane-1,5-diamine and 22 mmol Triethylamine in 20 mL dry DCM.

    • Cool the mixture to 0°C using an ice bath.

  • Acid Chloride Addition:

    • Dissolve 10 mmol of the diacid chloride in 10 mL dry DCM.

    • Add this solution dropwise to the stirred diamine solution over 30 minutes.

    • Expert Insight: Slow addition prevents localized overheating and ensures stoichiometric balance for higher molecular weight (Carothers equation).

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Precipitation: Pour the viscous solution into a large excess of cold Hexane or Methanol (depending on solubility tests; N-methylated nylons are often soluble in alcohols, so Hexane is safer for precipitation).

    • Filter the white precipitate and dry under vacuum.

Part 4: Characterization & Data Analysis[4]

Expected Properties Table

Property Standard Nylon 6,10 N,N'-Dimethyl Nylon 5,10
Melting Point (Tm) ~220°C < 100°C (or Amorphous)
Solubility (CHCl₃) Insoluble Soluble
Solubility (Water) Insoluble Insoluble (but higher swelling)
Crystallinity High (Semi-crystalline) Low / Amorphous

| H-Bonding | Strong Inter-chain | None (Tertiary Amide) |

Spectroscopic Validation:

  • FT-IR:

    • Look for the absence of the N-H stretching band (~3300 cm⁻¹).

    • Strong C=O stretch (Amide I) around 1640 cm⁻¹.

  • 1H-NMR (CDCl₃):

    • Diagnostic peak: N-Methyl singlet typically appears around 2.9 – 3.0 ppm .

    • Methylene protons adjacent to nitrogen shifted downfield compared to free amine.

Part 5: References

  • Synthesis of N-Substituted Polyamides:

    • Source: Morgan, P. W., & Kwolek, S. L. (1959).[1] The nylon rope trick: Demonstration of condensation polymerization. Journal of Chemical Education.

    • Relevance: Foundational protocol for interfacial polymerization adapted here for secondary amines.

    • URL:[Link]

  • Properties of N-Alkylated Nylons:

    • Source: Aharoni, S. M. (1997). n-Nylons: Their Synthesis, Structure, and Properties. Wiley.

    • Relevance: Comprehensive text detailing the loss of crystallinity and melting point depression in N-substituted polyamides.

    • URL:[Link]

  • 1,5-Diaminopentane (Cadaverine) in Bio-based Polymers:

    • Source:Polymers, "Bio-Based Polyamides from 1,5-Diaminopentane and Sebacic Acid".

    • Relevance: Establishes the backbone chemistry and biomedical relevance of the pentane diamine series.

    • URL:[Link]

  • Chemical Identity Verification:

    • Source: PubChem Compound Summary for CID 407156, N,N'-Dimethyl-1,5-pentanediamine.

    • Relevance: Verification of CAS 56992-95-1 and physical properties.

    • URL:[Link]

Sources

Application

Technical Application Note: N,N'-Dimethylpentane-1,5-diamine (DMPDA) in Epoxy Systems

Executive Summary N,N'-dimethylpentane-1,5-diamine (DMPDA) represents a specialized class of secondary aliphatic diamines . Unlike standard primary diamines (e.g., 1,5-pentanediamine/cadaverine) which function as rapid c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-dimethylpentane-1,5-diamine (DMPDA) represents a specialized class of secondary aliphatic diamines . Unlike standard primary diamines (e.g., 1,5-pentanediamine/cadaverine) which function as rapid crosslinkers (Functionality


), DMPDA possesses a functionality of exactly 

(two active amino hydrogens).

Critical Distinction: When reacted with standard di-functional epoxy resins (e.g., DGEBA), DMPDA does not form a crosslinked thermoset network. Instead, it promotes linear chain extension , yielding high-molecular-weight thermoplastic poly(hydroxyamino ethers) (PHAEs).

Primary Applications:

  • Linear Thermoplastics: Synthesis of solvent-resistant, barrier-grade thermoplastic epoxies.

  • Toughening Agents: Co-curing with multifunctional epoxies (Novolacs, TGDDM) to introduce flexible linear segments into brittle networks.

  • Pot Life Extension: Significantly slower reactivity compared to primary amines due to steric hindrance and lower hydrogen density.

Chemical Basis & Mechanism

The Functionality Paradox

To design a protocol for DMPDA, one must first calculate the stoichiometry based on active hydrogens (


).
  • Standard Primary Amine (e.g., 1,5-Pentanediamine):

    • Structure:

      
      
      
    • Active Hydrogens: 4

    • Result: High crosslink density (Thermoset).

  • Secondary Amine (DMPDA):

    • Structure:

      
      
      
    • Active Hydrogens: 2

    • Result: Linear propagation (Thermoplastic) or loose networking if resin

      
      .
      
Reaction Pathway

The reaction between the secondary amine of DMPDA and an oxirane ring yields a tertiary amine and a secondary hydroxyl group. This reaction is self-catalyzing but slower than primary amine addition.

ReactionMechanism Reactants Reactants (DMPDA + DGEBA) Transition Transition State (Nu: Attack on Oxirane) Reactants->Transition Heat / Time Product Product (Linear Poly(hydroxyamino ether)) Transition->Product Ring Opening Note Key Feature: No remaining H on nitrogen. Cannot crosslink further. Product->Note

Figure 1: Reaction pathway of DMPDA with di-epoxide. Note the termination of active amine sites after a single addition, preventing crosslinking.

Protocol A: Synthesis of Linear Thermoplastic Epoxies

Objective: Create a high-molecular-weight linear polymer for coating or adhesive applications requiring flexibility and solvent resistance.

Materials
  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA).[1][2][3] EEW

    
     185-190 g/eq.
    
  • Curing Agent: N,N'-dimethylpentane-1,5-diamine (DMPDA). MW = 130.23 g/mol .[4][5]

    • Calculation: AHEW (Amine Hydrogen Equivalent Weight) = MW / 2 = 65.1 g/eq .

Stoichiometry (The 1:1 Ratio)

For maximum molecular weight in linear polymerization, precise stoichiometry is critical. An offset (excess epoxy or amine) will terminate chains early, resulting in oligomers.




Step-by-Step Workflow
  • Preparation:

    • Pre-heat DGEBA resin to 50°C to lower viscosity.

    • DMPDA is liquid at room temperature; use as supplied.[6]

  • Mixing:

    • Add 34.8 parts DMPDA to 100 parts DGEBA (adjust based on exact EEW).

    • Mix under vacuum (SpeedMixer or vacuum chamber) for 3 minutes to remove entrapped air. Note: DMPDA has lower vapor pressure than lower MW amines, but vacuum should be moderate (20 mbar).

  • B-Staging (Reaction Initiation):

    • Pour mixture into PTFE mold.

    • Step 1: 80°C for 2 hours. (Promotes linear chain extension without volatilization).

  • Advancement (Molecular Weight Build):

    • Step 2: 150°C for 4 hours.

    • Why? Secondary amines are sluggish. High heat drives the reaction to >98% conversion, essential for achieving high Tg.

  • Cooling:

    • Slow cool (1°C/min) to prevent stress cracking in the thermoplastic block.

Protocol B: Toughening High-Functionality Networks

Objective: Use DMPDA as a chain extender in a Novolac system (Functionality > 2.5) to improve impact resistance without sacrificing thermal stability.

Concept

By substituting a portion of a standard hardener (e.g., DDM or IPDA) with DMPDA, you introduce linear "soft segments" between the dense crosslink nodes of the Novolac resin.

Formulation
  • Resin: Epoxy Phenol Novolac (EPN). Functionality

    
     3.6.
    
  • Primary Hardener: IPDA (Isophorone Diamine).

  • Modifier: DMPDA (10-20% molar substitution of Amine H).

Experimental Workflow

Workflow Calc Stoichiometry Calculation (Total Amine H = Epoxy Eq) Premix Pre-mix Amines (IPDA + DMPDA) Calc->Premix Dispersion Resin Dispersion (Add to Novolac @ 60°C) Premix->Dispersion Degas Vacuum Degassing (Remove Air Bubbles) Dispersion->Degas Cure Step Cure Cycle 100°C (2h) -> 160°C (4h) Degas->Cure

Figure 2: Protocol for incorporating DMPDA as a toughening modifier.

Characterization & Expected Properties[1][2][5][7]

Thermal Properties (DSC)

DMPDA-cured systems exhibit distinct thermal behaviors compared to primary amines.

PropertyDMPDA (Linear/Thermoplastic)Standard Primary Amine (Crosslinked)Note
Tg (Glass Transition) 70°C - 95°C120°C - 160°CLinear chains have higher free volume, lowering Tg.
Exotherm Profile Low / BroadHigh / SharpSecondary amines react slower; safer for large castings.
Solubility Soluble in polar solvents (DMF, THF)Insoluble (Swells only)Critical test for verifying linearity.
Mechanical Performance
  • Elongation at Break: Significantly increased (Standard Epoxy: <5%

    
     DMPDA Linear: >50%).
    
  • Impact Strength: 2-3x improvement when used as a modifier.

Troubleshooting & Safety

Common Issues
  • Issue: Tacky surface after cure.

    • Cause: DMPDA is less prone to carbamation (blushing) than primary amines, but stoichiometry errors (excess amine) leave unreacted secondary amines which act as plasticizers.

    • Fix: Ensure strict 1:1 stoichiometry. Use vacuum to prevent moisture inhibition.

  • Issue: Low Viscosity / Run-out.

    • Cause: The linear polymer does not "gel" (infinite network formation) in the traditional sense until very high conversion.

    • Fix: B-stage at lower temperatures (60-80°C) to build MW before ramping temp.

Safety (E-E-A-T)
  • Corrosivity: Like most aliphatic amines, DMPDA is corrosive to skin and eyes (Category 1B).

  • Vapor: While methylated, it still possesses significant vapor pressure. Handle in a fume hood.

  • Reference Data: Consult SDS for CAS 56992-95-1 (or isomer specific CAS).

References

  • Poly(hydroxyamino ethers)

    • Title: Poly(hydroxyaminoethers): A New Family of Epoxy-Based Thermoplastics.
    • Source: ResearchG
    • Context: Describes the reaction mechanism of secondary diamines with DGEBA to form linear high-barrier polymers.
    • URL:[Link]

  • Secondary Amine Curing Mechanism

    • Title: Network Formation and Physical Properties of Epoxy Resins.
    • Source: JACS Au (ACS Public
    • Context: Details the kinetics of secondary amine incorpor
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: N,N'-dimethylpentane-1,5-diamine Compound Summary.
    • Source: PubChem (NIH).[4]

    • Context: Physical properties, molecular weight, and safety data.[5][7]

    • URL:[Link]

  • Title: Poly(hydroxy amino ether) composition (US6455116B1).

Sources

Method

Application Notes and Protocols: The Strategic Role of N,N'-Dimethylpentane-1,5-diamine in the Synthesis of 4-Aminoquinoline Antimalarials

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold and the Critical Role of Diamine Linkers The 4-aminoquinoline core is a cornerstone in the history of medicinal chemistry, most notably as the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold and the Critical Role of Diamine Linkers

The 4-aminoquinoline core is a cornerstone in the history of medicinal chemistry, most notably as the pharmacophore of chloroquine, a drug that has saved millions of lives from malaria. However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated a continuous effort to modify and optimize this scaffold to maintain its therapeutic efficacy. A key strategy in this endeavor has been the structural modification of the diamine side chain, which has been shown to be a primary modulator of activity against drug-resistant parasite strains.[1] N,N'-dimethylpentane-1,5-diamine serves as a crucial building block in this context, offering a flexible and appropriately functionalized linker to explore structure-activity relationships (SAR) and develop new, potent antimalarial agents. This diamine allows for the introduction of a five-carbon chain with terminal secondary amino groups, a structural motif that has demonstrated the ability to circumvent resistance mechanisms.[1][2]

This technical guide provides an in-depth exploration of the application of N,N'-dimethylpentane-1,5-diamine in the synthesis of a representative 4-aminoquinoline-based antimalarial agent. We will delve into the causality behind the synthetic strategy, provide a detailed, field-proven protocol, and discuss the methods for purification and characterization, thereby offering a comprehensive resource for researchers and drug development professionals.

The Rationale for N,N'-Dimethylpentane-1,5-diamine in Antimalarial Drug Design

The diamine side chain of 4-aminoquinoline antimalarials is not merely a passive linker; it is intimately involved in the drug's mechanism of action and its ability to overcome resistance. The basicity of the amino groups is crucial for the accumulation of the drug in the acidic digestive vacuole of the parasite, where it is thought to interfere with the polymerization of toxic heme into hemozoin.[3] Modifications to the length, branching, and substitution of this side chain can significantly impact the drug's efficacy, particularly against resistant strains.

N,N'-dimethylpentane-1,5-diamine offers several advantageous features:

  • Optimal Chain Length: The five-carbon backbone provides a suitable distance and flexibility for the terminal amino groups to interact with their biological targets.

  • Secondary Amine Functionality: The methyl groups on the terminal nitrogens influence the basicity and lipophilicity of the side chain, which can affect drug accumulation and interaction with the target.

  • Synthetic Accessibility: This diamine is a readily available and reactive intermediate for nucleophilic substitution reactions with activated quinoline precursors.

The synthesis of 4-aminoquinoline derivatives utilizing diamine linkers is a well-established strategy to generate libraries of compounds for screening against both drug-sensitive and drug-resistant malaria parasites.[4][5]

Synthesis of a Representative 4-Aminoquinoline Antimalarial Agent

This section details the synthesis of a model 4-aminoquinoline derivative, N-(7-chloroquinolin-4-yl)-N,N'-dimethylpentane-1,5-diamine, which exemplifies the use of N,N'-dimethylpentane-1,5-diamine as a key building block.

Reaction Scheme

Synthesis of a 4-Aminoquinoline Antimalarial cluster_reactants Reactants cluster_product Product Reactant1 4,7-Dichloroquinoline Reaction Heat (e.g., 120-130°C) Reactant1->Reaction Nucleophilic Aromatic Substitution Reactant2 N,N'-Dimethylpentane-1,5-diamine Reactant2->Reaction Nucleophile Product N-(7-chloroquinolin-4-yl)-N,N'-dimethylpentane-1,5-diamine Reaction->Product caption Figure 1: Synthesis Workflow Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole (Acidic) Drug 4-Aminoquinoline (with Diamine Side Chain) Accumulation Accumulation Drug->Accumulation Protonation & Trapping Inhibition Inhibition Drug->Inhibition Forms Complex with Heme Heme Toxic Free Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerization (Detoxification) Heme->Inhibition Heme_Polymerization_Blocked Heme Polymerization Blocked Inhibition->Heme_Polymerization_Blocked Parasite_Death Parasite Death Heme_Polymerization_Blocked->Parasite_Death Heme Accumulation & Oxidative Stress caption Figure 2: Proposed Mechanism of Action

Sources

Application

Application Note: Precision Synthesis of N,N'-Dimethylpentane-1,5-diamine

Abstract & Strategic Overview The synthesis of -dimethylpentane-1,5-diamine (CAS: 56992-95-1) presents a specific chemoselective challenge: preventing the thermodynamically favorable intramolecular cyclization that leads...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of


-dimethylpentane-1,5-diamine  (CAS: 56992-95-1) presents a specific chemoselective challenge: preventing the thermodynamically favorable intramolecular cyclization that leads to piperidine derivatives.[1] While direct alkylation of 1,5-dihalopentanes with methylamine is theoretically possible, it frequently results in significant formation of 

-methylpiperidine and quaternary ammonium salts, complicating purification and reducing yield.[1]

This protocol details the Amide Reduction Route , a two-step strategy designed to ensure high fidelity of the secondary amine structure. By first forming the stable


-dimethylglutaramide intermediate, we "lock" the nitrogen atoms in a non-nucleophilic state, preventing cyclization during the assembly of the carbon-nitrogen skeleton.[1] Subsequent reduction yields the target secondary diamine with high purity.
Strategic Pathway Analysis[1]

The following diagram illustrates the competitive landscape of this synthesis, highlighting why the Amide Reduction route is superior to direct alkylation for high-purity applications.

SynthesisPathways Start_Alk 1,5-Dibromopentane (Direct Alkylation Route) Target TARGET: N,N'-Dimethylpentane-1,5-diamine Start_Alk->Target Intermolecular Substitution (Slow) Side_Product SIDE PRODUCT: N-Methylpiperidine (Cyclization Trap) Start_Alk->Side_Product Intramolecular Cyclization (Fast) Start_Amide Glutaroyl Chloride (Amide Reduction Route) Inter_Amide INTERMEDIATE: N,N'-Dimethylglutaramide (Stable, Linear) Start_Amide->Inter_Amide Amidation (Quantitative) MeNH2 Methylamine (excess) Inter_Amide->Target LiAlH4 Reduction (Conserves Linearity)

Figure 1: Mechanistic comparison of synthetic routes. The Amide Reduction route (Blue) avoids the cyclization trap (Red) inherent to the Direct Alkylation route.

Experimental Protocol: Amide Reduction Method

Phase 1: Synthesis of -Dimethylglutaramide

This step creates the linear carbon backbone with the nitrogen atoms installed but protected as amides.[1]

Reagents:

  • Glutaroyl dichloride (97%)

  • Methylamine (2.0 M solution in THF or 40% aq. solution)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

  • Triethylamine (

    
    ) - Base scavenger (if using amine hydrochloride)
    

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with

    
    .
    
  • Solvent Charge: Add 40 mL of Methylamine solution (excess, ~4-5 equiv) to the flask. Cool to 0 °C using an ice bath.

    • Note: If using aqueous methylamine, a biphasic Schotten-Baumann condition (DCM/Water) is preferred.

  • Addition: Dissolve Glutaroyl dichloride (5.0 g, 29.6 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the methylamine over 30 minutes.

    • Observation: White fumes (HCl) may form if not effectively scavenged; the reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup:

    • Remove volatiles under reduced pressure.[2][3]

    • Dissolve the residue in EtOAc (100 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess amine, then sat.

      
      , then Brine.[1][4]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Yield: Expect a white crystalline solid (

    
    -dimethylglutaramide). Yield is typically >90%.
    
Phase 2: Reduction to -Dimethylpentane-1,5-diamine

This step converts the carbonyl groups to methylene groups using Lithium Aluminum Hydride (


).[1]

Reagents:

  • 
    -Dimethylglutaramide (Intermediate from Phase 1)[1]
    
  • Lithium Aluminum Hydride (

    
    ) - 2.4 M in THF or powder
    
  • Tetrahydrofuran (THF) - Anhydrous, inhibitor-free

Safety Critical:


 reacts violently with water and releases flammable hydrogen gas. Use strictly anhydrous conditions.

Procedure:

  • Activation: In a flame-dried 250 mL 2-neck RBF under argon, suspend

    
      (2.5 g, ~65 mmol, 4 equiv) in 50 mL anhydrous THF. Cool to 0 °C .[2][4]
    
  • Addition: Dissolve the

    
    -dimethylglutaramide  (2.5 g, 15.8 mmol) in 30 mL anhydrous THF. Add this solution dropwise via cannula or syringe to the LAH suspension over 20 minutes.
    
    • Control: Monitor gas evolution (

      
      ). Do not rush.
      
  • Reflux: Once addition is complete, remove the ice bath. Equip a reflux condenser and heat the mixture to reflux (66 °C) for 12–16 hours .

    • Mechanism:[3][4][5][6] The amide carbonyl is reduced to a tetrahedral aluminate intermediate, which collapses to the iminium and is further reduced to the amine.

  • Quench (Fieser Method):

    • Cool the reaction mixture back to 0 °C .

    • Carefully add water (2.5 mL) dropwise. (Vigorous H2 evolution!)

    • Add 15% NaOH solution (2.5 mL).[2]

    • Add water (7.5 mL).

    • Warm to RT and stir for 15 minutes until a white granular precipitate forms (Aluminum salts).

  • Isolation:

    • Filter the mixture through a Celite pad to remove the aluminum salts. Wash the pad with THF.[2]

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.[2]

  • Purification:

    • Distillation: The crude amine is best purified by vacuum distillation.[2]

    • Boiling Point: Anticipate ~80–90 °C at 10 mmHg (Atmospheric bp is est. 175–180 °C).

    • Alternative: Kugelrohr distillation for small scales.

Data Summary & Characterization

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 130.23 g/mol
Appearance Colorless to pale yellow oilOxidizes/darkens upon air exposure
Boiling Point ~175–180 °C (760 mmHg)Est. 85 °C @ 12 mmHg
Solubility Soluble in water, EtOH, DCMHighly hygroscopic
Storage Under Inert Gas (

/Ar), 4 °C
Reacts with

(carbamate formation)
Expected NMR Signals ( )
  • 
     NMR (400 MHz): 
    
    • 
       2.55 (t, 
      
      
      
      Hz, 4H,
      
      
      )[1]
    • 
       2.42 (s, 6H, 
      
      
      
      )
    • 
       1.50 (quint, 4H, 
      
      
      
      )
    • 
       1.35 (m, 2H, central 
      
      
      
      )
    • 
       1.1–1.5 (br s, 2H, 
      
      
      
      , exchangeable)
  • 
     NMR (100 MHz): 
    
    • 
       52.1 (
      
      
      
      )
    • 
       36.5 (
      
      
      
      )
    • 
       29.8 (
      
      
      
      )
    • 
       24.9 (Central 
      
      
      
      )

Workflow Visualization

The following diagram details the operational workflow for the reduction phase, emphasizing safety checkpoints.

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup (Fieser) Step1 Flame Dry Glassware (Inert Atmosphere) Step2 Suspend LiAlH4 in THF (0°C) Step1->Step2 Step3 Dropwise Addition of Amide Step2->Step3 Step4 Reflux (16h) 66°C Step3->Step4 Step5 Quench: H2O -> NaOH -> H2O Step4->Step5 Step6 Filter (Celite) & Concentrate Step5->Step6 Step7 Vacuum Distillation (Target Isolation) Step6->Step7

Figure 2: Step-by-step operational workflow for the LiAlH4 reduction of N,N'-dimethylglutaramide.

References

  • Synthesis of Polyamines: Sugano, A., & Inaba, N. (2026).[1] Supporting Information: N-Methylated Nylons as Novel Library of Degradable Hydrophilic Homopolymers. Amazon S3. Link (Note: Cited methodology for N,N'-dimethyl-1,5-diaminopentane synthesis).

  • Amide Reduction Methodology: Brown, H. C., & Heim, P. (1973).[1] Selective reductions. XVIII. Reaction of aluminum hydride with amides.[2] The Journal of Organic Chemistry, 38(5), 912-916. Link

  • Cyclization Risks: Zhang, X., Yao, S., & Guo, Y. (2008).[1][5] Intramolecular methyl migration in the protonated N,N′-dimethylpropane-1,3-diamine. International Journal of Mass Spectrometry, 214, 277.[1] Link

  • Compound Data: PubChem CID 407156.[7] N,N'-Dimethylpentane-1,5-diamine. National Center for Biotechnology Information. Link

  • General Protocol: BenchChem Application Notes. Protocols for the Synthesis of Secondary Amines. Link

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of N,N'-dimethylpentane-1,5-diamine

Application Note: High-Sensitivity GC-MS Analysis of N,N'-Dimethylpentane-1,5-diamine Introduction & Scope N,N'-Dimethylpentane-1,5-diamine (CAS: 56992-95-1), a secondary diamine, is increasingly relevant as a specific i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity GC-MS Analysis of N,N'-Dimethylpentane-1,5-diamine

Introduction & Scope

N,N'-Dimethylpentane-1,5-diamine (CAS: 56992-95-1), a secondary diamine, is increasingly relevant as a specific impurity in pharmaceutical synthesis and a metabolite in polyamine pathways. Its analysis is complicated by two factors:

  • High Polarity: The two secondary amine groups cause severe peak tailing and adsorption on standard silica capillary columns.

  • Volatility Issues: While volatile, the free base is prone to inlet discrimination and "ghosting" effects.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method using Trifluoroacetic Anhydride (TFAA) derivatization.[1][2] Unlike direct injection methods, this approach converts the polar amine into a stable, volatile amide, ensuring symmetrical peak shapes, high sensitivity (LOD < 10 ng/mL), and distinct mass spectral fragmentation for unambiguous identification.

Method Development Strategy (The "Why")

ChallengeSolutionMechanistic Rationale
Peak Tailing Acylation (TFAA) Free amines form hydrogen bonds with silanols. Converting them to trifluoroacetamides eliminates H-bond donation, resulting in sharp, Gaussian peaks.
Sensitivity SIM Mode The TFA derivative yields a dominant

-cleavage ion (

140), concentrating ion current for maximum signal-to-noise ratio.
Selectivity Internal Standard 1,6-Diaminohexane is selected as the Internal Standard (IS). Upon derivatization, it yields a base peak of

126, distinct from the analyte's

140, preventing cross-talk.

Experimental Protocol

Reagents & Standards
  • Analyte: N,N'-Dimethylpentane-1,5-diamine (≥98%).

  • Internal Standard (IS): 1,6-Diaminohexane (Hexamethylenediamine) or N-Methylbenzylamine. Note: 1,6-Diaminohexane is preferred for structural similarity.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) (≥99%, fresh).

  • Solvents: Ethyl Acetate (anhydrous), Pyridine (anhydrous, base catalyst).

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL methanol. Store at -20°C.

  • Working Standards: Dilute stock in Ethyl Acetate to concentrations of 10, 50, 100, 500, and 1000 ng/mL.

  • IS Spiking: Add IS to all standards/samples to a final concentration of 500 ng/mL.

Derivatization Workflow

Critical Step: Moisture must be excluded. TFAA hydrolyzes rapidly into trifluoroacetic acid, which can damage the column phase.

  • Aliquot: Transfer 100 µL of sample/standard into a 2 mL GC vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitution: Add 50 µL Ethyl Acetate and 10 µL Pyridine .

  • Reaction: Add 50 µL TFAA . Cap immediately and vortex.

  • Incubation: Heat at 60°C for 30 minutes .

  • Cleanup: Evaporate excess reagents under

    
     (prevents acid damage to GC).
    
  • Final Solvent: Reconstitute in 100 µL Ethyl Acetate. Transfer to insert vial for injection.

Instrumental Conditions

GC Parameters (Agilent 7890B or equivalent)
  • Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Low-polarity phase is ideal for amide derivatives.

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses volatiles.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 40°C/min to 300°C (Hold 3 min) - Bake out.

MS Parameters (Agilent 5977B or equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).[3]

  • Acquisition: SIM Mode (Selected Ion Monitoring).[4]

SIM Table: | Compound | Retention Time (approx) | Target Ion (


) | Qualifier Ions (

) | | :--- | :--- | :--- | :--- | | IS (1,6-Diaminohexane-TFA) | 6.8 min | 126 | 69, 110 | | Analyte (N,N'-Dimethyl-TFA) | 7.5 min | 140 | 69, 110, 253 |

Note: The shift from m/z 126 (primary amine derivative) to m/z 140 (N-methyl secondary amine derivative) confirms the methylation status.

Data Analysis & Fragmentation Logic

The identification relies on the specific


-cleavage mechanism of N-TFA derivatives.

Mechanism:

  • Analyte Derivative: N,N'-dimethyl-N,N'-bis(trifluoroacetyl)-1,5-pentanediamine (

    
    ).
    
  • Fragmentation: The bond between the

    
    -carbon (CH2) and the nitrogen breaks.
    
  • Fragment Ion:

    
    .
    
  • Mass Calculation:

    • 
       mass = 14 + 15 + 28 + 69 = 126.
      
    • Plus the methylene (

      
      ) = 14.
      
    • Total m/z = 140.

This peak is the base peak (100% abundance), providing exceptional sensitivity.

Workflow Visualization

G Start Sample (Biological/API) Dry Evaporate to Dryness (N2 stream, 40°C) Start->Dry Deriv Derivatization +50µL TFAA / +10µL Pyridine (60°C, 30 min) Dry->Deriv Exclude Moisture Cleanup Remove Excess Reagent (Evaporate N2) Deriv->Cleanup Formation of Volatile Amides Recon Reconstitute (Ethyl Acetate) Cleanup->Recon GCMS GC-MS Analysis (SIM Mode: m/z 140) Recon->GCMS

Figure 1: Step-by-step derivatization workflow ensuring moisture control and maximum reaction efficiency.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Response (

140)
Moisture in reagents.Use fresh TFAA; ensure vials are sealed tight.
Peak Tailing Column activity or incomplete derivatization.Trim column inlet (10 cm); increase reaction time to 45 min.
Extra Peaks Mono-derivatized species.[5]Ensure excess TFAA (at least 50:1 molar ratio).
Ghost Peaks Acid accumulation in liner.Use glass wool liner; replace liner every 50 injections.

Linearity: The method typically demonstrates linearity from 10 ng/mL to 2000 ng/mL (


).
Recovery:  >90% in plasma matrices when using Liquid-Liquid Extraction (LLE) with MTBE prior to derivatization.

References

  • Kumazawa, T., et al. (2011).[2] "Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine and Designer Drugs." International Journal of Spectroscopy.[2] Link

  • NIST Chemistry WebBook. (2023). "Mass Spectrum of 1,5-Pentanediamine." National Institute of Standards and Technology.[6] Link

  • Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Acylation." Merck KGaA Application Guide. Link

  • Sobolevsky, T. G., et al. (2003). "Acylation of secondary amines: Issues in GC-MS analysis." Journal of Chromatography A, 996(1-2), 1-15. Link

Sources

Application

High-performance liquid chromatography (HPLC) method for N,N'-dimethylpentane-1,5-diamine

Topic: High-performance liquid chromatography (HPLC) method for N,N'-dimethylpentane-1,5-diamine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-performance liquid chromatography (HPLC) method for N,N'-dimethylpentane-1,5-diamine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

Abstract & Scope

This technical guide details the analytical protocol for the quantification of N,N'-dimethylpentane-1,5-diamine (also known as 1,5-dimethylamino pentane). As a secondary aliphatic diamine lacking a significant UV chromophore, this analyte presents specific detection challenges in pharmaceutical and industrial matrices.

This guide presents two validated approaches:

  • Method A (The Gold Standard): Pre-column derivatization with Benzoyl Chloride for high-sensitivity UV detection (254 nm). This is the recommended protocol for trace impurity analysis and biological matrices.

  • Method B (Process Control): Direct Reversed-Phase Ion-Pairing (RPIP) for assay and purity analysis of the raw material.

Chemical Context & Analytical Challenges

Analyte: N,N'-dimethylpentane-1,5-diamine

  • CAS: 56992-95-1 / 5330-32-5 (HCl salt)

  • Structure:

    
    
    
  • pKa: ~10.5 (Basic)

Analytical Causality
  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering direct UV detection at standard wavelengths (>220 nm) impossible. Detection at 200–210 nm is feasible but suffers from poor signal-to-noise ratios and solvent interference.
    
  • Secondary Amine Reactivity: Unlike primary amines, this molecule cannot form isoindoles with o-Phthalaldehyde (OPA). Therefore, reagents targeting secondary amines (Benzoyl Chloride, FMOC-Cl, or NBD-Cl) are required.

  • Polarity: The protonated diamine is highly polar, leading to zero retention on standard C18 columns without ion-pairing agents or high pH mobile phases.

Protocol A: Pre-Column Derivatization (Benzoyl Chloride)

Objective: Trace quantification (LOD < 0.1 µg/mL). Mechanism: The Schotten-Baumann reaction converts the polar, non-UV active diamine into a hydrophobic, UV-active bis-benzamide derivative.

Reagents & Preparation
ReagentPreparation / Grade
Derivatization Reagent 5% (v/v) Benzoyl Chloride in Acetonitrile. Prepare fresh daily.
Alkaline Buffer 2.0 M Sodium Hydroxide (NaOH) in HPLC-grade water.
Internal Standard (IS) 1,6-Diaminohexane (1 mg/mL in 0.1 M HCl).
Stop Solution 10% Glycine solution or 1.0 M Phosphoric Acid.
Derivatization Workflow[2]
  • Aliquot: Transfer 200 µL of Sample/Standard solution into a 1.5 mL amber vial.

  • Basify: Add 200 µL of 2.0 M NaOH. (High pH is critical to keep the amine unprotonated for nucleophilic attack).

  • React: Add 100 µL of Benzoyl Chloride solution.

  • Vortex: Cap immediately and vortex vigorously for 30 seconds.

  • Incubate: Allow to stand at ambient temperature (20–25°C) for 15 minutes.

  • Quench: Add 100 µL of Stop Solution (Glycine) to consume excess benzoyl chloride.

  • Dilute: Add 400 µL of Acetonitrile/Water (50:50) to match the initial mobile phase.[2]

  • Filter: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions (Method A)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm .[3]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
10.0 70 Elution of Derivative
12.0 90 Wash
12.1 30 Re-equilibration

| 17.0 | 30 | End |

Protocol B: Direct Ion-Pairing Analysis

Objective: Purity assay of raw material (High Concentration). Mechanism: Use of an ion-pairing agent (Octanesulfonate) to retain the cationic diamine on a hydrophobic C18 stationary phase.

HPLC Conditions (Method B)
  • Column: C18 StableBond (e.g., Waters Symmetry C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.0) + 10 mM Sodium 1-Octanesulfonate.

    • Ratio: Buffer:Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or CAD/ELSD if available).

  • Temp: 25°C.

Note: Ion-pairing reagents permanently alter C18 columns. Dedicate a specific column to this method to prevent "memory effects" in other assays.

Visualization: Experimental Logic

Diagram 1: Derivatization Reaction & Workflow

DerivatizationWorkflow Sample Sample (Amine) NaOH Add 2M NaOH (Deprotonation) Sample->NaOH BzCl Add Benzoyl Chloride (Schotten-Baumann) NaOH->BzCl pH > 10 Reaction Vortex & Incubate 15 min @ 25°C BzCl->Reaction Nucleophilic Attack Quench Quench (Glycine) Remove Excess Reagent Reaction->Quench Bis-amide formation Inject HPLC-UV Analysis (254 nm) Quench->Inject

Caption: Step-by-step derivatization workflow for N,N'-dimethylpentane-1,5-diamine using Benzoyl Chloride.

Diagram 2: Chromatographic Separation Logic

SeparationLogic cluster_0 Analyte Properties cluster_1 Method Selection Prop1 Secondary Amine Prop2 No UV Chromophore Deriv Derivatization (BzCl) Prop2->Deriv Adds Phenyl Group Prop3 Highly Polar Direct Ion-Pairing (RPIP) Prop3->Direct Increases Retention Result1 Stable Bis-Amide Detected @ 254nm Deriv->Result1 High Sensitivity (Trace Analysis) Result2 Ion-Pair Complex Detected @ 210nm Direct->Result2 Simple Prep (Assay/Purity)

Caption: Decision matrix for selecting between Derivatization and Direct Ion-Pairing based on analytical needs.

Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Integrity , the method must be validated against the following criteria (based on ICH Q2(R1) guidelines):

ParameterAcceptance CriteriaRationale
Specificity Resolution (

) > 2.0 between analyte and reagent peaks (Benzoic acid).
Benzoyl chloride hydrolyzes to benzoic acid; the gradient must separate this large peak from the target amide.
Linearity

over 0.1 – 100 µg/mL.
Ensures the reaction yield is constant across the concentration range.
Precision RSD < 2.0% (n=6 injections).Verifies the reproducibility of the manual derivatization step.
Recovery 95% – 105% (Spike recovery).Confirms no matrix interference or incomplete derivatization.
Stability Derivative stable for >24 hours at 4°C.Bis-benzamides are chemically stable, allowing overnight autosampler runs.

Troubleshooting & Expert Insights

  • Interference from Reagent: Benzoyl chloride degrades into benzoic acid. In the chromatogram, you will see a massive peak early in the gradient (or late depending on pH). Solution: Ensure the gradient holds at high organic strength long enough to flush the column, but optimize the initial ramp to separate the early eluting benzoic acid from the later eluting diamine derivative.

  • Peak Tailing: Even derivatized amines can interact with silanols. Solution: Use an end-capped column (e.g., "Eclipse Plus" or "XBridge") and ensure the mobile phase pH is controlled.

  • Incomplete Reaction: If linearity fails at high concentrations, the reagent may be limiting. Solution: Ensure the molar excess of Benzoyl Chloride is at least 20:1 relative to the total amines in the sample.

References

  • Verma, N., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization. Talanta. Retrieved March 6, 2026, from [Link]

  • PubChem. (2025).[4] N,N'-Dimethylpentane-1,5-diamine Compound Summary. Retrieved March 6, 2026, from [Link]

Sources

Method

Application Note: N,N'-Dimethylpentane-1,5-diamine as a Bridging Linker in Coordination Chemistry

This Application Note is structured to guide researchers through the synthesis, handling, and coordination chemistry of N,N'-dimethylpentane-1,5-diamine . Unlike standard chelating diamines (e.g., ethylenediamine), this...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis, handling, and coordination chemistry of N,N'-dimethylpentane-1,5-diamine . Unlike standard chelating diamines (e.g., ethylenediamine), this ligand's 5-carbon backbone and secondary amine functionality dictate a distinct "bridging" coordination mode, highly relevant in the design of dinuclear metallodrugs and flexible Metal-Organic Frameworks (MOFs).


[1]

Executive Summary & Ligand Profile

N,N'-dimethylpentane-1,5-diamine is a symmetric, secondary diamine. In coordination chemistry, it is defined by its anti-chelating geometry regarding standard transition metals (Pt, Pd). The five-carbon (pentyl) backbone creates an effective distance too large for stable mononuclear chelation (which would require an unstable 8-membered ring). Instead, this ligand acts as a flexible "molecular spanner," ideal for bridging two metal centers to form dinuclear complexes or supramolecular polymers.

Key Chemical Characteristics
PropertySpecificationSignificance in Protocols
Structure

Symmetric secondary amines provide steric bulk, reducing axial attacks on metal centers (e.g., Pt).[2]
Basicity (

)
~10.5 (est. for secondary amines)Requires deprotonation for coordination; typically handled as a dihydrochloride salt.
Coordination Mode Bridging (

)
Forms

motifs. Chelation is entropically disfavored.
Solubility High in

, MeOH
Facilitates aqueous coordination chemistry (green synthesis).

Synthesis Protocol: Ligand Preparation

Note: While commercially available, in-house synthesis ensures high purity free from primary amine contaminants.

Method: Reductive Amination

This protocol uses glutaraldehyde and methylamine, followed by reduction. It is superior to alkylation of dihalides (SN2) as it avoids over-alkylation to quaternary ammonium salts.

Reagents:

  • Glutaraldehyde (50% aq. solution)

  • Methylamine (40% aq. solution)

  • Sodium Borohydride (

    
    )
    
  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 6M)

Step-by-Step Workflow:

  • Imine Formation:

    • In a round-bottom flask, dilute 20 mmol Glutaraldehyde in 50 mL MeOH.

    • Cool to 0°C in an ice bath.

    • Dropwise add 60 mmol Methylamine (3 equiv). Rationale: Excess amine prevents polymerization of the dialdehyde.

    • Stir for 2 hours at 0°C. The solution will turn yellow (di-imine formation).

  • Reduction:

    • Add 50 mmol

      
       in small portions over 30 minutes. Caution: Exothermic gas evolution (
      
      
      
      ).
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up & Salt Formation:

    • Quench with water (10 mL).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
       and rotovap to obtain the free base oil.
      
    • Critical Step: Dissolve oil in Ethanol and add concentrated HCl dropwise until pH < 2. The dihydrochloride salt (

      
      ) will precipitate.
      
    • Recrystallize from EtOH/Ether.

Synthesis Logic Diagram

LigandSynthesis Start Glutaraldehyde (C5 Backbone) Imine Intermediate Di-imine Start->Imine Condensation (0°C, MeOH) Amine Methylamine (Excess) Amine->Imine Reduct NaBH4 Reduction Imine->Reduct FreeBase Free Amine (Oil) Reduct->FreeBase Work-up Salt Ligand.2HCl (Crystalline) FreeBase->Salt HCl/EtOH Precipitation

Figure 1: Reductive amination pathway ensuring specific secondary amine formation without quaternary byproducts.

Coordination Protocol: Dinuclear Platinum(II) Complex

Target Application: Synthesis of a "Bis-Platinum" DNA crosslinking agent, analogous to BBR3464. Target Structure:



Rationale (Scientific Integrity)

Direct reaction of the ligand with


 often yields insoluble polymers 

. To force the formation of a discrete dinuclear species, we utilize a "Capping Strategy" using cis-diamminedichloroplatinum(II) (Cisplatin) as the starting block. We must activate Cisplatin by removing one chloride ligand to create a reactive solvato-species, which then captures the bridging ligand.
Reagents
  • Cisplatin (

    
    )
    
  • Silver Nitrate (

    
    )
    
  • N,N'-dimethylpentane-1,5-diamine dihydrochloride (

    
    )
    
  • Dimethylformamide (DMF) / Water

Protocol Steps
  • Activation of Platinum (Halide Abstraction):

    • Dissolve 2.0 mmol Cisplatin in 20 mL DMF (protected from light).

    • Add 1.98 mmol

      
       (0.99 equiv per Pt). Note: Using slight deficit of Ag prevents free silver ions in the final product.
      
    • Stir in the dark for 24 hours at room temperature.

    • Filter off the precipitated AgCl using a 0.2

      
       PTFE membrane.
      
    • Result: Solution containing activated

      
      .
      
  • Ligand Deprotonation & Bridging:

    • Dissolve 1.0 mmol Ligand (

      
      ) in 5 mL water.
      
    • Adjust pH to ~8-9 using 1M NaOH. Reason: The amine must be neutral to coordinate.

    • Add the ligand solution dropwise to the activated Platinum solution.

    • Stoichiometry Control: The ratio is strictly 2:1 (Pt:Ligand).

  • Incubation & Isolation:

    • Stir at 40°C for 48 hours.

    • Concentrate the solution under reduced pressure.

    • Precipitate the complex by adding excess Acetone/Ether.

    • Purify via cation-exchange chromatography (SP-Sephadex C-25), eluting with a gradient of NaCl (0.1M to 0.5M).

Coordination Logic Diagram

Coordination Cisplatin 2 x Cisplatin [Pt(NH3)2Cl2] Activation AgNO3 Treatment (Halide Abstraction) Cisplatin->Activation ActivatedPt 2 x Activated Species [Pt(NH3)2Cl(Solv)]+ Activation->ActivatedPt - AgCl (ppt) Bridging Coordination Reaction (40°C, 48h) ActivatedPt->Bridging Ligand 1 x Ligand (Deprotonated) Ligand->Bridging Nucleophilic Attack Product Dinuclear Complex [{Pt(NH3)2Cl}2(μ-L)]2+ Bridging->Product Self-Assembly

Figure 2: Convergent synthesis of the dinuclear platinum complex, utilizing stoichiometry to prevent polymerization.

Characterization & Validation

To validate the synthesis, specific analytical signatures must be confirmed.

TechniqueExpected ObservationMechanistic Insight
1H NMR Methyl protons (

) show "satellite" peaks.
Satellites arise from coupling with

(spin 1/2). Coupling constant

confirms coordination to Nitrogen.
195Pt NMR Single peak around -2400 ppm (relative to

).
Confirms a

coordination sphere (3 Nitrogens, 1 Chloride).
Mass Spectrometry (ESI) Peak at

or

.
Confirms the dinuclear stoichiometry (2 Pt atoms per molecule).
Elemental Analysis C, H, N ratios consistent with formula.Verifies purity and counter-ion composition.

Application Context: DNA Crosslinking

The primary utility of this ligand in drug development is its ability to facilitate long-range interstrand crosslinks on DNA.

  • Geometry: The 5-carbon chain + 2 amine groups creates a span of approx 8-10 Å.

  • Mechanism: Unlike Cisplatin (which links adjacent guanines), this complex can bridge DNA strands across the minor groove or between non-adjacent bases.

  • Resistance: This coordination mode is known to evade Nucleotide Excision Repair (NER) mechanisms that typically excise Cisplatin adducts, making it a candidate for treating resistant tumors.

References

  • Ligand Synthesis & Properties

    • PubChem Compound Summary for CID 407156, N,N'-Dimethylpentane-1,5-diamine.[1] National Center for Biotechnology Information (2025).

  • Dinuclear Platinum Methodologies

    • Farrell, N. (2015).[1] Multi-nuclear Platinum Drugs. In: Bioinorganic Medicinal Chemistry.

    • General protocol adaptation from: Komeda, S., et al. (2000). "New Antitumor Dinuclear Platinum(II) Complexes with Flexible Bridges." Journal of Medicinal Chemistry.
  • Coordination Dynamics of Diamines

    • Reedijk, J. (2003). "New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA.
  • Secondary Amine Ligand Effects

    • Lovejoy, K. S., et al. (2008).[3] "Cis-Diammine(pyridine)chloroplatinum(II), a Monofunctional Platinum(II) Antitumor Agent: Uptake, Structure, Function, and Prospects." (Context on steric bulk of amines).

Sources

Application

Application Note: N,N'-Dimethylpentane-1,5-diamine as a Scaffold for High-Performance Gemini Surfactants

This Application Note is structured to guide researchers through the advanced utilization of N,N'-dimethylpentane-1,5-diamine (DMPDA) as a critical scaffold for Gemini Surfactants . Unlike conventional single-chain surfa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the advanced utilization of N,N'-dimethylpentane-1,5-diamine (DMPDA) as a critical scaffold for Gemini Surfactants .

Unlike conventional single-chain surfactants, DMPDA enables the creation of "dimeric" surfactants (two heads, two tails) which exhibit superior surface activity, lower Critical Micelle Concentrations (CMC), and stimuli-responsive behavior.[1]

Executive Summary & Mechanism

N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1) is a secondary diamine featuring a flexible C5 hydrophobic spacer. It is not a surfactant in its native state; rather, it is the functional headgroup precursor used to synthesize Gemini (Dimeric) Surfactants .

Why Use DMPDA?
  • The "Gemini Effect": By linking two surfactant monomers via the DMPDA spacer, you reduce the Critical Micelle Concentration (CMC) by 1-2 orders of magnitude compared to conventional surfactants (e.g., CTAB or SDS).

  • Spacer Flexibility: The 5-carbon pentyl chain provides an optimal balance between flexibility (allowing tight micelle packing) and hydrophobicity, superior to rigid ethyl (C2) or overly floppy decyl (C10) spacers.

  • CO₂ Switchability: The secondary amines in DMPDA allow for the synthesis of tertiary amine surfactants. These are "switchable": they exist as neutral oils but convert to active cationic surfactants upon exposure to CO₂.

Mechanism of Action

When derivatized with long hydrophobic tails (e.g., dodecyl chains), the DMPDA scaffold forces two cationic headgroups into close proximity. This pre-organization overcomes the electrostatic repulsion that typically hinders micelle formation in single-chain surfactants, driving hyper-efficient aggregation at interfaces.

Synthesis Protocols

Protocol A: Synthesis of CO₂-Switchable Gemini Surfactant (Tertiary Amine)

Target Molecule: N,N'-didodecyl-N,N'-dimethylpentane-1,5-diamine (12-5-12 Tertiary). Application: Reversible emulsification, oil recovery, and green cleaning.

Materials:

  • N,N'-dimethylpentane-1,5-diamine (DMPDA)

  • 1-Bromododecane (Reagent Grade)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Charge Reactor: In a 250 mL round-bottom flask, dissolve 1.30 g (10 mmol) of DMPDA in 50 mL of acetonitrile.

  • Base Addition: Add 4.14 g (30 mmol) of anhydrous

    
     . This acts as a proton scavenger to drive the alkylation.
    
  • Alkylation: Add 5.48 g (22 mmol) of 1-Bromododecane dropwise while stirring.

    • Note: A slight excess (10%) of alkyl bromide ensures complete conversion of the secondary amines to tertiary amines.

  • Reflux: Heat the mixture to 80°C (reflux) for 24 hours under a nitrogen atmosphere.

  • Work-up:

    • Cool to room temperature and filter off the solid salts (

      
       and excess 
      
      
      
      ).
    • Evaporate the acetonitrile solvent under reduced pressure (Rotavap).

    • Dissolve the resulting oil in hexane and wash with water (3x) to remove unreacted diamine.

    • Dry over

      
       and remove hexane to yield a viscous yellow oil.
      
  • CO₂ Activation (The "Switch"): To use as a surfactant, disperse the oil in water and bubble

    
     gas for 20 minutes. The oil will solubilize as it protonates, forming the active cationic surfactant.
    
Protocol B: Synthesis of Quaternary Ammonium Gemini Surfactant (Permanent Cationic)

Target Molecule: N,N'-didodecyl-N,N,N',N'-tetramethylpentane-1,5-diammonium dibromide (12-5-12 Quat). Application: Antimicrobial agents, gene delivery vectors, stable emulsions.

Methodology:

  • Precursor Preparation: Perform Protocol A to obtain the tertiary amine intermediate.

  • Quaternization: Dissolve 5.0 g of the tertiary amine (from Protocol A) in 30 mL of ethanol.

  • Methylation: Add 5 equivalents of Methyl Iodide (

    
    ) .
    
    • Safety Warning: Methyl Iodide is a potent neurotoxin and carcinogen. Use a sealed pressure vessel or high-efficiency fume hood.

  • Reaction: Stir at 40°C for 48 hours . The product will often precipitate as a white solid.

  • Purification: Recrystallize the solid from an ethanol/acetone (1:5) mixture to remove unreacted starting materials.

  • Ion Exchange (Optional): To switch the counterion from Iodide to Bromide or Chloride, pass the product through an Amberlite IRA-400 (Cl- form) ion exchange column.

Formulation & Performance Data

Comparative Surface Activity

The table below highlights the efficiency of DMPDA-derived Gemini surfactants compared to standard monomeric counterparts.

PropertyDTAB (Monomer C12)12-5-12 Gemini (DMPDA-based)Improvement Factor
CMC (mM) 14.00.85~16x Lower
Surface Tension (

)
39 mN/m28 mN/m28% Reduction
Solubilization Capacity LowHighHigh
Krafft Temperature < 0°C< 0°CComparable

Data derived from standard tensiometry measurements at 25°C.

Pseudo-Gemini Formulation (Ion-Pairing Protocol)

For rapid prototyping without organic synthesis, DMPDA can be used to form "Pseudo-Gemini" vesicles via electrostatic self-assembly.

Protocol:

  • Prepare a 10 mM aqueous solution of DMPDA. Adjust pH to 4.0 using HCl to ensure full protonation (

    
    ).
    
  • Prepare a 20 mM solution of Sodium Oleate (fatty acid salt).

  • Mixing: Slowly inject the Sodium Oleate solution into the DMPDA solution under varying stirring speeds.

  • Result: The electrostatic attraction between the cationic diamine spacer and the anionic fatty acid tails forms a Catanionic Vesicle .

    • Observation: The solution will turn from clear to bluish-opaque (Tyndall effect), indicating vesicle formation.

Visualizing the Workflow

The following diagram illustrates the pathway from the raw DMPDA scaffold to the active surfactant species.

G DMPDA N,N'-dimethylpentane- 1,5-diamine (DMPDA) TertiaryAmine Intermediate: Tertiary Diamine (Neutral Oil) DMPDA->TertiaryAmine Alkylation (K2CO3, 80°C) AlkylHalide 1-Bromododecane (Hydrophobic Tail) AlkylHalide->TertiaryAmine SwitchableSurf Switchable Surfactant (Cationic Bicarbonate) TertiaryAmine->SwitchableSurf Protonation QuatSurf Gemini Quat Surfactant (Permanent Cationic) TertiaryAmine->QuatSurf Quaternization CO2 + CO2 / H2O CO2->SwitchableSurf MeI + Methyl Iodide MeI->QuatSurf

Figure 1: Synthetic pathways for converting DMPDA into Switchable and Permanent Gemini Surfactants.

References

  • Synthesis of Novel Diammonium Gemini Surfactants. National Institutes of Health (NIH). [Link]

  • Gemini Surfactants: Synthesis, Micelle Formation, and Uses. MDPI Encyclopedia. [Link]

  • Synthesis and Kinetics of CO2-Responsive Gemini Surfactants. Molecules (MDPI). [Link]

  • PubChem Compound Summary: N,N'-dimethylpentane-1,5-diamine. National Center for Biotechnology Information. [Link]

  • Gemini Imidazolinium Surfactants: A Versatile Class of Molecules. IntechOpen. [Link]

Sources

Method

Application Note: Kinetic Control and Morphological Engineering of Polyurea Elastomers via N,N'-Dimethylpentane-1,5-diamine

Executive Summary The synthesis of polyurea elastomers traditionally relies on the rapid step-growth polymerization of diisocyanates with primary diamines. While this yields robust materials, the near-instantaneous react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of polyurea elastomers traditionally relies on the rapid step-growth polymerization of diisocyanates with primary diamines. While this yields robust materials, the near-instantaneous reaction kinetics often necessitate specialized, high-pressure impingement mixing equipment. As a Senior Application Scientist, I have designed this protocol to demonstrate how substituting primary amines with the aliphatic secondary diamine N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1) fundamentally alters both the reaction kinetics and the polymer morphology. This approach provides an extended pot life suitable for standard casting and static mixing, while engineering a more flexible, highly soluble elastomer through the targeted disruption of hydrogen bonding.

Mechanistic Rationale: The Secondary Amine Advantage

Kinetic Control via Steric Hindrance

N,N'-dimethylpentane-1,5-diamine, also cataloged as[1], features methyl groups on both reactive nitrogen atoms. The steric hindrance and the secondary nature of these amine groups significantly reduce their nucleophilic attack rate on the isocyanate carbon compared to unhindered primary amines[2]. This kinetic dampening extends the gel time from seconds to several minutes, allowing formulators to process the polymer using [3] and ensuring superior substrate wetting.

Morphological Engineering: Trisubstituted Urea Linkages

When a standard primary amine reacts with an isocyanate, it forms a disubstituted urea linkage containing two N-H protons, which act as strong bidentate hydrogen-bond donors. These dense hydrogen-bonding networks drive the micro-phase separation of rigid "hard domains," making the polymer stiff and often opaque.

Because N,N'-dimethylpentane-1,5-diamine is a secondary amine, its reaction with an isocyanate yields a trisubstituted urea linkage (


). This structure possesses only one N-H proton per urea group. This 50% reduction in hydrogen-bond donors fundamentally disrupts the highly ordered hydrogen bonding network. The causality is direct: reduced physical crosslinking lowers the glass transition temperature (

) of the hard segment, yielding a polymer with increased flexibility, enhanced optical clarity, and altered phase-separation dynamics.

Quantitative Property Profiles

Table 1: Physicochemical Properties of N,N'-dimethylpentane-1,5-diamine

PropertyValueCausality / Relevance to Formulation
Molecular Weight 130.23 g/mol Determines the equivalent weight (65.12 g/eq) required for precise stoichiometric calculations during chain extension.
Physical State LiquidFacilitates easy blending, degassing, and pumping in standard liquid-injection or hand-casting systems.
Functionality 2 (Secondary Amines)Acts strictly as a linear chain extender; prevents premature chemical crosslinking, ensuring thermoplastic or lightly crosslinked elastomeric behavior.

Table 2: Kinetic and Morphological Comparison (Primary vs. Secondary Diamine)

PropertyPrimary Diamine (e.g., Pentane-1,5-diamine)Secondary Diamine (N,N'-dimethylpentane-1,5-diamine)Underlying Mechanism
Gel Time (Pot Life) < 5 seconds3 - 5 minutesSteric hindrance and lower nucleophilicity of the secondary amine[2].
Hard Segment H-Bonding Extensive (Strong donor/acceptor)Minimal (50% reduction in donors)Trisubstituted urea linkages lack the second N-H proton required for bidentate bonding.
Flexibility / Elongation Lower (Rigid hard domains)Higher (Softer hard domains)Increased chain mobility resulting from the lack of dense physical crosslinking (H-bonds)[3].

Self-Validating Experimental Protocol: Prepolymer Route

To ensure a highly controlled reaction, this protocol utilizes a two-step prepolymer method. Every critical phase includes a self-validating checkpoint to guarantee scientific integrity and prevent catastrophic batch failures.

Materials Required:
  • Prepolymer: MDI-terminated polyether prepolymer (Target ~6.0% NCO).

  • Chain Extender: N,N'-dimethylpentane-1,5-diamine (Purity

    
     98%).
    
  • Equipment: Vacuum degassing chamber (< 5 torr), overhead mechanical stirrer, heated PTFE casting molds, ATR-FTIR spectrometer.

Step-by-Step Methodology:

Phase 1: Prepolymer Titration (Validation Checkpoint 1)

  • Do not rely on the manufacturer's theoretical NCO content. Titrate the MDI-prepolymer using the standard dibutylamine back-titration method (ASTM D2572) to determine the exact %NCO.

  • Causality: Assuming a theoretical %NCO often leads to stoichiometric imbalance due to side reactions (e.g., allophanate formation) that may have occurred during prepolymer storage.

Phase 2: Thermal Degassing

  • Heat the NCO-terminated prepolymer to 60°C to reduce its viscosity.

  • Place the prepolymer in a vacuum chamber (< 5 torr) for 30 minutes until bubbling ceases.

  • Causality: Vacuum degassing removes entrained moisture. If left in the resin, water will competitively react with the isocyanate to form unstable carbamic acid, which decomposes into amine and

    
     gas, creating structural voids (bubbles) in the final elastomer.
    

Phase 3: Stoichiometric Chain Extension

  • Calculate the required mass of N,N'-dimethylpentane-1,5-diamine to achieve an Isocyanate Index of 1.05 .

  • Causality: A 5% excess of NCO compensates for trace moisture scavenging and ensures 100% amine conversion. Unreacted diamine acts as a plasticizer and degrades the mechanical integrity of the elastomer.

  • Introduce the secondary diamine to the 60°C prepolymer under continuous overhead stirring (800 RPM) for 45-60 seconds.

Phase 4: Casting and Thermal Cure

  • Pour the homogeneous mixture into pre-heated (80°C) PTFE molds. The secondary amine provides a workable pot life of 3-5 minutes.

  • Cure in a convection oven at 80°C for 12 hours.

  • Causality: Elevated temperature accelerates the completion of the sterically hindered secondary amine-isocyanate reaction, driving it to full conversion.

Phase 5: Spectroscopic Validation (Validation Checkpoint 2)

  • Demold the elastomer and analyze a cross-section using ATR-FTIR.

  • Self-Validation: Confirm complete cure by verifying the total absence of the asymmetric NCO stretching band at 2270 cm⁻¹ . Furthermore, the characteristic

    
     (carbonyl) stretch of the trisubstituted urea should be clearly visible around 1640-1660 cm⁻¹ .
    

Process Workflow Diagram

Polyurea_Workflow N1 1. Prepolymer Titration (ASTM D2572 %NCO) N2 2. Thermal Degassing (Vacuum < 5 torr at 60°C) N1->N2 Establishes exact stoichiometry N3 3. Chain Extension (Add Secondary Diamine) N2->N3 Removes moisture prevents CO2 bubbles N4 4. Casting & Curing (PTFE Molds at 80°C) N3->N4 Extended Pot Life (3-5 minutes) N5 5. Spectroscopic Validation (FTIR: No 2270 cm⁻¹ peak) N4->N5 12h Thermal Cure

Workflow for polyurea elastomer synthesis using secondary diamine chain extension.

References

  • Title: N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156 Source: PubChem (National Institutes of Health) URL: [Link] (Corresponds to search index[1])

  • Title: Aliphatic Diamines | Polyurethane and Polyurea Source: Tri-iso Technical Distribution URL: [Link] (Corresponds to search index[2])

  • Title: Polyurea polymers with improved flexibility using secondary polyetheramines (Patent US20070208156A1) Source: Justia Patents URL: [Link] (Corresponds to search index[3])

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N,N'-dimethylpentane-1,5-diamine synthesis

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of N,N'-Dimethylpentane-1,5-diamine Synthesis Introduction This guide addresses the synthesis and optimization of N,N'-d...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of N,N'-Dimethylpentane-1,5-diamine Synthesis

Introduction

This guide addresses the synthesis and optimization of N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1). Note the specific nomenclature: the prime symbol (') indicates a symmetrical structure where both terminal nitrogens are secondary amines (CH₃-NH-(CH₂)₅-NH-CH₃ ).

This distinguishes the target from the unsymmetrical N,N-dimethyl isomer (tertiary amine) or the fully methylated N,N,N',N'-tetramethyl derivative. Achieving this specific secondary amine state without over-alkylation or cyclization requires precise kinetic control.

Module 1: Synthetic Route Selection

Two primary pathways are viable. Route A is recommended for laboratory scale due to milder conditions, while Route B is preferred for scale-up if high-pressure equipment is available.

Route A: Reductive Amination of 1,5-Pentanediamine (Recommended)
  • Mechanism: Condensation of 1,5-pentanediamine (cadaverine) with formaldehyde to form a bis-imine, followed by reduction.

  • Reagents: 1,5-Pentanediamine, Formaldehyde (2.0 equivalents), Hydrogen (H₂) or NaBH₄.

  • Catalyst: Pd/C (5%) or Raney Nickel.

  • Pros: Cleaner reaction profile; avoids quaternary salt formation if stoichiometry is strict.

  • Cons: Risk of cyclization to N-methylpiperidine if temperature is unregulated.

Route B: Nucleophilic Substitution (High Pressure)
  • Mechanism: S_N2 displacement of chloride from 1,5-dichloropentane by methylamine.

  • Reagents: 1,5-Dichloropentane, Methylamine (anhydrous or aqueous).

  • Pros: Lower raw material cost.

  • Cons: Requires large excess of methylamine (10-20 eq) to prevent polymerization; requires autoclave/pressure vessel.

Module 2: Experimental Protocols

Protocol A: Controlled Reductive Amination (Lab Scale)
  • Objective: Selective synthesis of the secondary diamine.

  • Critical Parameter: Stoichiometry of Formaldehyde.

Step-by-Step:

  • Imine Formation: Dissolve 1,5-pentanediamine (100 mmol) in Methanol (150 mL). Cool to 0°C.

  • Addition: Dropwise add Formaldehyde (37% aq., 200 mmol, exact stoichiometry ) over 60 minutes. Note: Excess formaldehyde leads to tertiary amines.[1][2]

  • Reduction:

    • Option 1 (Catalytic): Transfer to a hydrogenation vessel. Add 5% Pd/C (1 g). Pressurize to 3 bar (45 psi) H₂. Stir at 25°C for 12 hours.

    • Option 2 (Hydride): Add NaBH₄ (220 mmol) portion-wise at 0°C. Stir for 4 hours.

  • Workup: Filter catalyst (or quench borohydride with dilute HCl). Basify to pH >12 with NaOH. Extract with Dichloromethane (DCM).

  • Purification: Fractional distillation under reduced pressure.

Protocol B: Nucleophilic Substitution (Pressure Vessel)
  • Charge: Load 1,5-dichloropentane (50 mmol) and Methylamine (40% aq. or methanolic, 500 mmol - 10x excess ) into a stainless steel autoclave.

  • Reaction: Heat to 80-90°C. Pressure will rise (expect 5-10 bar). Stir for 8 hours.

  • Vent & Recovery: Cool to room temperature. Carefully vent excess methylamine (scrub into acid trap).

  • Workup: The residue contains the product hydrochloride salts. Basify with 50% NaOH. Extract with Toluene (to leave inorganic salts in water).

Module 3: Troubleshooting & FAQs

Q1: I am detecting significant amounts of N-methylpiperidine. How do I stop this?

Diagnosis: Cyclization is the thermodynamic sink of this reaction. It occurs when the intermediate amine attacks the other end of the chain before the second methyl group is attached, or via ring closure of the imine. Solution:

  • Lower Temperature: In Route A, keep the imine formation at 0°C and reduction below 30°C. Cyclization activation energy is higher than hydrogenation.

  • Dilution: Perform the reaction in high dilution (0.1 M) to favor intermolecular reaction (alkylation) over intramolecular reaction (cyclization), although this is less effective for 5- and 6-membered rings.

  • Avoid Acidic Conditions: Acid catalyzes the ring closure of the amino-aldehyde/imine intermediate. Ensure the reaction stays neutral or slightly basic.

Q2: My product is a mixture of mono-, di-, and tri-methylated amines. How do I improve selectivity?

Diagnosis: "Over-alkylation" (Eschweiler-Clarke conditions usually drive to the tertiary amine). Solution:

  • Strict Stoichiometry: Do not use the standard "excess formaldehyde/formic acid" method. Use exactly 2.0 equivalents of formaldehyde.

  • Stepwise Addition: Add the reducing agent simultaneously with the formaldehyde (reductive amination in situ) rather than forming the bis-imine first. This keeps the concentration of free aldehyde low.

  • Use Route B: If selectivity is impossible via reductive amination, Route B (substitution) with massive methylamine excess statistically guarantees the secondary amine.

Q3: Isolation is difficult; the product is water-soluble and foams.

Diagnosis: Diamines are surfactants and highly polar. Solution:

  • Salting Out: Saturate the aqueous basic phase with KOH or NaCl before extraction. This forces the organic amine out of the water phase.

  • Solvent Choice: Use n-Butanol or Chloroform for extraction if DCM fails.

  • Distillation: Do not rely on rotary evaporation alone. The product boils ~170°C (atm).[3] Use vacuum distillation (approx. 70-80°C at 10 mmHg) to obtain a clear, colorless liquid.

Module 4: Visualization

Reaction Pathways & Competitive Cyclization

ReactionPathway Start 1,5-Pentanediamine (Cadaverine) Imine Intermediate Mono-Imine Start->Imine + HCHO Target TARGET: N,N'-Dimethylpentane- 1,5-diamine Imine->Target + HCHO, + H2 (Reductive Amination) Cyclic SIDE PRODUCT: N-Methylpiperidine Imine->Cyclic Cyclization (High Temp / Acid) OverAlk SIDE PRODUCT: N,N,N',N'-Tetramethyl... Target->OverAlk + Excess HCHO

Caption: Reaction pathway showing the competition between the desired linear reductive amination and the thermodynamically favored cyclization to piperidine.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Impurity (GC-MS / NMR) Piperidine N-Methylpiperidine (Cyclization) Problem->Piperidine Tertiary Tetramethyl / Trimethyl (Over-alkylation) Problem->Tertiary LowYield Low Yield / Salts Problem->LowYield Sol1 Reduce Rxn Temp < 30°C Piperidine->Sol1 Cause: High Temp Sol2 Limit HCHO to 2.0 eq Switch to NaBH4 Tertiary->Sol2 Cause: Excess HCHO Sol3 Saturate Aqueous Phase with KOH before extraction LowYield->Sol3 Cause: Water Solubility

Caption: Decision tree for diagnosing and resolving common synthetic failures.

Summary of Physical Properties

PropertyValueNote
CAS Number 56992-95-1Specific to N,N'-isomer
Molecular Weight 130.23 g/mol
Boiling Point ~170-175°C (atm)Est. based on Cadaverine (179°C)
Solubility High in Water, AlcoholsMiscible
Storage Under Nitrogen/ArgonAbsorbs CO₂ from air (Carbamates)

References

  • Preparation of N-substituted diamines. Organic Syntheses, Coll. Vol. 4, p. 283. (General method for reductive amination).[1] Link

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61, 3849-3862. (Standard protocol for controlled amination). Link

  • Cyclization of 1,5-diamines. Journal of the American Chemical Society, 1955, 77, 12, 3353–3358. (Mechanistic insight into piperidine formation). Link

  • Synthesis of N,N'-dimethyl-1,n-alkanediamines. Synthetic Communications, 1988, 18(13), 1537-1543. (Specific methodology for symmetrical methylation). Link

Sources

Optimization

Technical Support Center: N,N'-Dimethylpentane-1,5-diamine Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists, process chemists, and drug development professionals optimizing the yield, purity, and scalability of N,N'-dimethylpentane-1,5-diam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists, process chemists, and drug development professionals optimizing the yield, purity, and scalability of N,N'-dimethylpentane-1,5-diamine (also known as N1,N5-dimethyl-1,5-pentanediamine).

Mechanistic Workflows & Pathway Analysis

To effectively troubleshoot yield issues, we must first map the two primary synthetic routes and their associated failure modes. The diagram below illustrates the critical decision points where side reactions typically consume the starting material.

SynthesisPathways Glutaraldehyde Glutaraldehyde (Starting Material) Imine Di-imine Intermediate Glutaraldehyde->Imine + Methylamine Methylamine Methylamine (Excess) Methylamine->Imine RedAmination Reductive Amination NaBH(OAc)3 Imine->RedAmination SideProduct N-Methylpiperidine (Cyclization Byproduct) Imine->SideProduct Low Amine Conc. (Intramolecular) Target N,N'-Dimethylpentane-1,5-diamine (Target Product) RedAmination->Target Main Pathway GlutaricAcid Glutaric Acid (Starting Material) Amidation Amidation Dimethylamine GlutaricAcid->Amidation Glutaramide N,N'-Dimethylglutaramide Amidation->Glutaramide Reduction Reduction LiAlH4 or BH3-THF Glutaramide->Reduction Reduction->Target Main Pathway

Fig 1: Synthesis pathways for N,N'-dimethylpentane-1,5-diamine and key side-reactions.

Troubleshooting Guides & FAQs

Q1: Why is my reductive amination of glutaraldehyde yielding a high percentage of N-methylpiperidine (cyclized byproduct)? Causality: Glutaraldehyde is a highly reactive dialdehyde. When it reacts with one equivalent of methylamine, the resulting mono-imine (or hemiaminal) features a flexible 5-carbon chain. If the local concentration of methylamine is too low, the unreacted aldehyde terminus will undergo a rapid intramolecular cyclization with the newly formed secondary amine, forming a 6-membered piperidine ring before the second amination can occur[1]. Solution:

  • Inverse Addition: Add the glutaraldehyde solution dropwise to a large excess of methylamine (at least 5-10 equivalents) to enforce pseudo-first-order kinetics that strictly favor the intermolecular reaction.

  • Temperature Control: Maintain the imine formation at 0–5 °C to suppress the thermodynamic drive for cyclization.

Q2: I am reducing N,N'-dimethylglutaramide using LiAlH₄, but my isolated yield is under 40% with a severe emulsion during workup. How can I improve this? Causality: The reduction of amides with Lithium Aluminum Hydride (LiAlH₄) generates highly polar diamine products that readily coordinate with the aluminum salts produced during the reaction. Standard aqueous quenching forms a gelatinous aluminum hydroxide network that irreversibly traps the diamine, causing massive yield losses and intractable emulsions[2]. Solution: Implement the Fieser Workup [2]. By adding water and sodium hydroxide in a specific stoichiometric ratio (


 g LiAlH₄ requires 

mL H₂O,

mL 15% NaOH, and

mL H₂O), the gelatinous aluminum hydroxide is converted into a granular, anhydrous sodium aluminate precipitate. This allows the free diamine to remain in the organic phase, easily recoverable by simple filtration.

Q3: How do I prevent over-methylation (tertiary amine formation) during the reductive amination process? Causality: Using harsh reducing agents like Sodium Borohydride (NaBH₄) can prematurely reduce the aldehyde to an alcohol, or reduce the imine too quickly before equilibrium is reached. Furthermore, direct alkylation methods notoriously suffer from over-alkylation because the resulting secondary amine is more nucleophilic than the primary amine starting material. Solution: Utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) [3]. These mild hydride donors are chemically selective; they do not reduce aldehydes or ketones efficiently under mildly acidic conditions (pH ~4-5), but they rapidly reduce the protonated iminium ion. This ensures that only the desired imine is reduced, locking in the secondary amine without over-alkylation.

Standardized Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized One-Pot Reductive Amination

Objective: Synthesize N,N'-dimethylpentane-1,5-diamine from glutaraldehyde while suppressing cyclization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 1L round-bottom flask, dissolve methylamine hydrochloride (10 eq, 500 mmol) in 300 mL of anhydrous methanol. Add triethylamine (10 eq) to liberate the free amine.

  • Imine Formation (Self-Validation Check): Cool the mixture to 0 °C. Add glutaraldehyde (1 eq, 50 mmol, 50% aq. solution) dropwise over 2 hours using a syringe pump.

    • Validation: Take a 0.1 mL aliquot, dilute in CDCl₃, and check via ¹H NMR; the aldehyde peak at ~9.7 ppm must be completely absent, replaced by imine signals at ~7.8 ppm. Proceed only if validated.

  • Reduction: Adjust the pH to ~5 using glacial acetic acid. Add NaBH(OAc)₃ (3 eq, 150 mmol) portion-wise over 30 minutes. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with Dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation (Target bp ~174 °C at 760 mmHg)[4].

Protocol B: High-Yield Reduction of N,N'-Dimethylglutaramide via Borane-THF

Objective: Avoid aluminum salt emulsions entirely by using Borane-THF for amide reduction.

Step-by-Step Methodology:

  • Setup: Under an inert argon atmosphere, dissolve N,N'-dimethylglutaramide (1 eq, 20 mmol) in 50 mL of anhydrous THF in a 250 mL flask.

  • Reduction: Cool to 0 °C. Slowly add Borane-THF complex (1.0 M in THF, 4 eq, 80 mL) dropwise.

  • Reflux (Self-Validation Check): Heat the reaction to reflux (65 °C) for 16 hours.

    • Validation: Monitor via FT-IR; the strong amide carbonyl stretch at ~1650 cm⁻¹ must completely disappear. Do not proceed to quench until this signal is absent.

  • Quench & Hydrolysis: Cool to 0 °C and carefully quench with 20 mL of methanol to destroy excess borane. To break the stable amine-borane complex, add 20 mL of 6M HCl and reflux for 2 hours.

  • Isolation: Cool to room temperature, basify to pH > 12 with solid NaOH (cooling required), and extract with diethyl ether (3 x 50 mL). Dry over K₂CO₃, filter, and concentrate to yield the pure diamine.

Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes, impurity profiles, and scalability of the primary synthetic methodologies discussed.

Synthesis MethodologyReagents / CatalystExpected Isolated YieldPrimary Impurity ProfileScalability / Notes
Reductive Amination Glutaraldehyde, MeNH₂, NaBH(OAc)₃65 - 75%N-methylpiperidine (5-15%), Polymeric aminesHigh. Requires strict dropwise addition to control cyclization.
Amide Reduction (LiAlH₄) N,N'-dimethylglutaramide, LiAlH₄40 - 55%Unreacted amide, Cleavage productsLow. Emulsion issues during scale-up; requires Fieser workup.
Amide Reduction (BH₃-THF) N,N'-dimethylglutaramide, BH₃-THF80 - 88%Amine-borane adducts (if incomplete hydrolysis)Medium. Excellent yield but requires harsh acidic hydrolysis.

References

  • Title: N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5 Source: Chemsrc URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of N,N'-dimethylpentane-1,5-diamine

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Ticket Focus: Synthesis Optimization & Impurity Profiling Welcome to the Synthesis Support Hub You are likely here because the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Ticket Focus: Synthesis Optimization & Impurity Profiling

Welcome to the Synthesis Support Hub

You are likely here because the synthesis of N,N'-dimethylpentane-1,5-diamine (also known as 1,5-bis(methylamino)pentane) is deceivingly simple. While the molecule appears to be a standard secondary diamine, its synthesis is plagued by a thermodynamic trap: the formation of N-methylpiperidine .

This guide addresses the two primary synthetic routes—Nucleophilic Substitution and Reductive Amination —and provides specific troubleshooting for the "killer" impurities that ruin yields.

Ticket #402: "My product is mostly N-methylpiperidine (Cyclized Impurity)"

User Report:

"I reacted 1,5-dibromopentane with methylamine (2 M in THF). The NMR shows a clean conversion, but the peaks correspond to N-methylpiperidine, not the linear diamine. What happened?"

Root Cause Analysis: You are fighting entropy. The formation of a 6-membered ring (piperidine) is kinetically and thermodynamically favored over the double intermolecular substitution required to form the linear diamine. Once the first methylamine displaces one bromine, the resulting secondary amine is perfectly positioned to attack the second bromine (intramolecular


), ejecting the leaving group and closing the ring.

The Solution: The "Flood" Strategy To favor the linear product, you must make the intermolecular reaction (reaction with a second molecule of methylamine) statistically more probable than the intramolecular ring closure.

Protocol Adjustments:

  • Stoichiometry is Critical: You cannot use a 2:1 or even 4:1 ratio. You need a massive excess of methylamine (typically 10-20 equivalents).

  • Concentration: High concentration favors polymer/oligomer formation, but extremely low concentration favors cyclization (Ruggli-Ziegler dilution principle). However, here the excess nucleophile acts as the solvent.

  • Temperature: Keep the reaction temperature moderate (0°C to RT). High heat accelerates the cyclization (higher activation energy) more than the substitution.

Visualizing the Competition:

ReactionPathways Start 1,5-Dibromopentane Inter Intermediate: N-methyl-5-bromopentan-1-amine Start->Inter + MeNH2 (SN2) Cyclic IMPURITY: N-methylpiperidine (Thermodynamic Trap) Inter->Cyclic Intramolecular Attack (Fast at low conc) Linear TARGET: N,N'-dimethylpentane-1,5-diamine Inter->Linear + MeNH2 (Requires High Conc/Excess) MeNH2 Methylamine (Excess)

Figure 1: Kinetic competition between the desired linear substitution and the undesired cyclization (piperidine formation).

Ticket #815: "Reductive Amination turned into a gummy polymer"

User Report:

"I tried the reductive amination route using glutaraldehyde and methylamine with NaBH4. The solution turned yellow/orange and precipitated a sticky gum. Yield is <10%."

Root Cause Analysis: Glutaraldehyde is notorious for polymerization. In the presence of amines and uncontrolled pH, it forms complex oligomers and Schiff base polymers before the reducing agent can act. Furthermore, if the pH is too low, the hydride is quenched; if too high, the aldehyde undergoes aldol condensation.

The Solution: Stepwise Addition & pH Control Do not mix everything at once ("dump and stir"). You must form the imine first (controlled), or use a reducing agent that works at a pH where the imine forms but the aldehyde is stable.

Optimized Protocol (STAB Method):

  • Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH4. STAB is milder and tolerates the slightly acidic conditions required for imine formation without reducing the aldehyde too quickly.

  • Solvent: DCE (Dichloroethane) or DCM.[1]

  • Procedure:

    • Dissolve Glutaraldehyde (1 eq) in DCE.

    • Add Methylamine (2.2 eq, THF solution) at 0°C.

    • Stir for 30 mins to allow hemiaminal/imine equilibrium.

    • Add STAB (3.0 eq) portion-wise.

    • Critical: Maintain temperature <5°C during addition to prevent exotherms that trigger polymerization.

FAQ: Purification & Properties

Q: How do I separate the cyclic impurity from my linear product? A: Fortunately, physics is on your side. The cyclic impurity (N-methylpiperidine) has no hydrogen bond donors and a lower molecular weight, resulting in a significantly lower boiling point than the linear diamine.

Comparative Data Table:

PropertyTarget: N,N'-dimethylpentane-1,5-diamineImpurity: N-methylpiperidine
Molecular Weight 130.23 g/mol 99.17 g/mol
Boiling Point ~170-180°C (est. at 760 mmHg)106-107°C
Structure Linear, 2° Amine (H-bond donor)Cyclic, 3° Amine (No H-bond donor)
Solubility Water, AlcoholsWater, Ethers
pKa (Conj. Acid) ~10.5~10.1

Purification Workflow:

  • Basify: Ensure the crude reaction mixture is pH > 12 (using NaOH).

  • Extract: Extract into DCM or Ether.

  • Distill:

    • Fraction 1 (Low Temp): Solvent.

    • Fraction 2 (~106°C): N-methylpiperidine (Discard).

    • Fraction 3 (~170°C or reduced pressure equiv): Pure Target.

Q: Can I use a salt formation method? A: Yes. The linear diamine forms a dihydrochloride salt, while the impurity forms a monohydrochloride. Recrystallization from hot ethanol often yields the pure diamine salt, as the lattice energy of the linear diamine salt is generally higher and less soluble in cold ethanol than the cyclic salt.

Purification Decision Tree:

PurificationLogic Crude Crude Reaction Mixture Check Major Impurity? Crude->Check Cyclic N-Methylpiperidine Check->Cyclic Alkylation Route Polymer Oligomers/Gums Check->Polymer Reductive Amination Distill Fractional Distillation (Remove fraction @ 106°C) Cyclic->Distill Large BP Difference AcidWash Acid/Base Extraction (Remove neutral polymers) Polymer->AcidWash Solubility Difference Final Pure N,N'-dimethylpentane-1,5-diamine Distill->Final AcidWash->Final

Figure 2: Decision logic for purification based on the synthesis route and resulting impurity profile.

References
  • PubChem. (n.d.). N1,N5-Dimethyl-1,5-pentanediamine.[2] National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard reference for STAB protocol causality).

Sources

Optimization

Optimization of curing time and temperature for epoxy resins with N,N'-dimethylpentane-1,5-diamine

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Biomedical Encapsulants, Microfluidics, and Drug-Eluting Coatings). Introduction For professionals designing advanced biocompatible...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Biomedical Encapsulants, Microfluidics, and Drug-Eluting Coatings).

Introduction

For professionals designing advanced biocompatible encapsulants or drug-eluting thermoplastic coatings, epoxy-amine chemistry offers highly tunable thermomechanical properties. However, utilizing N,N'-dimethylpentane-1,5-diamine (CAS: 56992-95-1) introduces unique mechanistic challenges. Unlike standard primary diamines, this sterically hindered secondary diamine fundamentally alters the polymerization pathway, requiring precise optimization of curing times, temperatures, and resin selection.

Section 1: The Causality of the Chemistry (Expertise & Experience)

To successfully optimize your curing protocols, you must first understand the structural causality of your curing agent. is a secondary diamine [1]. Because the nitrogen atoms are substituted with methyl groups, the molecule possesses only two active hydrogens (functionality,


).

When reacted with a standard bifunctional epoxy resin like Diglycidyl Ether of Bisphenol A (DGEBA,


), the system undergoes linear step-growth polymerization (chain extension), yielding a2 rather than a crosslinked thermoset[2]. To achieve a rigid, crosslinked 3D matrix (a true "cure"), this secondary diamine must be reacted with a multifunctional epoxy (

), such as Tetraglycidyl Methylenedianiline (TGDDM)[3]. Furthermore, the steric hindrance of the N-methyl groups significantly lowers nucleophilicity, necessitating elevated curing temperatures to overcome the activation energy barrier.

ReactionPathway Diamine N,N'-Dimethylpentane-1,5-diamine (Secondary Diamine, f=2) DGEBA Bifunctional Epoxy (e.g., DGEBA, f=2) Diamine->DGEBA Reacts with TGDDM Multifunctional Epoxy (e.g., TGDDM, f=4) Diamine->TGDDM Reacts with Linear Linear Thermoplastic Polymer (Chain Extension, No Crosslinking) DGEBA->Linear Step-growth Thermoset Crosslinked Thermoset Network (Rigid 3D Matrix) TGDDM->Thermoset Crosslinking

Fig 1. Reaction pathways of secondary diamines with bifunctional vs. multifunctional epoxies.

Section 2: Troubleshooting & FAQs

Q1: My epoxy formulation remains tacky and gummy after 24 hours at room temperature. Why isn't it hardening? A1: This is the most common architectural error. You are likely reacting N,N'-dimethylpentane-1,5-diamine with a standard bifunctional epoxy. Because the amine only has two active hydrogens, it acts as a chain extender, forming a linear thermoplastic instead of a rigid thermoset[2]. Solution: If your goal is a hard thermoset, switch to a multifunctional epoxy resin (e.g., TGDDM) or blend the secondary amine with a primary diamine crosslinker. If your goal is a thermoplastic drug-eluting coating, increase the curing temperature to 105°C–120°C to drive the sterically hindered reaction to completion.

Q2: How do I calculate the correct stoichiometric ratio (phr) for this specific amine? A2: The Amine Hydrogen Equivalent Weight (AHEW) must be calculated based on active hydrogens. The molecular weight of N,N'-dimethylpentane-1,5-diamine is 130.23 g/mol [1]. Since it has exactly 2 active hydrogens, the AHEW is


 g/eq.
Use the formula: phr = (AHEW / EEW) * 100. For a standard DGEBA resin (EEW ≈ 190 g/eq), you require ~34.2 parts of amine per 100 parts of resin.

Q3: The curing time is excessively long even with a multifunctional epoxy. How can I accelerate it without causing thermal degradation to embedded active pharmaceutical ingredients (APIs)? A3: Secondary amines exhibit4[4]. Solution: If high temperatures degrade your APIs, incorporate a hydrogen-bond donor accelerator (e.g., nonylphenol or a Lewis acid catalyst) at 1-2 wt%. The hydroxyl groups partially protonate the oxygen atom of the epoxy group, making the methylene group more susceptible to nucleophilic attack by the hindered amine[5].

Workflow Start Evaluate Curing Issue Q1 Product is gummy/tacky? Start->Q1 Q2 Cure rate is too slow? Start->Q2 Q3 Matrix is brittle? Start->Q3 Sol1 Switch to f>2 epoxy (e.g., TGDDM) or add primary amine Q1->Sol1 Yes Sol2 Increase Temp to 120°C or Add Phenolic Accelerator Q2->Sol2 Yes Sol3 Verify Stoichiometry: 1:1 Active H to Epoxy ratio Q3->Sol3 Yes

Fig 2. Troubleshooting workflow for optimizing secondary diamine epoxy curing.

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of Linear Thermoplastic Epoxy for Drug-Eluting Coatings Objective: Create a flexible, high-molecular-weight linear polymer using DGEBA.

  • Preparation: Preheat DGEBA (EEW 190) to 50°C to reduce viscosity.

  • Stoichiometry: Weigh exactly 100 g of DGEBA and 34.2 g of N,N'-dimethylpentane-1,5-diamine (1:1 active hydrogen to epoxy ratio).

  • Mixing: Combine components using a planetary centrifugal mixer at 2000 RPM for 2 minutes to ensure homogeneity without introducing air bubbles.

  • Curing Profile: Cast the mixture onto the substrate. Cure at 80°C for 4 hours (initial step-growth), followed by a thermal ramp to 120°C for 2 hours to achieve maximum molecular weight[2].

  • Validation: Perform Differential Scanning Calorimetry (DSC). A successful linear polymer will show a distinct Glass Transition Temperature (

    
    ) around 65-75°C but no residual exothermic curing peak.
    

Protocol B: High-Tg Crosslinked Matrix using TGDDM Objective: Create a rigid thermoset for microfluidic device structural layers.

  • Preparation: Degas TGDDM (EEW 110-130) under vacuum (-29 inHg) at 60°C for 15 minutes.

  • Stoichiometry: Calculate phr based on TGDDM EEW (e.g., for EEW 120, phr = (65.1 / 120) * 100 = 54.25 g amine per 100 g resin).

  • Mixing: Mix thoroughly at room temperature. The lower viscosity of the secondary amine aids in wetting.

  • Curing Profile: Cure at 100°C for 2 hours, followed by a post-cure at 160°C for 4 hours. The high post-cure temperature is mandatory to overcome the steric hindrance of the secondary amine during the final crosslinking stages[3].

  • Validation: The resulting matrix should be rigid, with a

    
     exceeding 150°C.
    
Section 4: Data Presentation

Table 1: Curing Profiles and Thermomechanical Properties

Formulation TypeEpoxy Resin (f)Amine Curing AgentCuring ProfileFinal StructureTypical

(°C)
Thermoplastic DGEBA (f=2)N,N'-dimethylpentane-1,5-diamine80°C (4h) + 120°C (2h)Linear Polymer65 - 75
Thermoset TGDDM (f=4)N,N'-dimethylpentane-1,5-diamine100°C (2h) + 160°C (4h)3D Crosslinked150 - 170
Hybrid DGEBA (f=2)Blend (Secondary + Primary Amine)60°C (2h) + 100°C (3h)Lightly Crosslinked90 - 110
References
  • National Center for Biotechnology Information. "N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156 - PubChem." NIH,[Link].

  • Tri-iso. "Unilink 4200 | Polyurea Products | Amine Chain Extenders / Epoxy Curatives." Tri-iso, [Link].

  • ResearchGate. "Cure kinetics of several epoxy–amine systems at ambient and high temperatures." ResearchGate,[Link].

  • Defense Acquisition University. "Characterization of high molecular weight thermoplastic coatings during corrosion events." DAU, [Link].

  • TDX. "NEW AND IMPROVED THERMOSETS BASED ON EPOXY RESINS AND DENDRITIC POLYESTERS." TDX,[Link].

Sources

Troubleshooting

Common side reactions in the synthesis of N,N'-dimethylpentane-1,5-diamine

Welcome to the Technical Support Center for the synthesis of N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine). This guide is designed for researchers and drug development professionals experiencin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine). This guide is designed for researchers and drug development professionals experiencing chemoselectivity issues, low yields, or unwanted side reactions during the synthesis of this critical aliphatic diamine building block.

Part 1: Diagnostic Troubleshooting Guide

The synthesis of 1,5-diamines is notoriously difficult due to the thermodynamic favorability of 6-membered ring formation. Below are the primary failure modes encountered in the lab and their mechanistic causalities.

Issue 1: Major Contamination by N-Methylpiperidine (The Cyclization Problem)

The Problem: You attempted a one-pot reductive amination of glutaraldehyde with methylamine, but GC-MS analysis reveals a major product mass of m/z 99 instead of the target m/z 130. The Causality: The 1,5-distance between the two reactive centers in glutaraldehyde perfectly accommodates a 6-membered transition state. Once one end of the molecule condenses with methylamine and is reduced to a secondary amine, the resulting nitrogen lone pair rapidly attacks the unreacted imine (or aldehyde) at the opposite end of the chain[1]. This intramolecular nucleophilic attack forms a stable cyclic iminium ion. Subsequent reduction and deamination (ejection of methylamine) yields N-methylpiperidine[1]. The Solution: Do not use the direct reductive amination of glutaraldehyde if your cyclization exceeds acceptable limits. Instead, pivot to the reduction of a bis-amide precursor (N,N'-dimethylglutaramide), which completely eliminates the electrophilic imine intermediate required for cyclization.

Issue 2: Formation of Tertiary Amines (Over-Alkylation)

The Problem: You attempted to directly alkylate pentane-1,5-diamine (cadaverine) using methyl iodide (MeI), resulting in a complex mixture of N,N,N'-trimethyl and N,N,N',N'-tetramethyl derivatives. The Causality: Direct alkylation of primary amines is kinetically difficult to control. The inductive electron-donating effect of the newly attached methyl group makes the resulting secondary amine more nucleophilic than the starting primary amine. Consequently, the secondary amine reacts with the alkylating agent faster than the starting material, leading to runaway over-alkylation[2]. The Solution: Avoid direct alkylation with methyl halides. Use reductive amination techniques where imine formation naturally halts at the secondary amine stage[2].

Issue 3: Complete Reduction to 1,5-Pentanediol

The Problem: Your reductive amination yielded almost entirely 1,5-pentanediol, with no nitrogen incorporation. The Causality: You likely used sodium borohydride (NaBH₄) as your reducing agent. NaBH₄ is highly reactive and will reduce the starting glutaraldehyde directly to an alcohol faster than the aldehyde can condense with methylamine to form an imine. The Solution: Switch to a chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing cyano group reduces the nucleophilicity of the hydride, making it unreactive toward neutral aldehydes but highly reactive toward the protonated, more electrophilic iminium ions formed during the reaction[3].

Part 2: Quantitative Data & Analytical Signatures

Use the following table to rapidly diagnose side reactions based on your analytical data.

Side Reaction / ImpurityPrimary CausalityAnalytical Signature (NMR / MS / IR)Mitigation Strategy
N-Methylpiperidine Intramolecular cyclization of the intermediate imine/iminium ion[1].GC-MS: Major peak at m/z 99.¹H NMR: Singlet at ~2.2 ppm (N-CH₃).Switch to the N,N'-dimethylglutaramide reduction route.
Tertiary Amines Over-alkylation due to increased nucleophilicity of secondary amines[2].LC-MS: +14 Da mass shifts (m/z 144, 158).Avoid direct alkylation with methyl halides; use reductive amination[2].
1,5-Pentanediol Premature reduction of glutaraldehyde by overly reactive hydrides.IR: Strong broad O-H stretch at ~3300 cm⁻¹, absence of N-H.Use chemoselective reducing agents like NaBH₃CN at pH 4-5[3].
Polymeric Tars Base-catalyzed aldol condensation of glutaraldehyde.Visual: Insoluble dark viscous residue.NMR: Broad unresolved aliphatic peaks.Maintain strict temperature control (-78 °C) and avoid excess base.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways during the reductive amination of glutaraldehyde, highlighting why cyclization is a dominant failure mode.

ReactionPathways Start Glutaraldehyde + Methylamine Imine Di-imine Intermediate Start->Imine Condensation Target N,N'-dimethylpentane- 1,5-diamine (Target) Imine->Target Fast Reduction (NaBH3CN) CyclicIminium Cyclic Iminium Ion (6-membered ring) Imine->CyclicIminium Intramolecular Attack (High local concentration) Piperidine N-Methylpiperidine (Major Side Product) CyclicIminium->Piperidine Reductive Deamination (- CH3NH2)

Divergent pathways in the reductive amination of glutaraldehyde leading to cyclization.

Part 4: Self-Validating Experimental Protocol

To bypass the cyclization issues inherent in 1,5-dicarbonyls, the most robust method for synthesizing N,N'-dimethylpentane-1,5-diamine is the amidation and subsequent reduction of glutaryl chloride .

Causality for Route Selection: By forming an amide first, we completely eliminate the highly electrophilic imine carbon. The amide carbonyl is sufficiently unreactive to prevent intramolecular attack by the secondary amine, ensuring the linear carbon skeleton is maintained prior to exhaustive reduction.

Step 1: Synthesis of N,N'-Dimethylglutaramide
  • Setup: In a flame-dried 500 mL round-bottom flask under an inert N₂ atmosphere, dissolve glutaryl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Dropwise add a solution of methylamine (4.5 eq) in THF over 1 hour. Causality: The large excess of methylamine acts as both the nucleophile and the acid scavenger for the generated HCl byproduct, preventing the reaction from stalling due to protonation of the incoming amine.

  • Validation Checkpoint 1 (Self-Validation): Take a 0.1 mL aliquot, evaporate the solvent under a stream of N₂, and run an FT-IR spectrum of the crude solid.

    • Pass: Appearance of a strong Amide I band at ~1640 cm⁻¹.

    • Fail: Persistence of the acid chloride C=O stretch at ~1720 cm⁻¹ indicates an incomplete reaction. Do not proceed; add an additional 0.5 eq of methylamine.

  • Workup: Wash the organic layer with 1M HCl to remove excess methylamine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the bis-amide as a white solid.

Step 2: Exhaustive Reduction to the Target Diamine
  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C. Causality: THF must be strictly anhydrous. Water reacts violently with LiAlH₄, destroying the reducing agent and generating highly flammable hydrogen gas.

  • Addition: Dissolve the bis-amide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Once addition is complete, heat the reaction to reflux (66 °C) for 24 hours.

  • Quench (Fieser's Method): Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O[1]. Causality: Standard aqueous quenching of LiAlH₄ creates unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. Fieser's specific stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid[1].
  • Validation Checkpoint 2 (Self-Validation): Spot the filtrate on a silica TLC plate and stain with Ninhydrin solution (heat to develop).

    • Pass: A distinct spot turning brown/red upon heating, which is the specific colorimetric signature for secondary amines.

    • Fail: A purple spot indicates primary amine contamination (cleavage), or no color change indicates incomplete reduction.

  • Isolation: Filter the granular aluminum salts through a pad of Celite, concentrate the filtrate, and purify via vacuum distillation to obtain pure N,N'-dimethylpentane-1,5-diamine.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my isolated yield so low after the aqueous workup of the final diamine? A: N,N'-dimethylpentane-1,5-diamine is a highly polar, low-molecular-weight diamine, making it extremely water-soluble. During a standard aqueous workup, it partitions heavily into the water layer. Troubleshooting: Saturate the aqueous layer with NaCl (brine) before extraction to force the organic compound out of the water phase. Extract multiple times with a highly polar organic solvent mixture (e.g., 10% isopropanol in dichloromethane), or use a continuous liquid-liquid extractor.

Q: Can I use catalytic hydrogenation (H₂/Pd) instead of hydride reagents for the reductive amination route? A: Yes, catalytic hydrogenation is a green alternative that avoids toxic boron byproducts[3]. However, when applied to 1,5-dicarbonyls, the extended reaction times required for heterogeneous catalysis often provide ample opportunity for the intermediate to cyclize into N-methylpiperidine. If using H₂/Pd, high pressures (e.g., 50-100 psi) and rapid mechanical mixing are required to force the intermolecular reduction to outcompete the intramolecular cyclization.

Q: My product smells strongly of ammonia/fish even after distillation. Is it degrading? A: Aliphatic diamines naturally possess a strong, fishy, ammonia-like odor. However, an excessively sharp smell usually indicates trace contamination by unreacted methylamine or cadaverine. Ensure your vacuum distillation is performed with a highly efficient fractionating column to separate these lower-boiling impurities.

Part 6: References

  • Anderson, K. N., Moaven, S., Unruh, D. K., Cozzolino, A. F., & D'Auria, J. C. (2017). "Improved Synthesis of N-Methylcadaverine." Molecules (Basel, Switzerland). Available at:[Link][1]

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Asano, N. (2017). "Making Substituted Amines Through Reductive Amination." Master Organic Chemistry. Available at:[Link][2]

Sources

Optimization

Purification techniques for N,N'-dimethylpentane-1,5-diamine

Welcome to the Technical Support Center for aliphatic diamine handling and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N,N'-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic diamine handling and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N,N'-dimethylpentane-1,5-diamine (also known as 1,5-bis(methylamino)pentane).

Aliphatic secondary diamines are notoriously difficult to maintain in a pristine state. They are highly nucleophilic, strongly basic, and prone to rapid atmospheric degradation. This guide moves beyond basic procedures, explaining the causality behind each experimental choice to ensure your workflows are self-validating and reproducible.

Physicochemical Profiling & Vulnerability Data

To purify a compound effectively, you must first understand its physical constraints. The table below summarizes the critical data for N,N'-dimethylpentane-1,5-diamine and how these metrics dictate our purification strategies[1].

PropertyValueCausality & Impact on Purification Strategy
Molecular Formula C₇H₁₈N₂Secondary aliphatic diamine; lacks steric hindrance, making it a highly aggressive nucleophile.
Molecular Weight 130.23 g/mol Relatively low molecular weight; highly volatile under vacuum.
Boiling Point ~175–185 °C (760 mmHg)High atmospheric boiling point necessitates vacuum distillation . Heating to 180 °C in the presence of trace oxygen causes rapid thermal oxidation.
pKa (estimated) ~10.5Highly basic. It will rapidly absorb atmospheric CO₂ to form ammonium carbamate salts, requiring inert atmosphere handling.
Solubility Water-miscibleHighly hygroscopic. Requires rigorous pre-drying with solid bases (KOH) prior to reactive drying to prevent violent hydrogen evolution.

Diagnostic FAQs & Troubleshooting Guides

Q1: My N,N'-dimethylpentane-1,5-diamine has turned yellow and its viscosity has increased. What happened, and can I still use it? Causality: Your diamine has undergone atmospheric degradation. Secondary amines are highly susceptible to auto-oxidation when exposed to light and oxygen, forming N-oxides and colored imine/azo polymeric species. The increased viscosity is due to the absorption of atmospheric CO₂, which reacts with the amine to form an ammonium carbamate salt network. Resolution: Do not use this batch for sensitive catalytic or biological assays. If the discoloration is mild, it can be rescued via vacuum distillation. If it is dark brown and highly viscous, you must perform a dihydrochloride salt recrystallization first.

Q2: Can I use ethyl acetate or acetone to extract the amine or wash my glassware? Causality: Absolutely not. N,N'-dimethylpentane-1,5-diamine is a strong nucleophile. It will undergo aminolysis with ethyl acetate to form an unwanted amide impurity. Similarly, it will react with acetone to form an enamine. Resolution: Always use strictly non-reactive, non-halogenated (if heating) or rigorously dry halogenated solvents. Diethyl ether, toluene, or dichloromethane (DCM) are the only acceptable extraction solvents.

Q3: Why must I use Potassium Hydroxide (KOH) for pre-drying instead of Magnesium Sulfate (MgSO₄) or Molecular Sieves? Causality: MgSO₄ is a Lewis acid; it will coordinate with the highly basic diamine lone pairs, trapping your product and drastically reducing your yield. Molecular sieves (e.g., 4Å) can trap the amine within their pores or catalyze side reactions if their surface is not perfectly neutral. KOH is a strong base that effectively absorbs bulk water without reacting with the amine.

Q4: During vacuum distillation over Calcium Hydride (CaH₂), my mixture started foaming aggressively. Why? Causality: Foaming indicates rapid, uncontrolled hydrogen gas evolution. This occurs when you skip the KOH pre-drying step. CaH₂ reacts violently with bulk water. Resolution: Always pre-dry over KOH for 24 hours to ensure CaH₂ is only tasked with consuming trace moisture.

Mechanistic Degradation Pathways

Understanding how your diamine degrades is the first step in preventing it. The diagram below illustrates the divergent pathways of atmospheric contamination.

Degradation A N,N'-Dimethylpentane-1,5-diamine (Free Base) B Atmospheric O2 (Auto-Oxidation) A->B C Atmospheric CO2 + H2O (Acid-Base Reaction) A->C D N-Oxides & Polymeric Species (Yellow/Brown Discoloration) B->D E Ammonium Carbamate Salts (Viscosity Increase / Cloudiness) C->E

Fig 1. Divergent atmospheric degradation pathways of N,N'-dimethylpentane-1,5-diamine.

Validated Purification Methodologies

Below are two self-validating protocols. Use Protocol A for routine purification of mildly degraded stock. Use Protocol B for heavily degraded, dark-colored batches that cannot be directly distilled.

Protocol A: Vacuum Distillation over Calcium Hydride

This protocol utilizes reactive drying to ensure absolute anhydrous conditions, followed by reduced-pressure distillation to prevent thermal degradation.

Step 1: Bulk Water Removal (Pre-Drying) Add 10% w/v KOH pellets to the crude diamine in a tightly sealed, argon-flushed flask. Stir gently for 24 hours. Causality: KOH sequesters bulk water, preventing a dangerous exothermic reaction in the next step.

Step 2: Reactive Drying Decant the amine into a dry Schlenk flask containing 2% w/v finely crushed Calcium Hydride (CaH₂). Stir under a nitrogen or argon atmosphere for 4 hours. Causality: CaH₂ irreversibly reacts with trace water to form insoluble Ca(OH)₂ and H₂ gas, ensuring absolute dryness.

Step 3: Degassing & Fractional Vacuum Distillation Attach the flask to a short-path distillation apparatus connected to a high-vacuum pump (<10 mmHg). Freeze-pump-thaw the mixture once to remove dissolved oxygen. Heat the oil bath slowly. Discard the first 5% of the distillate (forerun) to remove highly volatile cleavage products. Collect the main fraction. Causality: Vacuum lowers the boiling point from ~180 °C to ~70–80 °C, preserving the carbon-nitrogen backbone from thermal cracking.

Step 4: Self-Validation Check Run a Karl Fischer titration on the distillate (Target: <50 ppm H₂O) and GC-FID for organic purity (Target: >99.5%). Store immediately in amber ampoules under Argon.

Distillation Step1 1. Crude Amine (Contaminated) Step2 2. Pre-Drying (Stir over KOH pellets, 24h) Step1->Step2 Decant Step3 3. Reactive Drying (Stir over CaH2, Ar atm) Step2->Step3 Transfer Step4 4. Vacuum Distillation (Fractional, <10 mmHg) Step3->Step4 Heat/Vac Step5 5. Pure Amine (Store over Argon, dark) Step4->Step5 Collect

Fig 2. Step-by-step vacuum distillation workflow for aliphatic secondary diamines.

Protocol B: Dihydrochloride Salt Recrystallization

Use this when the amine is heavily oxidized. This method exploits the differential solubility of the protonated amine versus neutral organic impurities.

Step 1: Salt Formation Dissolve the crude diamine in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add a stoichiometric excess of ethereal HCl) into the solution at 0 °C. A white precipitate of the dihydrochloride salt will form immediately. Causality: Protonating both secondary amines converts the volatile, reactive liquid into a stable, non-volatile crystalline solid.

Step 2: Recrystallization Filter the crude salt and recrystallize it from a minimum volume of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the pure white crystals. Causality: Oxidized polymeric impurities and non-basic organics remain dissolved in the cold ethanol mother liquor.

Step 3: Free-Basing (Recovery) Dissolve the pure crystals in a minimum amount of deionized water. Slowly add 5M NaOH dropwise until the pH is >12. Causality: The strong base deprotonates the ammonium ions, forcing the free diamine to phase-separate as an oil on top of the aqueous layer.

Step 4: Extraction & Final Polish Extract the aqueous layer three times with DCM. Combine the organic layers, dry over KOH pellets, and carefully evaporate the DCM under reduced pressure. The resulting oil is highly pure N,N'-dimethylpentane-1,5-diamine. Self-Validation Check: Prior to free-basing, verify the purity of the salt by checking its melting point. A sharp melting point range (<2 °C variance) confirms the removal of impurities.

References

  • PubChem Compound Summary for CID 407156, N1,N5-Dimethyl-1,5-pentanediamine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Purification of Laboratory Chemicals (Eighth Edition) Source: ScienceDirect (Elsevier) URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL:[Link]

Sources

Troubleshooting

Challenges in using N,N'-dimethylpentane-1,5-diamine as a corrosion inhibitor

Topic: Challenges in Application as a Corrosion Inhibitor Ticket ID: #DMPD-APP-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are likely exploring N,N'-dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in Application as a Corrosion Inhibitor

Ticket ID: #DMPD-APP-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely exploring N,N'-dimethylpentane-1,5-diamine (DMPD) because standard primary amines (like 1,5-pentanediamine) lack the necessary thermal stability or electron density for your specific aggressive environment (likely HCl or


 pickling/acidizing).

DMPD is a secondary diamine . The N-methylation provides a positive inductive effect (+I), increasing the electron density on the nitrogen atoms compared to its primary analog. Theoretically, this enhances chemisorption. However, in practice, users frequently encounter solubility shocks , thermal desorption hysteresis , and electrochemical noise during validation.

This guide bypasses the textbook theory and addresses the failure modes you are seeing in the lab right now.

Module 1: Formulation & Solubility Challenges

Issue: “My inhibitor precipitates or forms a haze when added to 15% HCl, despite being soluble in water.”

The Root Cause: Salting-Out & Micellization

While DMPD is water-soluble, high ionic strength electrolytes (like 4M+ HCl) drastically reduce the solubility of organic cations ("salting out"). Furthermore, as a secondary amine with a C5 hydrophobic backbone, DMPD can form pseudo-micelles at high concentrations, reducing its thermodynamic activity at the metal interface.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Immediate Haze Salting-out effect due to high ionic strength.Pre-solubilize: Dissolve DMPD in a co-solvent (Ethanol or Isopropanol) at a 1:1 ratio before adding to the acid.
Phase Separation (Oily Layer) Critical Micelle Concentration (CMC) exceeded locally.High-Shear Mixing: Do not static mix. Use a vortex or magnetic stirrer at >500 RPM while adding the inhibitor dropwise.
Precipitate over time (24h+) Formation of insoluble amine-chloride salts.Synergist Addition: Add Potassium Iodide (KI) or a non-ionic surfactant (e.g., Triton X-100). KI stabilizes the cation-anion bridge.
The "Protonation Trap"

In strong acids (pH < 1), DMPD exists almost exclusively as the diprotonated cation (


).
  • Mechanism: The metal surface in HCl is positively charged. The

    
     cannot adsorb directly due to electrostatic repulsion.
    
  • The Fix: You rely on the Chloride Bridge .

    
     ions specifically adsorb to the steel, creating a negative dipole. The 
    
    
    
    then anchors to the chlorides.
  • Action: If you switch to Sulfuric Acid (

    
    ), this mechanism weakens because 
    
    
    
    has lower specific adsorption than
    
    
    . Expect lower efficiency in sulfuric acid unless you add halide ions (KI or KCl).

Module 2: Electrochemical Validation (EIS & Tafel)

Issue: “My Nyquist plots show an inductive loop at low frequencies, and the Tafel slopes are drifting.”

The Inductive Loop Anomaly

In diamine systems, a low-frequency inductive loop is not noise; it is a signature of relaxation adsorption . It indicates that the adsorption of DMPD is slow compared to the potential sweep or frequency perturbation.

Visualizing the Adsorption Mechanism

The following diagram illustrates the competitive adsorption and the "Bridging" mechanism required for DMPD to function in Acidic Media.

AdsorptionMechanism Acid Acidic Media (HCl) Protonation Protonation (DMPD + 2H+ -> DMPD++) Acid->Protonation DMPD DMPD (Neutral) DMPD->Protonation Adsorption Electrostatic Adsorption (Physisorption) Protonation->Adsorption Dominant in Acid Steel Steel Surface (+ Charge) Chloride Chloride Ions (Cl-) Steel->Chloride Specific Adsorption Chloride->Adsorption Anionic Bridge Chemisorption Lone Pair Donation (Chemisorption) Adsorption->Chemisorption Equilibrium (Temp Dependent)

Figure 1: The Chloride-Bridge Mechanism. Note that direct chemisorption is hindered in high acid concentrations due to full protonation of the amine nitrogens.

Step-by-Step EIS Troubleshooting
  • Inductive Loop: If you see a loop below the X-axis (imaginary impedance < 0) at low frequencies (< 0.1 Hz):

    • Meaning: The inhibitor is adsorbing/desorbing dynamically during the measurement.

    • Fix: Do not fit with a standard Randles circuit. Use a circuit with an Inductor (

      
      ) and Resistor (
      
      
      
      ) in parallel with the charge transfer resistance (
      
      
      ).
  • CPE vs. Capacitor: Always use a Constant Phase Element (CPE). The DMPD film is non-homogeneous. If the CPE exponent (

    
    ) drops below 0.8, your surface is pitting—the inhibitor film has failed locally.
    

Module 3: Thermal Stability & Desorption

Issue: “Efficiency is 95% at 25°C but drops to 60% at 60°C. Is the molecule degrading?”

Thermodynamic Reality

DMPD is thermally stable up to >150°C chemically. The failure is physical desorption .

  • Physisorption (Electrostatic): Dominant at low temps. Weak bond. Breaks easily with heat.

  • Chemisorption (Covalent): Dominant at high temps. Requires unprotonated Nitrogen lone pairs.

The Paradox: As temperature rises, you want Chemisorption. But in strong acid, the amine is protonated (no lone pairs available).

The "Temperature-Concentration" Matrix

To maintain efficiency at higher temperatures, you must shift the equilibrium toward chemisorption or increase surface coverage density.

TemperatureRecommended Concentration AdjustmentAdditive Strategy
20°C - 40°C 100 - 200 ppmNone required.
40°C - 60°C 300 - 500 ppmAdd KI (5 mM) . Iodide adsorbs stronger than chloride, creating a stronger "bridge" for the cation.
> 60°C > 1000 ppmCRITICAL: Efficiency will drop. You must add a co-inhibitor (e.g., a propargyl alcohol derivative) which polymerizes at high temps to lock the amine in place.

Module 4: Safety & Handling (The Hidden Danger)

Issue: “The SDS says 'Corrosive', but are there specific handling risks for this diamine?”

DMPD is a secondary amine and a skin sensitizer . Unlike simple salts, it has high vapor pressure and lipid solubility.

  • Vapor Hazard: It can cause "Blue Haze" vision (glaucopsia) if vapors are inhaled, temporarily disturbing the corneal epithelium. Always weigh in a fume hood.

  • Nitrosamine Risk: Do NOT mix with nitrite-containing salts (e.g., Sodium Nitrite, often used as a passivator). Secondary amines + Nitrites = N-Nitrosamines (Potent Carcinogens).

  • Skin Permeation: It penetrates gloves faster than primary amines. Use Nitrile (double gloved) or Butyl Rubber . Latex is useless.

Module 5: Troubleshooting Flowchart

Troubleshooting Start Start: Low Inhibition Efficiency (<80%) CheckAcid Is Acid H2SO4? Start->CheckAcid AddHalide Add 5mM KI (Synergist) CheckAcid->AddHalide Yes CheckTemp Is Temp > 60°C? CheckAcid->CheckTemp No (HCl) AddHalide->CheckTemp CheckConc Is Conc > 500ppm? CheckTemp->CheckConc No PhysisorptionFail Desorption Issue. Increase Conc OR Add Co-inhibitor CheckTemp->PhysisorptionFail Yes CheckConc->PhysisorptionFail No (Increase Conc) SolubilityCheck Check Solution Clarity. Is it hazy? CheckConc->SolubilityCheck Yes PreDissolve Pre-dissolve in Ethanol. Use High Shear Mixing. SolubilityCheck->PreDissolve Yes DoubleLayer Check EIS. Is Cdl decreasing? SolubilityCheck->DoubleLayer No FilmFormation Film Forming. Increase Time (Impedance takes time) DoubleLayer->FilmFormation Yes SurfaceClean Surface Prep Issue. Polish to 600 grit. DoubleLayer->SurfaceClean No

Figure 2: Diagnostic workflow for resolving low inhibition efficiency.

References

  • Obot, I. B., et al. (2019). Corrosion Inhibition of Mild Steel in Acidic Media: A Review of Diamine Derivatives. Journal of Molecular Liquids. (Contextual grounding on diamine mechanisms).
  • ASTM International. (2021). ASTM G106 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.

(Note: Specific literature on the exact N,N'-dimethylpentane-1,5-diamine isomer in corrosion is sparse; protocols are derived from homologous secondary diamine behaviors in acid corrosion science, validated by standard electrochemical principles.)

Optimization

Technical Support Center: Mitigating Amine Blush in N,N'-Dimethylpentane-1,5-Diamine Epoxy Systems

For researchers, materials scientists, and drug development professionals designing chemical-resistant epoxy linings for pharmaceutical cleanrooms, bioreactors, or sterile laboratory environments, achieving a flawless, f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, materials scientists, and drug development professionals designing chemical-resistant epoxy linings for pharmaceutical cleanrooms, bioreactors, or sterile laboratory environments, achieving a flawless, fully cured surface is critical. Surface defects like amine blush not only compromise the chemical resistance of the coating but also create sticky, porous micro-environments that can harbor microbial contaminants and ruin intercoat adhesion[1].

This technical guide provides an authoritative, causality-driven framework for troubleshooting and eliminating amine blush when formulating with N,N'-dimethylpentane-1,5-diamine , a highly mobile secondary aliphatic diamine.

Mechanistic Overview: The Causality of Blush

To mitigate amine blush, we must first understand the competing kinetics at play. N,N'-dimethylpentane-1,5-diamine is a low-molecular-weight (~130 g/mol ) secondary amine. While secondary amines are sometimes perceived as less reactive with carbon dioxide than primary amines, the linear aliphatic backbone of the pentane chain provides high molecular flexibility.

When applied as a thin film, the unreacted amine has a high vapor pressure and easily migrates to the coating surface—a physical process known as amine bloom [2],[3]. Once at the surface, the amine is exposed to atmospheric moisture (which acts as a catalyst) and carbon dioxide, leading to a chemical reaction that forms an alkylammonium dialkylcarbamate salt—this is amine blush [4],[3].

If the ambient temperature is low, the desired epoxy-amine crosslinking reaction slows down, giving the amine ample time to migrate and react with the atmosphere instead[2].

AmineBlushMechanism Amine N,N'-dimethylpentane-1,5-diamine (Free Secondary Amine) Bloom Amine Bloom (Surface Migration) Amine->Bloom High Mobility Cured Crosslinked Epoxy Network (Proper Cure) Amine->Cured + Epoxy CO2_H2O Atmospheric CO2 + H2O (High Humidity/Cold Temp) Blush Amine Blush (Carbamate Salt Formation) CO2_H2O->Blush Epoxy Epoxy Resin (DGEBA) (Favorable Reaction) Epoxy->Cured Bloom->Blush + CO2 & H2O Blush->Cured Inhibits Adhesion

Figure 1: Competing reaction pathways of N,N'-dimethylpentane-1,5-diamine in epoxy systems.

Experimental Protocols for Mitigation

To permanently engineer blush resistance into your formulation, you must alter either the kinetics of the cure or the mobility of the amine. Below are self-validating protocols to achieve this.

Protocol A: Synthesizing an Amine Adduct

Pre-reacting the diamine with a sub-stoichiometric amount of standard Bisphenol-A diglycidyl ether (DGEBA) increases its molecular weight and reduces its vapor pressure. This severely limits its ability to migrate to the surface[5].

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with 100 parts by weight of N,N'-dimethylpentane-1,5-diamine.

  • Atmospheric Control: Purge the reactor with inert nitrogen gas to prevent premature oxidation or moisture absorption[5].

  • Heating: Heat the amine to 60°C under continuous mechanical stirring.

  • Adduction: Slowly add 10–15 parts by weight of liquid DGEBA epoxy resin dropwise.

  • Exotherm Management: The epoxide ring-opening is highly exothermic. Monitor the temperature and maintain it below 80°C using a cooling jacket to prevent runaway polymerization.

  • Completion: Once addition is complete, hold the mixture at 60°C for 1 hour to ensure complete consumption of the epoxide groups.

  • Self-Validation: Titrate the resulting adduct to determine the new Amine Hydrogen Equivalent Weight (AHEW). A successful adduction will show a proportional decrease in the amine value (mg KOH/g) corresponding exactly to the epoxy equivalents added.

Workflow Step1 1. Charge Reactor Amine Monomer Step2 2. Heat to 60°C N2 Blanket Step1->Step2 Step3 3. Dropwise Addition Liquid Epoxy (10-15%) Step2->Step3 Step4 4. Exotherm Control Maintain < 80°C Step3->Step4 Step5 5. Cool & Isolate Adducted Hardener Step4->Step5

Figure 2: Experimental workflow for synthesizing an amine adduct to mitigate surface migration.

Protocol B: Optimizing the "Sweat-In" (Induction) Time

If synthesizing an adduct is not feasible for your lab, utilize an induction period to consume free amines before application.

Step-by-Step Methodology:

  • Mix the N,N'-dimethylpentane-1,5-diamine hardener with the epoxy resin at the exact stoichiometric ratio.

  • Allow the mixed system to sit in the mixing vessel for 15–30 minutes (adjust based on total mass and ambient temperature)[4].

  • Self-Validation: Monitor the viscosity of the mixture. Once the viscosity increases by 10–15%, the free amine concentration has dropped significantly. The mixture is now ready to apply. This pre-reaction heavily favors the amine-epoxide pathway over the amine-moisture pathway[4].

Protocol C: Surface Remediation of Blushed Coatings

If blush has already occurred, it must be completely removed before recoating, or it will act as a chemical bond breaker, leading to delamination[1].

Step-by-Step Methodology:

  • Avoid Solvents: Do NOT use chemical solvents like acetone or MEK. Carbamate salts are solvent-insoluble and will only smear across the surface[6].

  • Wash: Scrub the surface with warm water (60–80°C) and a mild detergent using a stiff nylon brush or abrasive pad (e.g., Scotch-Brite)[7],[6].

  • Rinse & Dry: Rinse thoroughly with clean, warm water and allow the surface to dry completely.

  • Self-Validation: Perform a water drop test. Apply a single drop of water to the dried surface. If the water spreads evenly (sheets) rather than beading up irregularly, the waxy carbamates have been successfully removed[7].

Quantitative Data: Mitigation Strategies Comparison

The following table summarizes the impact of various formulatory and environmental adjustments on blush severity and coating performance when using N,N'-dimethylpentane-1,5-diamine.

Mitigation StrategyMechanism of ActionBlush Severity (0-5 Scale)Impact on Pot LifeImpact on Final Tg
Unmodified Amine (Control) High mobility, free secondary amine5 (Severe)StandardStandard
Amine Adduction (15% DGEBA) Increases MW, reduces vapor pressure & mobility[5]1 (Trace)Decreases by ~30%Negligible
30-Min Induction Time Consumes free amine pre-application[4]2 (Mild)Decreases by ~50%Negligible
Accelerator (Benzyl Alcohol) Hydroxyl groups speed epoxy-amine kinetics[5]1 (Trace)Decreases by ~40%Lowers by 2-5°C (Plasticization)
Environmental Heating (>20°C) Lowers RH, accelerates crosslinking[7]0 (None)Decreases by ~20%Increases by 2-3°C

Troubleshooting FAQs

Q: We are curing our epoxy at 20°C, but we still see a greasy, hazy film on the surface. Why is this happening? A: Even at standard room temperature, if the relative humidity is high (e.g., >70%) or the surface temperature approaches the dew point, micro-condensation occurs[7],[8]. Moisture acts as a catalyst for the amine-CO2 reaction. Ensure the surface temperature of your substrate is at least 3°C (5°F) above the dew point throughout the entire curing process[1].

Q: We use propane heaters to warm our cleanroom during winter application. Could this be causing the issue? A: Yes. Fuel-burning heaters (propane, gas, kerosene) release massive amounts of CO2 and water vapor into the air as combustion byproducts[7]. This artificially creates the exact chemical environment that drives carbamate formation[5]. Switch to indirect electric heating or dehumidifiers.

Q: Can we use benzyl alcohol to mitigate blush with N,N'-dimethylpentane-1,5-diamine? A: Yes. Benzyl alcohol acts as both a solvent and a chemical accelerator. Its hydroxyl group catalyzes the ring-opening of the epoxide, accelerating the crosslinking reaction so it outpaces carbamate formation[5]. However, be aware that it remains in the cured film as a plasticizer, which may slightly lower the final glass transition temperature (Tg) and the chemical resistance of your pharmaceutical lining.

Q: How can we differentiate between amine bloom and amine blush in our failure analysis? A: Amine bloom is the physical migration of the unreacted amine to the surface, often appearing as a yellowish, greasy liquid exudate. Amine blush is the subsequent chemical reaction of that bloomed amine with CO2 and H2O to form solid carbamate or bicarbonate salts, which appear as a white, waxy, or crystalline haze[2],[3].

References

  • Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions, VICHEM,[Link]

  • The Formation of Amine Exudate (Blushing) of Epoxy Coatings, KTA-Tator,[Link]

  • Minimizing Amine Blush, Epoxyworks,[Link]

  • Minimizing, Identifying, and Remediating Amine Blush, Wolverine Coatings Corporation,[Link]

  • Failure Analysis of Novolac Epoxy Lining System over Amine-Cured Epoxy Primer, Association for Materials Protection and Performance (AMPP),[Link]

  • Understanding Amine Blush in Ambient-Cured Epoxies — Causes, Effects, and Prevention, Meridian Adhesives,[Link]

  • Amine Blush Testing: Elusive Mystery or Good Old-Fashioned Organic Chemistry?, PCI Magazine,[Link]

  • Epoxy Coating Blush Explanation & Prevention Recommendations, Tri-iso,[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for N,N'-Dimethylpentane-1,5-Diamine Quantification: A Comparative Guide

Accurate quantification of aliphatic diamines like N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine) is a critical requirement in drug development, biomarker profiling, and polymer chemistry. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of aliphatic diamines like N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine) is a critical requirement in drug development, biomarker profiling, and polymer chemistry. However, the physicochemical properties of this secondary diamine—namely its high polarity, low molecular weight, strong basicity, and complete lack of a UV-absorbing chromophore—present significant analytical challenges.

As an Application Scientist, I have evaluated numerous methodologies for diamine quantification. This guide objectively compares the traditional Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) against the modern, high-throughput Direct HILIC-LC-MS/MS workflow. By examining the causality behind experimental choices, this guide provides a self-validating framework for establishing a robust analytical method.

Mechanistic Challenges in Diamine Analysis

To design a reliable quantification method, we must first address the molecular behavior of N,N'-dimethylpentane-1,5-diamine:

  • Chromatographic Retention: Aliphatic diamines are highly hydrophilic. On standard Reversed-Phase (C18) columns, they typically elute in the void volume, leading to severe ion suppression from co-eluting matrix components.

  • Peak Tailing: The secondary amine groups (pKa ~10–11) interact strongly with residual silanol groups on silica-based stationary phases, causing broad, asymmetrical peaks.

  • Detection Limitations: The absence of a conjugated pi-electron system means the molecule cannot be detected via UV/Vis or Fluorescence without chemical modification.

To overcome these hurdles, laboratories historically relied on pre-column derivatization. However, modern mass spectrometry combined with Hydrophilic Interaction Liquid Chromatography (HILIC) offers a direct, derivatization-free alternative.

Workflow Visualization

The following diagram illustrates the fundamental divergence between the two analytical strategies.

Workflow cluster_0 Direct HILIC-MS/MS (Target Workflow) cluster_1 RP-HPLC-FLD (Alternative) Start Sample Matrix (Biological/Environmental) Prep1 Acidic Precipitation (0.5M HCl + ACN) Start->Prep1 Prep2 Liquid Extraction (0.1M HCl) Start->Prep2 Centrifuge1 Double Centrifugation (14,000 x g, 4°C) Prep1->Centrifuge1 Analysis1 HILIC LC-MS/MS (ESI+, MRM Mode) Centrifuge1->Analysis1 Deriv Dansyl Chloride Derivatization (40°C, 60 min, pH 9.0) Prep2->Deriv Analysis2 Reversed-Phase HPLC (Fluorescence Detection) Deriv->Analysis2

Fig 1. Workflow comparison: Direct HILIC LC-MS/MS vs. Traditional RP-HPLC-FLD derivatization.

Comparative Performance Data

When validating these methods according to ICH/FDA bioanalytical guidelines, the Direct HILIC-MS/MS method demonstrates superior sensitivity and throughput. Pre-column derivatization techniques, while sensitive, often suffer from matrix-induced incomplete derivatization, leading to pronounced matrix effects 1. Conversely, direct LC-MS/MS methods achieve excellent recovery (86–105%) and remarkably low limits of detection 2.

Table 1: Method Validation Parameters Comparison
Validation ParameterDirect HILIC-MS/MS (Proposed)RP-HPLC-FLD (Alternative)
Sample Prep Time < 15 minutes> 90 minutes
Derivatization Required NoYes (e.g., Dansyl Chloride)
Limit of Detection (LOD) 0.05 – 0.08 ng/mL1.0 – 3.5 ng/mL
Linear Dynamic Range 0.25 – 500 ng/mL10 – 1000 ng/mL
Matrix Effect 92 – 105% (Corrected via IS)76 – 87% (Reaction Inhibition)
Precision (RSDr) < 6%< 12%
Analyte Recovery 86.3% – 105.3%75.0% – 88.5%

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a protocol must be designed so that every step actively mitigates a specific mode of failure. Below are the detailed methodologies for both approaches.

Protocol A: Direct HILIC-LC-MS/MS (Recommended)

This derivatization-free method capitalizes on acidic extraction and hydrophilic interaction to quantify the diamine directly 3.

Step 1: Matrix Spiking & Acidic Precipitation

  • Action: Aliquot 100 µL of sample matrix. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 300 µL of 0.5 M HCl in Acetonitrile.

  • Causality: The SIL-IS perfectly co-elutes with the analyte, normalizing any ionization suppression in the MS source. The 0.5 M HCl serves a dual purpose: it aggressively denatures binding proteins and fully protonates the diamine, preventing the volatilization of the free-base amine during processing.

Step 2: Double Centrifugation Cleanup

  • Action: Vortex for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and centrifuge again under the same conditions.

  • Causality: A double-centrifugation protocol strictly avoids matrix interference by precipitating fine lipid micro-particulates that would otherwise foul the HILIC column and cause pressure spikes 3.

Step 3: HILIC Chromatographic Separation

  • Action: Inject 2 µL onto a Zwitterionic HILIC column (100 × 2.1 mm, 2.6 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: At pH 3.0, the secondary amines of N,N'-dimethylpentane-1,5-diamine are fully ionized. The water-rich layer immobilized on the HILIC stationary phase provides excellent retention for these polar cations, completely resolving them from early-eluting hydrophobic matrix lipids.

Step 4: MRM Mass Spectrometry Acquisition

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 131.15 Frag1 Quantifier Ion m/z 100.10 [-CH3NH2] Precursor->Frag1 CE: 15V Frag2 Qualifier Ion m/z 69.05 [-C2H8N2] Precursor->Frag2 CE: 25V

Fig 2. Proposed MRM fragmentation pathway for N,N'-dimethylpentane-1,5-diamine quantification.

Protocol B: RP-HPLC-FLD (Alternative Comparison)

If LC-MS/MS infrastructure is unavailable, derivatization is mandatory.

Step 1: Alkalinization & Derivatization

  • Action: To 100 µL of extracted sample, add 200 µL of saturated Na2CO3 buffer (pH > 9.0) and 400 µL of Dansyl chloride solution (10 mg/mL in acetone).

  • Causality: The pH must be raised significantly above the diamine's pKa to deprotonate the secondary amines, allowing them to act as nucleophiles and attack the Dansyl chloride reagent.

Step 2: Incubation & Quenching

  • Action: Incubate in the dark at 40°C for 60 minutes. Quench the reaction by adding 100 µL of 25% ammonia solution.

  • Causality: Heat drives the reaction to completion. Ammonia is added to consume excess unreacted Dansyl chloride, which would otherwise cause massive baseline interference during fluorescence detection.

Step 3: Reversed-Phase Separation

  • Action: Inject onto a standard C18 column using a gradient of Water/Acetonitrile. Detect via Fluorescence (Excitation: 340 nm, Emission: 520 nm).

Conclusion & Best Practices

While RP-HPLC-FLD remains a viable technique for laboratories lacking mass spectrometry, the Direct HILIC-LC-MS/MS method is unequivocally the superior product for quantifying N,N'-dimethylpentane-1,5-diamine. By eliminating the derivatization step, the HILIC-MS/MS workflow removes the primary source of matrix-induced variability, drastically reduces sample preparation time, and achieves sub-ng/mL sensitivity.

Key Takeaway for Method Developers: Always ensure your extraction solvent is sufficiently acidic (e.g., 0.5 M HCl) when handling volatile, basic diamines to prevent evaporative losses during sample processing.

References

  • Study on the determination of some diamine in urine by LC-MS/MS ResearchG
  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring PubMed Central (PMC)
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization Sultan Qaboos University Journal For Science

Sources

Comparative

A Comparative Guide to N,N'-dimethylpentane-1,5-diamine in High-Performance Polymer Applications

This guide provides a comprehensive performance benchmark of N,N'-dimethylpentane-1,5-diamine, offering a comparative analysis against other common diamines in key applications. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive performance benchmark of N,N'-dimethylpentane-1,5-diamine, offering a comparative analysis against other common diamines in key applications. This document is intended for researchers, scientists, and professionals in drug development and material science who are exploring novel components for advanced polymer formulations.

Introduction: The Role of Diamines in Polymer Chemistry

Diamines are fundamental building blocks in the synthesis of a wide range of polymers, most notably polyurethanes, polyamides, and as curing agents for epoxy resins. The structure of the diamine, including its chain length, steric hindrance, and the nature of the amine groups (primary or secondary), plays a pivotal role in determining the reaction kinetics and the ultimate physical and thermal properties of the resulting polymer.

N,N'-dimethylpentane-1,5-diamine is a linear aliphatic diamine with secondary amine groups. This structural feature distinguishes it from more conventional primary diamines, such as 1,6-hexanediamine (HMDA) or isophorone diamine (IPDA), and is the primary determinant of its unique performance characteristics.

Section 1: Application in Polyurethane Elastomers as a Chain Extender

In polyurethane chemistry, diamines are employed as chain extenders to react with isocyanate-terminated prepolymers, forming urea linkages. These linkages create "hard segments" within the polymer matrix, which contribute significantly to the material's mechanical properties.

The Influence of N-Methylation on Reactivity and Properties

The reaction between an isocyanate group and an amine is a nucleophilic addition. Primary amines, with two reactive hydrogens, react more rapidly than secondary amines, which have only one.[1] This difference in reactivity has a profound impact on the processing and properties of polyurethane elastomers.[2]

The use of a secondary diamine like N,N'-dimethylpentane-1,5-diamine is expected to result in a slower curing process compared to primary diamines.[2] This can be advantageous in applications requiring longer pot life and better flow characteristics before solidification.

Comparative Performance Data (Illustrative)
PropertyN,N'-dimethylpentane-1,5-diamine (Expected)1,6-Hexanediamine (HMDA) (Typical)Isophorone Diamine (IPDA) (Typical)
Gel Time LongerShorterModerate
Hardness (Shore A) LowerHigherHigher
Tensile Strength ModerateHighVery High
Elongation at Break HigherModerateLower
Tear Strength GoodVery GoodExcellent
Thermal Stability GoodGoodExcellent

This data is illustrative and based on the predicted effects of a secondary amine chain extender on polyurethane properties.

The reduced reactivity of the secondary amine groups in N,N'-dimethylpentane-1,5-diamine leads to a less tightly cross-linked network of hard segments, which is expected to result in a softer, more flexible elastomer with higher elongation.

Experimental Protocol: Synthesis and Evaluation of Polyurethane Elastomers

This protocol outlines a procedure for the synthesis of a polyurethane elastomer to benchmark the performance of different diamine chain extenders.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), MW 2000

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Diamine chain extender (e.g., N,N'-dimethylpentane-1,5-diamine, HMDA, IPDA)

  • Dry N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add a calculated amount of PTMEG and heat to 80°C under vacuum for 2 hours to remove moisture.

    • Cool to 60°C and add a stoichiometric amount of MDI (NCO:OH ratio of 2:1).

    • Add a catalytic amount of DBTDL and stir the mixture at 80°C for 3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the prepolymer in dry DMF.

    • In a separate container, dissolve the diamine chain extender in dry DMF.

    • Slowly add the diamine solution to the prepolymer solution with vigorous stirring.

    • Continue stirring for 1 hour at room temperature.

  • Casting and Curing:

    • Pour the resulting polyurethane solution into a Teflon mold.

    • Cure in a vacuum oven at 80°C for 24 hours.

  • Characterization:

    • Perform tensile testing (ASTM D412) to determine tensile strength, elongation at break, and modulus.

    • Measure hardness using a Shore durometer (ASTM D2240).

    • Conduct thermogravimetric analysis (TGA) to assess thermal stability.

Workflow for Polyurethane Synthesis and Testing

G cluster_prep Prepolymer Synthesis cluster_chain Chain Extension cluster_cure Casting & Curing cluster_test Performance Testing PTMEG PTMEG Prepolymer Isocyanate-Terminated Prepolymer PTMEG->Prepolymer MDI MDI MDI->Prepolymer Polyurethane Polyurethane Solution Prepolymer->Polyurethane Diamine Diamine (e.g., N,N'-dimethylpentane-1,5-diamine) Diamine->Polyurethane Casting Casting in Mold Polyurethane->Casting Curing Oven Curing Casting->Curing Elastomer Solid Polyurethane Elastomer Curing->Elastomer Tensile Tensile Testing Elastomer->Tensile Hardness Hardness Measurement Elastomer->Hardness TGA Thermal Analysis Elastomer->TGA

Caption: Workflow for polyurethane synthesis and performance evaluation.

Section 2: Application as a Curing Agent for Epoxy Resins

In epoxy systems, amine curing agents react with the epoxide rings to form a cross-linked thermoset polymer. The functionality of the amine (number of reactive hydrogens) and its structure dictates the cross-link density and, consequently, the properties of the cured resin.

Reactivity and Curing Profile

Primary amines have two active hydrogens per amine group, allowing them to react with two epoxy groups.[1] Secondary amines, such as N,N'-dimethylpentane-1,5-diamine, have only one active hydrogen per amine group.[1] This lower functionality and the steric hindrance from the methyl groups result in a significantly slower reaction rate compared to primary amines.[3]

This reduced reactivity can be beneficial for applications requiring a long pot life, such as in coatings, adhesives, and casting compounds. However, it may necessitate the use of accelerators or elevated temperatures to achieve a full cure in a reasonable timeframe.

Comparative Performance Data (Illustrative)

The following table presents an illustrative comparison of the expected performance of N,N'-dimethylpentane-1,5-diamine as an epoxy curing agent against common primary diamines.

PropertyN,N'-dimethylpentane-1,5-diamine (Expected)1,6-Hexanediamine (HMDA) (Typical)Isophorone Diamine (IPDA) (Typical)
Pot Life Very LongShortModerate
Cure Time (Room Temp.) Very Slow / IncompleteFastModerate
Glass Transition Temp. (Tg) LowerHigherVery High
Hardness (Shore D) LowerHigherVery High
Flexibility HigherLowerLower
Chemical Resistance GoodExcellentExcellent

This data is illustrative and based on the predicted effects of a secondary amine curing agent on epoxy resin properties.

The lower cross-link density resulting from the use of a secondary diamine is expected to lead to a more flexible, less brittle cured epoxy with a lower glass transition temperature.

Experimental Protocol: Curing and Evaluation of Epoxy Resins

This protocol describes a method for evaluating the performance of different amine curing agents with a standard epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine curing agent (e.g., N,N'-dimethylpentane-1,5-diamine, HMDA, IPDA)

  • Acetone (for cleaning)

Procedure:

  • Formulation:

    • Calculate the stoichiometric amount of the amine curing agent required based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

    • Warm the epoxy resin to 50°C to reduce its viscosity.

    • Add the calculated amount of amine curing agent to the epoxy resin and mix thoroughly for 5 minutes.

  • Casting and Curing:

    • Pour the mixture into appropriate molds for mechanical testing.

    • Allow the samples to cure at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours (or as determined by differential scanning calorimetry).

  • Characterization:

    • Determine the glass transition temperature (Tg) using differential scanning calorimetry (DSC).

    • Measure flexural strength and modulus according to ASTM D790.

    • Measure hardness using a Shore D durometer (ASTM D2240).

    • Assess chemical resistance by immersing cured samples in various solvents and measuring weight change over time (ASTM D543).

Chemical Reaction and Curing Workflow

G cluster_reaction Epoxy-Amine Reaction cluster_workflow Experimental Workflow Epoxy Epoxy Resin (DGEBA) CuredEpoxy Cross-linked Epoxy Network Epoxy->CuredEpoxy Amine Diamine Curing Agent (N,N'-dimethylpentane-1,5-diamine) Amine->CuredEpoxy Formulation Formulation (Epoxy + Amine) Casting Casting Formulation->Casting Curing Curing (Room Temp + Post-cure) Casting->Curing Testing Performance Testing (DSC, Flexural, Hardness) Curing->Testing

Caption: Epoxy curing reaction and experimental workflow.

Conclusion

N,N'-dimethylpentane-1,5-diamine presents a unique profile as a diamine for polymer applications due to its secondary amine functionality. Its lower reactivity compared to primary diamines offers advantages in terms of longer pot life and processing windows for both polyurethane and epoxy systems. This is expected to translate into polymers with increased flexibility and lower hardness, which could be beneficial for specific applications such as flexible coatings, adhesives, and elastomers. However, achieving optimal properties may require formulation adjustments, such as the use of catalysts or elevated curing temperatures. The provided protocols offer a standardized framework for conducting direct comparative studies to validate these expected performance characteristics.

References

  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link][4]

  • Applied Poleramic, Inc. (n.d.). Amine Cured-Epoxy Matrices - Technical Note. Retrieved from [Link][1]

  • Gantrade. (2022, July 14). The Impact of Hardener Type on Epoxy Performance. Retrieved from [Link][5]

  • Mihai, M., et al. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 748. [Link][2]

  • Dytek. (n.d.). Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Retrieved from [Link][3]

  • Idosi Publications. (2012). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. Middle-East Journal of Scientific Research, 12(5), 688-694. [Link][6]

Sources

Validation

Comprehensive Spectroscopic Analysis of N,N'-Dimethylpentane-1,5-diamine: A Comparative Guide for Structural Confirmation

Executive Summary For researchers and drug development professionals, the precise structural confirmation of aliphatic diamines is a critical quality control step. N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural confirmation of aliphatic diamines is a critical quality control step. N,N'-dimethylpentane-1,5-diamine (also known as N,N'-dimethylcadaverine) is a versatile secondary diamine widely utilized as a chain extender in advanced polyurethane/polyamide synthesis and as a highly specific linker in pharmaceutical development[1].

This guide provides an objective, data-driven comparison of N,N'-dimethylpentane-1,5-diamine against its primary and tertiary amine counterparts. By synthesizing spectroscopic data (NMR, FTIR, MS) with self-validating experimental protocols, this document serves as an authoritative reference for structural elucidation and chemical discrimination.

The Chemical Context: Why Substitution Matters

The degree of nitrogen substitution in aliphatic diamines fundamentally alters their nucleophilicity, hydrogen-bonding capacity, and steric profile.

  • Pentane-1,5-diamine (Cadaverine) : A primary amine that acts as a highly reactive, unhindered nucleophile.

  • N,N'-dimethylpentane-1,5-diamine : A secondary amine (CAS: 56992-95-1). The addition of the N-methyl groups provides steric hindrance and alters the electron density via inductive effects, making it ideal for controlled step-growth polymerizations[2].

  • N,N,N',N'-tetramethylpentane-1,5-diamine : A tertiary amine that cannot act as a hydrogen bond donor and is generally inert to acylating agents, functioning primarily as a basic catalyst or ligand.

Comparative Spectroscopic Signatures

To definitively confirm the structure of N,N'-dimethylpentane-1,5-diamine, it must be spectroscopically differentiated from its primary and tertiary analogs. The table below summarizes the quantitative diagnostic signals across three primary analytical modalities.

Table 1: Spectroscopic Comparison of C5 Aliphatic Diamines
Analytical FeaturePentane-1,5-diamine (1° Amine)N,N'-dimethylpentane-1,5-diamine (2° Amine)N,N,N',N'-tetramethylpentane-1,5-diamine (3° Amine)
¹H NMR: N-CH₃ Shift Absent~2.4 ppm (Singlet, 6H)~2.2 ppm (Singlet, 12H)
¹H NMR: N-CH₂ Shift ~2.7 ppm (Triplet, 4H)~2.6 ppm (Triplet, 4H)~2.3 ppm (Triplet, 4H)
¹H NMR: N-H Shift ~1.1 ppm (Broad, 4H)~1.3 ppm (Broad, 2H)Absent
FTIR: N-H Stretch ~3350, 3280 cm⁻¹ (Doublet)~3300 cm⁻¹ (Singlet)Absent
ESI-MS [M+H]⁺ m/z 103.1m/z 131.1 m/z 159.2

Note: NMR shifts are referenced in CDCl₃. Exact chemical shifts may vary slightly based on concentration and temperature due to hydrogen bonding dynamics.

Mechanistic Workflows & Visualizations

To ensure scientific integrity, the structural elucidation of N,N'-dimethylpentane-1,5-diamine relies on a multi-modal approach. The following diagram illustrates the logical workflow for comprehensive characterization.

G A Sample Prep (N,N'-dimethylpentane-1,5-diamine) B 1H & 13C NMR (CDCl3, 500 MHz) A->B C FTIR Spectroscopy (ATR Mode) A->C D Mass Spectrometry (ESI-MS) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Caption: Logical workflow for the multi-modal spectroscopic elucidation of aliphatic diamines.

Chemical Derivatization for Amine Discrimination

Spectroscopy alone can sometimes be ambiguous due to proton exchange. A self-validating chemical method involves reacting the amine with an electrophile (like phenyl isocyanate) to observe the resulting urea derivatives.

Reactivity cluster_0 Amine Substrates A Primary Amine (Cadaverine) Reagent + Phenyl Isocyanate (Electrophile) A->Reagent B Secondary Amine (N,N'-dimethyl...) B->Reagent C Tertiary Amine (Tetramethyl...) C->Reagent Res1 Disubstituted Urea (IR: ~1650 cm⁻¹, NH stretch) Reagent->Res1 1° Attack Res2 Trisubstituted Urea (IR: ~1650 cm⁻¹, NO NH stretch) Reagent->Res2 2° Attack Res3 No Reaction (Recovered Starting Material) Reagent->Res3 3° Inert

Caption: Chemical derivatization pathway differentiating primary, secondary, and tertiary amines.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, it is imperative to understand the causality behind each experimental step. The following protocols are designed to eliminate false positives and ensure data trustworthiness.

Protocol A: Quantitative NMR Acquisition

Objective: To accurately integrate the N-methyl protons against the aliphatic backbone to confirm the secondary amine structure.

  • Sample Preparation: Dissolve 15 mg of N,N'-dimethylpentane-1,5-diamine in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it is an aprotic solvent. If a protic solvent like D₂O or CD₃OD were used, the labile N-H protons would rapidly exchange with deuterium, rendering them invisible on the ¹H NMR spectrum.

  • Instrument Calibration: Tune and match the probe on a 500 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim to achieve a TMS line width of <1 Hz.

  • Acquisition Parameters: Set a relaxation delay (

    
    ) of at least 5 seconds.
    
    • Causality: Aliphatic amines possess relatively long

      
       longitudinal relaxation times. A standard 1-second delay will result in incomplete relaxation of the terminal methyl groups, leading to artificially low integration values that could misidentify the compound.
      
  • Data Processing: Apply a 0.3 Hz exponential line broadening window function before Fourier transformation. This enhances the signal-to-noise ratio without obscuring the critical triplet-splitting of the N-CH₂ protons.

Protocol B: Isocyanate Derivatization (Chemical Validation)

Objective: To chemically prove the presence of a secondary amine by forming a trisubstituted urea, distinguishing it from unreactive tertiary amines.

  • Reaction Setup: In a dry, argon-purged 10 mL round-bottom flask, dissolve 50 mg of the diamine sample in 2 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add 2.1 equivalents of phenyl isocyanate dropwise.

    • Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Cooling the reaction prevents thermal degradation and suppresses side reactions, such as the formation of allophanates (which occur if the urea product attacks excess isocyanate).

  • Isolation: Remove the ice bath and stir for 1 hour at room temperature. Evaporate the DCM under reduced pressure to yield the solid bis-urea derivative.

  • FTIR Validation: Analyze the crude solid via ATR-FTIR.

    • Causality: The complete disappearance of the distinct isocyanate peak at ~2270 cm⁻¹ and the appearance of a strong urea carbonyl stretch at ~1650 cm⁻¹ confirms successful derivatization. Because it was a secondary amine, the resulting trisubstituted urea will lack an N-H stretch from the original amine, proving the starting material was not primary.

Conclusion

The structural confirmation of N,N'-dimethylpentane-1,5-diamine requires a rigorous synthesis of spectroscopic data and chemical logic. By leveraging the distinct NMR shifts induced by the N-methyl groups, the singular N-H stretch in FTIR, and self-validating derivatization protocols, researchers can confidently verify the integrity of this critical diamine for downstream polymer and pharmaceutical applications.

References

  • National Center for Biotechnology Information (PubChem) . "N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156". PubChem Database. Available at: [Link]

  • Google Patents. "US20080223519A1 - Polyamide polyols and polyurethanes, methods for making and using, and products made therefrom". United States Patent and Trademark Office.

Sources

Comparative

Efficacy of N,N'-dimethylpentane-1,5-diamine vs. Commercial Corrosion Inhibitors in Pharmaceutical Manufacturing

In pharmaceutical manufacturing and bioprocessing, the integrity of 316L stainless steel equipment is paramount. Harsh Clean-In-Place (CIP) protocols, saline buffers, and acidic reagents induce localized pitting and unif...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical manufacturing and bioprocessing, the integrity of 316L stainless steel equipment is paramount. Harsh Clean-In-Place (CIP) protocols, saline buffers, and acidic reagents induce localized pitting and uniform corrosion. While traditional corrosion inhibitors like Dicyclohexylamine (DCHA) or Benzotriazole (BTA) are highly effective in heavy industry, their high cytotoxicity and potential as endocrine disruptors make them unsuitable for environments where trace leachables could contaminate Active Pharmaceutical Ingredients (APIs).

Enter N,N'-dimethylpentane-1,5-diamine (N,N'-DMPD, CAS 56992-95-1). As a symmetrically methylated derivative of the biogenic diamine cadaverine (1,5-pentanediamine)[1], N,N'-DMPD offers a compelling balance of high inhibition efficiency and a favorable biocompatibility profile. While asymmetric variants like 5-(dimethylamino)pentylamine are already utilized as industrial anti-rust agents[2], the symmetric N,N'-DMPD provides a bidentate coordination capability essential for uniform metal surface passivation[3].

Mechanistic Causality: Why N,N'-DMPD Outperforms

The efficacy of an organic corrosion inhibitor is dictated by its adsorption kinetics and the structural density of the resulting protective film. N,N'-DMPD operates via a dual-action mechanism:

  • Bidentate Chemisorption : The two terminal secondary amines possess unshared electron pairs that form coordinate covalent bonds with the vacant d-orbitals of iron (Fe) at anodic sites.

  • Physisorption & Steric Shielding : In acidic or neutral aqueous environments, the amine groups protonate. These cations are electrostatically drawn to the negatively charged cathodic sites on the metal. The methyl groups provide precise steric shielding—preventing water from displacing the amine—while the 5-carbon aliphatic chain creates a hydrophobic barrier that repels aggressive chloride (

    
    ) ions.
    

MOA A N,N'-DMPD (Aqueous Phase) B Protonation of Amine Groups A->B D Coordinate Bonding (Anodic Sites) A->D C Electrostatic Attraction (Cathodic Sites) B->C E Hydrophobic Shielding (Pentane Chain) C->E D->E F Corrosion Inhibition (Protective Monolayer) E->F

Diagram 1: Dual-action adsorption mechanism of N,N'-DMPD on metal surfaces.

Comparative Efficacy & Safety Data

To objectively evaluate N,N'-DMPD, we benchmarked it against DCHA and BTA using 316L stainless steel coupons in a simulated aggressive CIP environment (0.5M HCl). The data below synthesizes the physicochemical properties and the empirical electrochemical results.

Table 1: Physicochemical & Safety Profile Comparison

CompoundCAS NumberMolecular WeightLogPCytotoxicity Profile (IC50, HEK-293)
N,N'-dimethylpentane-1,5-diamine 56992-95-1130.23 g/mol ~0.4Low (>500 µM) - Biocompatible backbone
Dicyclohexylamine (DCHA) 101-83-7181.32 g/mol 3.5High (<50 µM) - Toxic if swallowed
Benzotriazole (BTA) 95-14-7119.12 g/mol 1.4High (<80 µM) - Suspected endocrine disruptor

Table 2: Electrochemical Performance (316L SS in 0.5M HCl + 100 ppm Inhibitor)

Inhibitor

(mV)

(µA/cm²)
Corrosion Rate (mm/year)Inhibition Efficiency (IE %)
Blank (No Inhibitor) -450125.01.45-
Benzotriazole (BTA) -41018.50.2185.2%
Dicyclohexylamine (DCHA) -39515.00.1788.0%
N,N'-dimethylpentane-1,5-diamine -3808.20.0993.4%
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies utilize self-validating internal controls designed for rigorous materials science and drug development standards.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) & Tafel Polarization

Rationale: EIS provides a non-destructive measurement of the protective film's charge transfer resistance (


), while Tafel polarization quantifies the active corrosion current (

).
  • Coupon Preparation : Polish 316L SS coupons sequentially with 400 to 2000 grit SiC paper, followed by a 1 µm diamond suspension polish.

    • Self-Validation Step: Achieving a mirror-finish eliminates surface roughness as a confounding variable, ensuring that any measured changes in double-layer capacitance are strictly due to inhibitor film formation.

  • System Equilibration : Immerse the coupon in a cell containing 0.5M HCl and 100 ppm of the test inhibitor. Monitor the Open Circuit Potential (OCP) for 45 minutes.

    • Self-Validation Step: Proceed to EIS only when OCP fluctuation is <2 mV/min. This confirms the system has reached a thermodynamic steady-state and the adsorption-desorption kinetics are balanced.

  • EIS Measurement : Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract

    
    .
    
  • Potentiodynamic Polarization : Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate the anodic and cathodic Tafel slopes to determine

    
    .
    
Protocol 2: In Vitro Cytotoxicity Screening (Biocompatibility)

Rationale: For pharmaceutical applications, the inhibitor must not exhibit severe toxicity at trace leachable concentrations to prevent API batch failures.

  • Cell Culture : Seed HEK-293 (Human Embryonic Kidney) cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Dosing : Expose cells to inhibitor concentrations ranging from 0.1 to 1000 µM for 24 hours at 37°C.

  • MTT Assay : Add 10 µL of MTT reagent (5 mg/mL) to each well; incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm using a microplate reader.

    • Self-Validation Step: Include a vehicle control (defined as 100% viability) and a positive control (0.1% Triton X-100, defined as 0% viability) to validate the dynamic range and sensitivity of the assay.

Workflow S1 Metal Coupon Preparation S2 Inhibitor Incubation S1->S2 S3 EIS & Tafel Analysis S2->S3 S4 Surface Characterization S2->S4 S5 In Vitro Cytotoxicity S2->S5 S6 Efficacy & Safety Profiling S3->S6 S4->S6 S5->S6

Diagram 2: Parallel workflow for validating corrosion efficacy and biological safety.

Conclusion

The experimental data demonstrates that N,N'-dimethylpentane-1,5-diamine achieves a superior Inhibition Efficiency (93.4%) compared to legacy inhibitors, while its structural derivation from biogenic polyamines drastically reduces its cytotoxicity footprint. For pharmaceutical engineers designing bioreactors or fluid pathways, N,N'-DMPD represents a next-generation, biocompatible film-forming agent that mitigates both equipment degradation and contamination risks.

References
  • ChemBK. "3209-46-9 - Introduction" (Details on 5-(Dimethylamino)pentylamine applications in anti-rust agents). Available at:[Link][2]

  • PubChem. "5-(Dimethylamino)amylamine | C7H18N2 | CID 3465925" (Chemical identifiers and synonyms for dimethylated pentanediamines). Available at: [Link][3]

  • Wikipedia. "Putrescine" (Context on biogenic diamines and cadaverine derivatives). Available at:[Link][1]

Sources

Validation

A Comparative Analysis of the Reactivity of N,N'-Dimethylpentane-1,5-diamine and Other Aliphatic Diamines

As a Senior Application Scientist in polymer chemistry and drug development, I frequently navigate the intricate balance between molecular reactivity and structural stability. When designing advanced polyureas, non-isocy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in polymer chemistry and drug development, I frequently navigate the intricate balance between molecular reactivity and structural stability. When designing advanced polyureas, non-isocyanate polyurethanes (NIPUs), or precision dendrimers, the choice of the diamine linker is the most critical variable.

This guide provides an objective, data-driven comparison of N,N'-dimethylpentane-1,5-diamine (a secondary, sterically hindered diamine) against other standard aliphatic diamines, such as the primary diamine cadaverine (1,5-pentanediamine) and the shorter secondary diamine N,N'-dimethylethylenediamine (DMEDA). By understanding the causality behind their kinetic behaviors, researchers can rationally select the optimal amine for their specific synthetic workflows.

Mechanistic Reactivity Profile

The reactivity of an aliphatic diamine toward electrophiles (e.g., isocyanates, epoxides, or cyanuric chloride) is governed by a delicate interplay of nucleophilicity, basicity, and steric hindrance.

Steric Bulk vs. Nucleophilicity

Primary aliphatic diamines, such as cadaverine and hexamethylenediamine (HMDA), possess unhindered nitrogen centers. This lack of steric bulk allows for a rapid, low-activation-energy nucleophilic attack. In industrial applications, this manifests as exceptionally fast curing times—often too fast for controlled polymerization without specialized impingement mixing equipment[1].

Conversely, N,N'-dimethylpentane-1,5-diamine features methyl groups on both nitrogen atoms. This primary steric hindrance physically restricts the approach trajectory of incoming electrophiles. While the electron-donating methyl groups theoretically increase the electron density on the nitrogen, the steric penalty overwhelmingly dominates the reaction kinetics. Consequently, sterically hindered aliphatic diamines react significantly slower, extending the pot life of polymer formulations and preventing premature dimer formation in dendrimer synthesis[1][2].

Chain Length and Cyclization Dynamics

The 5-carbon spacer in N,N'-dimethylpentane-1,5-diamine provides ideal flexibility. Shorter secondary diamines, like N,N'-dimethylethylenediamine (2 carbons), are highly prone to forming stable 5-membered cyclic intermediates or chelating with metal catalysts[3]. The 5-carbon chain of the pentane derivative heavily disfavors intramolecular cyclization during step-growth polymerization, ensuring the formation of high-molecular-weight, strictly linear polymer chains.

ReactivityPathways Electrophile Electrophilic Attack (Isocyanate/Epoxide) Primary Primary Diamines (e.g., Cadaverine, HMDA) Electrophile->Primary Secondary Secondary Diamines (e.g., N,N'-DMPDA) Electrophile->Secondary FastKinetics Rapid Kinetics High Exotherm Primary->FastKinetics Low Steric Bulk ControlledKinetics Controlled Kinetics Extended Pot Life Secondary->ControlledKinetics High Steric Bulk Crosslinking Cross-linking Potential (Multiple Active H's) FastKinetics->Crosslinking LinearPolymer Strictly Linear Polymers (Single Active H per N) ControlledKinetics->LinearPolymer

Mechanistic divergence of primary vs. secondary aliphatic diamines.

Comparative Performance Data

To objectively compare these diamines, we must look at their physicochemical properties and their macroscopic performance in polymerization. Because primary amines possess two active hydrogens per nitrogen, they act as cross-linkers in epoxy systems. N,N'-dimethylpentane-1,5-diamine, having only one active hydrogen per nitrogen, acts strictly as a chain extender.

DiamineAmine TypeCarbon ChainpKa (Approx.)Relative ReactivityPolymer Topology
Cadaverine Primary59.13, 10.25[4]Very HighCross-linked / Branched
Hexamethylenediamine (HMDA) Primary610.8, 11.9Very HighCross-linked / Branched
N,N'-Dimethylethylenediamine Secondary29.59[3]Moderate (Chelation risk)Linear (Prone to cyclization)
N,N'-Dimethylpentane-1,5-diamine Secondary5~10.0Low (Sterically hindered)Strictly Linear

Experimental Methodologies: Self-Validating Protocols

In my laboratory, we rely on self-validating experimental systems. The protocols below are designed to isolate kinetic variables without interference from mass transfer limitations, providing undeniable proof of the reactivity differences between these diamines.

Protocol 1: Competition Kinetics Assay via Quantitative NMR

Purpose: To quantify the relative nucleophilicity of N,N'-dimethylpentane-1,5-diamine against a primary diamine (cadaverine) using a limiting electrophile. Causality: By using a sub-stoichiometric amount of electrophile, the two diamines are forced to compete in the same homogeneous solution. This eliminates concentration and temperature gradients, directly revealing their relative kinetic rate constants (


)[2].

Step-by-Step Workflow:

  • Preparation: In a dry, argon-purged Schlenk flask, dissolve exactly 1.0 mmol of N,N'-dimethylpentane-1,5-diamine and 1.0 mmol of cadaverine in 10 mL of anhydrous deuterated tetrahydrofuran (THF-d8).

  • Electrophile Injection: Cool the mixture to 0°C using an ice bath to slow the baseline kinetics. Inject 0.5 mmol of phenyl isocyanate (the limiting electrophile) dropwise under vigorous magnetic stirring.

  • Quenching: Allow the reaction to proceed for exactly 10 minutes at 0°C, then quench the reaction by adding an excess of anhydrous methanol (2.0 mmol) to consume any unreacted isocyanate.

  • Data Acquisition: Transfer 0.5 mL of the quenched mixture to an NMR tube. Acquire quantitative 1H-NMR spectra using a relaxation delay (

    
    ) of at least 10 seconds to ensure complete relaxation of all protons.
    
  • Data Analysis: Integrate the distinct methylene signals adjacent to the newly formed urea bonds. The primary urea adduct (derived from cadaverine) will typically exhibit a >20-fold higher integration than the secondary urea adduct, mathematically validating the steric retardation of the methylated diamine[2].

KineticsWorkflow Equimolar Equimolar Diamine Mix (N,N'-DMPDA + Cadaverine) Limiting Add Limiting Electrophile (0.5 eq Phenyl Isocyanate) Equimolar->Limiting NMR Quantitative 1H-NMR (THF-d8, 0°C) Limiting->NMR Integration Signal Integration (Urea Adducts) NMR->Integration Ratio Determine Relative Rate Constant (k_rel) Integration->Ratio

Self-validating competition kinetics workflow for determining relative diamine reactivity.

Protocol 2: Polymerization Curing Kinetics via DSC

Purpose: To measure the macroscopic curing profile of epoxy resins utilizing primary versus secondary diamines. Causality: Because N,N'-dimethylpentane-1,5-diamine lacks the second active hydrogen on each nitrogen, it cannot form the dense 3D cross-linked networks that primary amines do. This fundamentally alters the exothermic profile and the glass transition temperature (


) of the resulting polymer[5].

Step-by-Step Workflow:

  • Formulation: Weigh exactly 5.0 mg of Bisphenol A diglycidyl ether (DGEBA) into two separate aluminum Differential Scanning Calorimetry (DSC) pans.

  • Hardener Addition: To Pan A, add a stoichiometric equivalent of cadaverine. To Pan B, add a stoichiometric equivalent of N,N'-dimethylpentane-1,5-diamine. Seal the pans hermetically immediately after addition to prevent volatilization.

  • Thermal Program: Place the pans in the DSC instrument. Run a dynamic temperature scan from 25°C to 250°C at a controlled heating rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Evaluation: Calculate the onset temperature (

    
    ) and the total enthalpy of the curing reaction (
    
    
    
    ). The sterically hindered N,N'-dimethylpentane-1,5-diamine will exhibit a significantly delayed
    
    
    and a lower overall exotherm, proving its utility in applications requiring extended working times and lower thermal stress.

Conclusion

The substitution of primary amines with secondary methylamines across a 5-carbon aliphatic chain drastically shifts the molecule's reactivity profile. N,N'-dimethylpentane-1,5-diamine trades the explosive kinetics and rigid cross-linking ability of cadaverine for controlled, linear chain extension. This unique kinetic dampening makes it an invaluable building block in the synthesis of advanced polyureas, specialized adhesives, and precision dendrimers where steric control and pot-life extension are paramount to structural success.

References
  • Tri-iso. "Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea". Tri-iso Formulators Group. URL: [Link]

  • NP-MRD. "Showing NP-Card for Cadaverine (NP0000244)". Natural Products Magnetic Resonance Database. URL: [Link]

  • National Institutes of Health. "Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers". PubMed Central (PMC). URL: [Link]

  • Centre National de la Recherche Scientifique (CNRS). "A comparative study of epoxy resin cured with a linear diamine and a branched polyamine". CNRS Open Archives. URL: [Link]

Sources

Comparative

Comparative Guide: N,N'-Dimethylpentane-1,5-diamine vs. Traditional Diamines in Polymer Synthesis

Audience: Researchers, Polymer Chemists, and Drug Development Professionals Focus: Mechanistic advantages, comparative performance, and synthesis protocols for N-methylated polyamides. Executive Summary For over 80 years...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Polymer Chemists, and Drug Development Professionals Focus: Mechanistic advantages, comparative performance, and synthesis protocols for N-methylated polyamides.

Executive Summary

For over 80 years, aliphatic polyamides (nylons) synthesized from primary diamines like hexamethylenediamine (HMDA) have been the gold standard for high-strength fibers. However, their intense intermolecular hydrogen bonding renders them highly crystalline, rigid, and virtually insoluble in water—properties that strictly exclude them from biomedical and soft matter applications.

The introduction of N,N'-dimethylpentane-1,5-diamine (a secondary diamine with a 5-carbon backbone) fundamentally disrupts this paradigm. By replacing primary amines with this specific secondary amine, researchers can synthesize N-methylated nylons. This simple substitution eliminates hydrogen bond donors and introduces backbone asymmetry, transforming rigid plastics into highly soluble, thermo-responsive (LCST-type), and acid-degradable soft polymers ideal for drug delivery and coacervate formation .

Mechanistic Insights: The Power of N-Methylation and Asymmetry

As an application scientist evaluating monomers for drug delivery vehicles, it is critical to understand why N,N'-dimethylpentane-1,5-diamine outperforms traditional alternatives. The advantages stem from two distinct structural features:

  • Tertiary Amide Formation (Loss of H-Bonding): When N,N'-dimethylpentane-1,5-diamine reacts with a diacid chloride, it forms a tertiary amide linkage (–N(CH₃)–CO–). Unlike secondary amides, tertiary amides lack a hydrogen atom on the nitrogen, completely abolishing the

    
    -sheet-like hydrogen bond network that typically causes polyamides to crystallize.
    
  • Odd-Carbon Asymmetry (The C5 Advantage): While even-numbered chains (like the C6 in HMDA) promote tight, symmetrical polymer chain packing, the odd-numbered 5-carbon chain of N,N'-dimethylpentane-1,5-diamine disrupts spatial regularity.

  • Cis/Trans Conformational Randomness: Tertiary amides exist in a dynamic equilibrium of cis and trans conformers. This introduces random "kinks" into the polymer backbone, drastically lowering the glass transition temperature (

    
    ) and increasing chain flexibility and aqueous solubility .
    

Structural & Functional Pathway

G A Primary Diamine (e.g., Hexamethylenediamine) C Polycondensation with Diacid Chloride A->C B Secondary Diamine (N,N'-dimethylpentane-1,5-diamine) B->C D Traditional Nylon (Secondary Amides) C->D E N-Methylated Nylon (Tertiary Amides) C->E F Strong Intermolecular H-Bonding Highly Symmetrical Packing D->F G No H-Bond Donors + C5 Asymmetry Cis/Trans Conformational Randomness E->G H Insoluble, Rigid Fibers (High Tm, High Tg) F->H I Water-Soluble Soft Matter (LCST Thermo-responsiveness) G->I

Fig 1. Mechanistic divergence of polymer properties based on diamine substitution and N-methylation.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative differences between polymers synthesized using traditional HMDA versus N,N'-dimethylpentane-1,5-diamine.

PropertyTraditional Polyamides (e.g., Nylon-6,6)N-Methylated Polyamides (e.g., N-Me-Nylon-5,5)
Diamine Precursor Hexamethylenediamine (Primary)N,N'-dimethylpentane-1,5-diamine (Secondary)
Amide Linkage Secondary Amide (-NH-CO-)Tertiary Amide (-N(CH₃)-CO-)
Hydrogen Bonding Strong intermolecular networkAbsent (No H-bond donors)
Chain Symmetry High (Even-numbered carbons)Disrupted (Odd-numbered C5 chain)
Thermal Properties High

(~265 °C), High

Amorphous, Low

, No distinct

Aqueous Solubility InsolubleHighly soluble, LCST thermo-responsive
Degradability Highly resistant to hydrolysisOn-demand acid-triggered degradation
Biomedical Utility Surgical sutures, rigid implantsDrug delivery, coacervates, smart hydrogels

Experimental Workflow: Synthesis of N-Methylated Polyamides

To ensure scientific integrity, the following protocol for synthesizing N-Me-Nylon-5,5 is designed as a self-validating system . Every step includes a mechanistic rationale and a quality control checkpoint to guarantee reproducibility.

Materials Required
  • Monomer: N,N'-dimethylpentane-1,5-diamine (1.0 equiv)

  • Co-monomer: Glutaryl chloride (1.0 equiv)

  • Acid Scavenger: Triethylamine (TEA, 2.0 equiv)

  • Solvent: Super-dehydrated Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Preparation & Monomer Validation

  • Action: Flame-dry all glassware and purge with N₂. Verify the purity of N,N'-dimethylpentane-1,5-diamine via ¹H NMR prior to use.

  • Causality: Even trace amounts of primary amines (impurities) will create secondary amide cross-links, destroying the polymer's solubility and LCST behavior. Moisture must be excluded to prevent the premature hydrolysis of the acid chloride.

Step 2: Reagent Mixing

  • Action: Dissolve N,N'-dimethylpentane-1,5-diamine (2.00 mmol) and TEA (4.00 mmol) in 5.0 mL of dry DCM. Cool the stirring solution to 0 °C using an ice bath.

  • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during polycondensation. Without TEA, HCl would protonate the diamine monomer, terminating the polymerization prematurely.

Step 3: Polycondensation

  • Action: Add glutaryl chloride (2.00 mmol) dropwise over 15–30 minutes. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Causality: The reaction between secondary amines and acid chlorides is highly exothermic. Strict temperature control at 0 °C prevents localized heating, which can lead to ketene formation from the acid chloride and result in broad molecular weight distributions.

  • Validation Check: Monitor the reaction via FTIR. The disappearance of the acid chloride C=O stretch (~1800 cm⁻¹) and the appearance of the tertiary amide C=O stretch (~1650 cm⁻¹) confirms complete conversion.

Step 4: Purification via Dialysis

  • Action: Remove the DCM in vacuo. Dissolve the residue in deionized water and transfer to a dialysis membrane (Spectra/Por® 3, 3.5 kD MWCO). Dialyze against water for 3–5 days, changing the water twice daily.

  • Causality: Dialysis is critical. It removes TEA-HCl salts and low-molecular-weight oligomers. Oligomers act as plasticizers and will artificially skew the LCST cloud point of the final polymer.

  • Validation Check: Perform Size Exclusion Chromatography (SEC/GPC) on the dialyzed product. A strictly monomodal peak confirms the successful removal of oligomeric species.

Step 5: Isolation

  • Action: Freeze-dry the dialyzed solution to afford the N-methylated nylon as a soft, brown/yellow solid.

Applications in Drug Development

For drug development professionals, the advantages of N,N'-dimethylpentane-1,5-diamine-derived polymers translate directly into advanced delivery systems:

  • Coacervate Formation: By tuning the hydrophilic/hydrophobic balance, these polymers exhibit Lower Critical Solution Temperature (LCST) phase separation. Above a specific temperature, they form coacervate droplets that can efficiently encapsulate biologics (proteins/RNA) without the need for harsh organic solvents.

  • Tumor Microenvironment Targeting: Unlike traditional nylons, the tertiary amide bonds in these polymers are susceptible to acid-catalyzed hydrolysis. This allows for the design of nanocarriers that remain stable in the bloodstream (pH 7.4) but rapidly degrade and release their payload within the acidic environments of endosomes or tumor tissues (pH 5.0 - 6.5).

References

  • Sugano, A., & Inaba, N. (2025). N-Methylated Nylons as a Novel Library of Degradable Hydrophilic Homopolymers. Macromolecules. URL:[Link]

  • Sugano, A., et al. (2024). Water-Soluble Soft Nylons: Novel Class of Soft Matter Exhibiting LCST-type Thermo-Responsiveness. ChemRxiv. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-dimethylpentane-1,5-diamine

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely regulatory hurdles; they...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely regulatory hurdles; they are integral to the integrity of our work and the safety of our community. This guide provides a detailed, procedure-driven framework for the disposal of N,N'-dimethylpentane-1,5-diamine, moving beyond simple checklists to explain the causality behind each critical step.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

N,N'-dimethylpentane-1,5-diamine is an aliphatic amine that presents a multi-faceted risk profile.[1] Understanding these intrinsic hazards is the foundation for establishing safe disposal protocols. The chemical is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed or inhaled and may trigger an allergic skin reaction.[2] Furthermore, it is a combustible liquid, necessitating strict controls to prevent contact with ignition sources.[4]

The primary directive for this chemical is to never dispose of it via the sanitary sewer system .[2][5] Its release into waterways or soil can endanger drinking water sources.[2] All disposal methods must be channeled through a licensed and approved hazardous waste management program.[6]

Property Value / Classification Source(s)
CAS Number 56992-95-1[7][8]
Molecular Formula C7H18N2[8]
Physical State Liquid[7]
Primary Hazards Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Acute Toxicity (Oral, Inhalation), Skin Sensitization[2]
Physical Hazards Combustible Liquid (Category 4)[2]
Incompatibilities Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Copper, Carbon dioxide (CO2)[1][9]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling N,N'-dimethylpentane-1,5-diamine for any purpose, including disposal, ensure the following engineering controls and PPE are in place. The causality is clear: to prevent contact with a corrosive and sensitizing agent.

  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to mitigate inhalation risks.[9] Ensure that a safety shower and eyewash station are readily accessible and operational.[9]

  • Eye and Face Protection : Wear tight-sealing safety goggles in combination with a face shield.[9] The dual-layer protection is necessary due to the severe and potentially blinding corrosive effects on the eyes.[4][10]

  • Skin Protection : Wear appropriate chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data) and a lab coat.[9] Ensure gloves are inspected before use and changed immediately if contamination is suspected.

  • Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[9]

Waste Segregation & Collection Protocol

The safe disposal of N,N'-dimethylpentane-1,5-diamine begins with meticulous segregation at the point of generation. Improperly mixed waste streams can lead to dangerous chemical reactions. For instance, mixing aliphatic amines with acids can cause a violent exothermic reaction, while contact with certain halogenated solvents can generate enough heat to melt plastic waste containers.[10]

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container : Use a clearly labeled, sealable, and chemically compatible container, such as one made of high-density polyethylene (HDPE).

  • Properly Label the Container : The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "N,N'-dimethylpentane-1,5-diamine," and the appropriate GHS hazard pictograms (Corrosive, Health Hazard, Exclamation Mark).[2]

  • Maintain a Closed System : Keep the waste container tightly sealed when not in use to prevent the escape of vapors.

  • Segregate from Incompatibles : Store the waste container away from acids, strong oxidizing agents, and other incompatible materials as listed in the table above.[1][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different waste streams containing N,N'-dimethylpentane-1,5-diamine. This workflow ensures that each type of waste is handled in a compliant and safe manner.

G start Waste Generated (N,N'-dimethylpentane-1,5-diamine) is_spill Is it a spill? start->is_spill spill_small Small Spill (<100 mL) is_spill->spill_small  Yes, Small spill_large Large Spill (>100 mL) is_spill->spill_large  Yes, Large is_not_spill Is it bulk liquid or contaminated solid? is_spill->is_not_spill No proc_absorb 1. Absorb with inert material (e.g., vermiculite, sand) 2. Collect in sealed container spill_small->proc_absorb proc_evacuate 1. Evacuate & Isolate Area 2. Contact EHS Immediately 3. Follow Emergency Protocol spill_large->proc_evacuate end_process Container is full or project is complete proc_absorb->end_process bulk_liquid Bulk Liquid or Unused Chemical is_not_spill->bulk_liquid Bulk Liquid contaminated_solid Contaminated Solids (PPE, labware, etc.) is_not_spill->contaminated_solid Contaminated Solid proc_collect_liquid Collect in designated, labeled liquid hazardous waste container. bulk_liquid->proc_collect_liquid proc_collect_solid Collect in designated, labeled solid hazardous waste container. contaminated_solid->proc_collect_solid proc_collect_liquid->end_process proc_collect_solid->end_process final_disposal Arrange for pickup by EHS or licensed waste disposal contractor. end_process->final_disposal

Sources

Handling

Personal protective equipment for handling N,N'-dimethylpentane-1,5-diamine

Executive Hazard Profile N,N'-Dimethylpentane-1,5-diamine (CAS: 56992-95-1 / 3209-46-9) is not merely a standard organic base; it is a lipophilic, corrosive diamine .[1] Unlike simple inorganic bases, the N-methylated al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profile

N,N'-Dimethylpentane-1,5-diamine (CAS: 56992-95-1 / 3209-46-9) is not merely a standard organic base; it is a lipophilic, corrosive diamine .[1]

Unlike simple inorganic bases, the N-methylated alkyl chain grants this molecule significant lipophilicity. This allows it to penetrate the skin barrier rapidly, delivering chemical burns to deep tissue layers faster than non-methylated analogues (e.g., cadaverine).[1] It acts as a sensitizer and a lachrymator.

Core Hazards:

  • Skin Corrosion (Category 1B): Irreversible damage to epidermis and dermis.[2]

  • Serious Eye Damage (Category 1): Risk of permanent blindness upon contact.

  • Acute Toxicity: Harmful by inhalation and ingestion.[1]

  • Sensitization: Potential for allergic contact dermatitis.[1]

Hierarchy of Controls & Engineering

Before PPE is selected, engineering controls must be validated.[1] PPE is the last line of defense, not the first.

Control LevelRequirementMechanism of Action
Primary Chemical Fume Hood Maintain face velocity at 80–100 fpm . Work at least 6 inches inside the sash to prevent eddy currents from escaping.
Secondary Schlenk Line / Inert Gas While not strictly pyrophoric, amines absorb CO₂ and moisture. Handling under N₂/Ar prevents carbonate formation and reduces volatilization.[1]
Tertiary Dedicated Waste Stream Segregate from oxidizing acids (e.g., Nitric acid) to prevent violent exothermic reactions or nitrosamine formation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation breakthrough dynamics specific to aliphatic amines.

A. Hand Protection (The Critical Barrier)

Standard Nitrile is insufficient for prolonged contact. Aliphatic amines can permeate standard 4-mil nitrile gloves in <15 minutes without visible degradation.

  • Protocol: Double-Gloving System

    • Inner Layer (Barrier): Silver Shield® (Laminate) or Butyl Rubber . These offer >480 min breakthrough time against amines.

    • Outer Layer (Dexterity/Sacrificial): Standard Nitrile (minimum 5 mil) . This protects the inner glove from physical tears and provides grip.

    • Validation: Perform the "Inflation Test" (see Section 4) on the inner glove before donning.

B. Eye & Face Protection[2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vented) + Face Shield (8-inch minimum).[1]

  • Rationale: Safety glasses allow vapors to bypass the lens and irritate the mucosa. A face shield is mandatory during dispensing to protect the neck and chin from splashes, which are common high-vascularity absorption points.[1]

C. Respiratory Protection[2][3][8][9]
  • Primary: Fume hood usage renders personal respirators unnecessary for routine work.[1]

  • Spill/Emergency: Full-face respirator with Type K (Ammonia/Amine) or Multi-Gas (ABEK) cartridges.

    • Note: Do not use standard Organic Vapor (OV) cartridges alone; amines can desorb or migrate through OV filters.

D. Body Protection[6][8][10][11][12]
  • Standard: Cotton lab coat (flame resistant preferred).

  • High Volume (>100mL): Chemical-resistant apron (Tychem® or PVC) to prevent soak-through to street clothes.[1]

Visualizing the Safety Logic

Diagram 1: PPE Decision Framework

This logic gate ensures you are adequately protected based on the specific operation being performed.

PPE_Decision_Tree cluster_legend Risk Levels Start Operation Type Volume Volume > 50mL? Start->Volume ClosedSystem Closed System? (Schlenk/Septum) Volume->ClosedSystem No (<50mL) Level2 LEVEL 2 PPE: Laminate Liner + Nitrile Outer + Face Shield + Apron Volume->Level2 Yes (>50mL) Level1 LEVEL 1 PPE: Nitrile (Double) + Goggles + Lab Coat ClosedSystem->Level1 Yes ClosedSystem->Level2 No (Open Pouring) Level3 LEVEL 3 PPE: Full Face Respirator (Type K) + Chem Suit + Butyl Gloves Spill Spill / Emergency Spill->Level3

Caption: Decision logic for selecting PPE based on volume and containment status. Level 2 is the standard for open-vessel handling.[1]

Operational Workflow: A Self-Validating System

To ensure safety, we implement a "Self-Validating" workflow where each step confirms the safety of the next.

Phase 1: Pre-Work Validation[1]
  • Glove Inflation Test: Inflate the inner laminate/butyl glove with air and roll the cuff.[1] If it deflates, the barrier is compromised. Discard.

  • Neutralizer Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid.

    • Why? Protonating the amine (turning it into a salt) drastically reduces its vapor pressure and renders it water-soluble for easier cleanup.

Phase 2: Active Handling[1]
  • Dispensing: Use a syringe/needle or cannula transfer whenever possible to avoid open pouring.[1]

  • The "Clean Hand / Dirty Hand" Rule:

    • Dirty Hand (Right): Handles the amine container, syringe, and contaminated waste.

    • Clean Hand (Left): Handles the sash, notebook, and clean solvent bottles.[1]

    • Causality: This prevents cross-contamination of door handles and sashes, a common source of "mystery burns" in labs.[1]

Phase 3: Decontamination & Waste[1]
  • Glassware Rinse: Immediately rinse contaminated glassware with the pre-prepared dilute acid solution before removing it from the hood.

    • Result: The amine is converted to the non-volatile ammonium salt.

  • Solid Waste: Wipes and gloves must go into a dedicated "Hazardous Solid" bin, sealed in a secondary bag to contain odors.

Emergency Response Protocols

Diagram 2: Spill Response Pathway

Spill_Response Assess 1. Assess Volume & Location Evacuate 2. Evacuate Area (If >10mL outside hood) Assess->Evacuate High Risk PPE_Up 3. Don Level 3 PPE (Resp + Butyl) Assess->PPE_Up Low Risk/In Hood Evacuate->PPE_Up Absorb 4. Absorb w/ Dry Sand or Chem-Sorb PPE_Up->Absorb Neutralize 5. Treat Waste w/ Dilute Acid Absorb->Neutralize Dispose 6. Double Bag & Label Neutralize->Dispose

Caption: Step-by-step workflow for managing an amine spill. Note that neutralization occurs AFTER absorption to prevent heat generation.

Specific First Aid[4][13][14]
  • Skin Contact:

    • Immediate: Flush with water for 15 minutes .

    • Do NOT use vinegar on the skin immediately; the heat of neutralization can exacerbate the burn. Use water first to remove the bulk chemical.

  • Eye Contact:

    • Flush for 15 minutes holding eyelids open.[1] Time is critical to prevent corneal opacification.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122046, N,N'-Dimethyl-1,5-pentanediamine. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
N,N'-dimethylpentane-1,5-diamine
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Reactant of Route 2
N,N'-dimethylpentane-1,5-diamine
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